molecular formula C41H66N7O18P3S B15546443 12-HETE-CoA

12-HETE-CoA

货号: B15546443
分子量: 1070.0 g/mol
InChI 键: YCBRDAYQJTVLNF-ZHCDMPKSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

12-hydroxy-(5Z,8Z,10E,14Z)-icosatetraenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 12-hydroxy-(5Z,8Z,10E,14Z)-icosatetraenoic acid. It is a hydroxy fatty acyl-CoA, a long-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is functionally related to a (5Z,8Z,10E,14Z)-12-hydroxyicosatetraenoic acid. It is a conjugate acid of a 12-hydroxy-(5Z,8Z,10E,14Z)-icosatetraenoyl-CoA(4-).

属性

分子式

C41H66N7O18P3S

分子量

1070.0 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,10E,14Z)-12-hydroxyicosa-5,8,10,14-tetraenethioate

InChI

InChI=1S/C41H66N7O18P3S/c1-4-5-6-7-12-15-18-29(49)19-16-13-10-8-9-11-14-17-20-32(51)70-24-23-43-31(50)21-22-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h9-13,15-16,19,27-30,34-36,40,49,52-53H,4-8,14,17-18,20-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b11-9-,13-10-,15-12-,19-16+/t29?,30-,34-,35-,36+,40-/m1/s1

InChI 键

YCBRDAYQJTVLNF-ZHCDMPKSSA-N

产品来源

United States

Foundational & Exploratory

The Biological Function of 12-HETE and its Metabolic Activation via 12-HETE-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from arachidonic acid, primarily through the action of 12-lipoxygenase (12-LOX) enzymes. It is a potent signaling molecule implicated in a wide array of pathophysiological processes, including cancer metastasis, inflammation, thrombosis, and angiogenesis. While 12-HETE itself instigates cellular signaling cascades by interacting with specific G protein-coupled receptors, its metabolic fate and subsequent biological activities are critically dependent on its conversion to a coenzyme A (CoA) derivative, 12-HETE-CoA . This technical guide provides an in-depth exploration of the biological functions of the 12-HETE signaling axis, clarifying the role of this compound as a key metabolic intermediate that directs 12-HETE towards either catabolic degradation or incorporation into complex lipids, which may themselves possess unique biological functions.

Synthesis of 12-HETE

The primary pathway for 12-HETE biosynthesis is the oxygenation of arachidonic acid (AA) by 12-lipoxygenase enzymes.[1] There are several forms of 12-LOX, with the platelet-type (ALOX12) being a major source.[1] The enzyme catalyzes the stereoselective insertion of oxygen at the 12th carbon of arachidonic acid to form 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE), which is rapidly reduced by cellular glutathione (B108866) peroxidases to the more stable 12(S)-HETE.[2] Other enzymes, including certain cytochrome P450s, can also produce 12-HETE, often as a racemic mixture of 12(S)-HETE and 12(R)-HETE stereoisomers.[1][3]

AA Arachidonic Acid (AA) LOX 12-Lipoxygenase (12-LOX) AA->LOX HpETE 12(S)-HpETE LOX->HpETE Oxygenation GPx Glutathione Peroxidase (GPx) HpETE->GPx HETE 12(S)-HETE GPx->HETE Reduction

Figure 1: Primary biosynthesis pathway of 12(S)-HETE.

The Pivotal Role of this compound in Metabolism

Free 12-HETE does not typically accumulate within the cell. Instead, it is rapidly metabolized. The formation of This compound is the critical activation step for its two primary metabolic fates. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL), likely in an ATP-dependent manner, analogous to the activation of other fatty acids.

  • Esterification into Phospholipids (B1166683) : this compound serves as the substrate for acyltransferases that incorporate 12-HETE into membrane phospholipids, such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[4] This creates a class of molecules known as enzymatically oxidized phospholipids (eoxPLs). These 12-HETE-containing phospholipids may act as a releasable intracellular storage pool for 12-HETE or possess distinct signaling functions, for instance by altering membrane properties or promoting coagulation factor binding.[4][5]

  • Peroxisomal Beta-Oxidation : this compound can be transported into peroxisomes for catabolism via beta-oxidation.[6] This process sequentially shortens the fatty acid chain, leading to its degradation and clearance. This pathway represents a mechanism for terminating the signaling actions of 12-HETE.[6]

HETE 12(S)-HETE ACSL Acyl-CoA Synthetase (ACSL) HETE->ACSL + CoA + ATP HETE_CoA This compound ACSL->HETE_CoA Ester Esterification into Phospholipids (e.g., 12-HETE-PE) HETE_CoA->Ester Acyltransferase BetaOx Peroxisomal Beta-Oxidation HETE_CoA->BetaOx Transport & Degradation

Figure 2: Metabolic fate of 12-HETE via this compound.

Biological Functions and Signaling Pathways of 12-HETE

The biological effects of this pathway are predominantly initiated by extracellular or intracellular 12-HETE binding to specific receptors, which then triggers downstream signaling cascades.

Receptors for 12-HETE

Two main G protein-coupled receptors (GPCRs) have been identified to mediate the effects of 12(S)-HETE:

  • GPR31 : Identified as a high-affinity receptor for 12(S)-HETE, it is also referred to as the 12-HETER1.[1][7] Binding of 12(S)-HETE to GPR31 has been shown to activate MEK, ERK1/2, and NF-κB signaling pathways.

  • Leukotriene B4 Receptor 2 (BLT2) : This is a low-affinity receptor that can also bind 12(S)-HETE, mediating inflammatory and chemotactic responses in leukocytes.[2]

Role in Cancer and Metastasis

12-HETE is a significant modulator of cancer progression, particularly metastasis. Its production is positively correlated with the metastatic potential of various tumor cells.[8]

  • Cell Migration and Invasion : 12(S)-HETE stimulates tumor cell motility and invasion by activating signaling pathways involving Protein Kinase C (PKC), PI3-Kinase (PI3K), and Src kinase.[9]

  • Angiogenesis : It promotes the formation of new blood vessels, a critical step for tumor growth and metastasis. 12(S)-HETE acts as a mitogenic factor for microvascular endothelial cells, stimulating their proliferation and differentiation into tube-like structures.[2][5]

  • Cell Survival : 12-HETE can protect cancer cells from apoptosis. In ovarian cancer cells, it activates the integrin-linked kinase (ILK)/NF-κB pathway, promoting cell survival.[10] In other models, it activates anti-apoptotic pathways involving Akt and p90Rsk.[9]

cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response HETE 12(S)-HETE GPR31 GPR31 HETE->GPR31 PI3K PI3K GPR31->PI3K Activation PKC PKC GPR31->PKC Activation Src Src Kinase GPR31->Src Activation MEK MEK GPR31->MEK Activation Angio Angiogenesis GPR31->Angio Akt Akt PI3K->Akt Migration Migration & Invasion PI3K->Migration PKC->Migration Src->Migration ERK ERK1/2 MEK->ERK NFkB NF-κB ERK->NFkB Prolif Proliferation ERK->Prolif Akt->NFkB Survival Survival (Anti-apoptosis) Akt->Survival NFkB->Prolif NFkB->Survival

Figure 3: 12(S)-HETE signaling in cancer progression.

Role in Inflammation

12-LOX and 12-HETE are key players in inflammatory diseases. Increased 12-LOX activity promotes oxidative and endoplasmic reticulum stress-mediated inflammation. In conditions like diabetic retinopathy, 12-HETE activates NADPH oxidase in retinal endothelial cells, leading to reactive oxygen species (ROS) generation and subsequent vascular dysfunction.

Role in Platelet Aggregation and Thrombosis

The function of 12-HETE in platelets is complex, with reports suggesting both pro- and anti-thrombotic roles. However, significant evidence points to a pro-thrombotic function where platelet-derived 12-HETE enhances the activation of glycoprotein (B1211001) IIb/IIIa, a key receptor for platelet aggregation. It can also potentiate thrombin-induced aggregation. Conversely, 12-HETE has been shown to act as a competitive antagonist at the thromboxane (B8750289) A2 (TXA2) receptor, which could inhibit aggregation under certain conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from cited literature regarding the activity and levels of 12-HETE.

Table 1: In Vitro Activity of 12(S)-HETE

Parameter Cell Line / System Value Biological Effect Reference
EC50 12-HETER-transfected cells 0.28 ± 1.26 nM GTPγS Coupling
Kd 12-HETER-transfected cells 4.8 ± 0.12 nM Receptor Binding
IC50 Human platelet membranes 8 µM Inhibition of [125I]-PTA-OH binding to TXA2 receptor

| Effective Conc. | CHO-AT(1a) cells | 0.01 µM | Maximal activation of PAK1 | |

Table 2: 12-HETE Production Levels in Tissues

Tissue/Condition Species 12-HETE Level Method Reference
Proliferative Endometrium Human 165.1 ± 123.4 ng/mg protein/24h HPLC
Secretory Endometrium Human 502.3 ± 127.2 ng/mg protein/24h HPLC
DNCB-induced Atopic Dermatitis (Plasma) Mouse ~150 ng/mL (vs ~30 ng/mL in control) LC-MS/MS

| DNCB-induced Atopic Dermatitis (Skin) | Mouse | ~1200 pg/mg (vs ~200 pg/mg in control) | LC-MS/MS | |

Key Experimental Protocols

Measurement of 12-HETE in Biological Samples (LC-MS/MS)

This protocol is adapted from methodologies used for quantifying eicosanoids in serum and tissues.[4]

  • Sample Collection : Collect serum or tissue samples. Serum should be from fasted subjects and stored at -80°C.[4] Tissues should be snap-frozen in liquid nitrogen.

  • Extraction :

    • To a 90 µL aliquot of serum, add 400 µL of a pre-cooled (-40°C) extraction solution (methanol:acetonitrile 1:1) containing an isotopically labeled internal standard (e.g., 12(S)-HETE-d8).[4]

    • Vortex for 30 seconds and sonicate for 15 minutes in an ice-water bath.

    • Incubate at -40°C for 1 hour to precipitate proteins.

    • Centrifuge at 12,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • Chromatography :

    • Employ a chiral liquid chromatography column to separate 12(S)-HETE and 12(R)-HETE stereoisomers.

    • Use a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid).

  • Mass Spectrometry :

    • Use a tandem mass spectrometer (MS/MS) operating in negative ion mode with multiple reaction monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for 12-HETE (e.g., m/z 319 -> 179) and the internal standard.

  • Quantification : Generate a standard curve using known concentrations of 12-HETE standards and calculate the concentration in samples relative to the internal standard.

Sample 1. Biological Sample (Serum, Tissue Homogenate) Spike 2. Spike with Internal Standard (e.g., 12-HETE-d8) Sample->Spike Extract 3. Protein Precipitation & Lipid Extraction (Cold Acetonitrile/Methanol) Spike->Extract Centrifuge 4. Centrifugation (Separate Supernatant) Extract->Centrifuge LC 5. Chiral LC Separation Centrifuge->LC MS 6. Tandem MS Detection (MRM) LC->MS Quant 7. Quantification (vs. Standard Curve) MS->Quant

Figure 4: Workflow for 12-HETE quantification by LC-MS/MS.

Endothelial Cell Tube Formation Assay (Angiogenesis)

This protocol assesses the pro-angiogenic potential of 12-HETE.[2]

  • Preparation : Coat wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding : Seed human umbilical vein endothelial cells (HUVECs) or other microvascular endothelial cells onto the Matrigel-coated wells in basal medium.

  • Treatment : Treat cells with various concentrations of 12(S)-HETE or vehicle control. Positive controls like VEGF can also be used.

  • Incubation : Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.

  • Analysis :

    • Visualize the formation of capillary-like structures (tubes) using a microscope.

    • Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis analysis plugin).

Conclusion and Future Directions

The 12-lipoxygenase pathway, culminating in the production of 12-HETE, is a critical signaling axis in health and disease. 12-HETE exerts pleiotropic effects on cell survival, migration, inflammation, and thrombosis, making it a compelling target for therapeutic intervention in oncology, cardiovascular disease, and inflammatory disorders. The metabolic conversion of 12-HETE to This compound represents a key regulatory node, directing the bioactive lipid towards either degradation or incorporation into phospholipids. Future research should focus on elucidating the specific biological activities of 12-HETE-containing phospholipids and developing targeted inhibitors for the enzymes involved in this pathway, including specific 12-LOX isoforms and acyl-CoA synthetases, to offer novel therapeutic strategies for a range of human diseases.

References

The Synthesis of 12-HETE-CoA in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE), a lipid mediator derived from arachidonic acid, plays a significant role in a multitude of physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. Its biological activities are intricately linked to its metabolic fate within the cell. A key step in the metabolism of 12-HETE is its conversion to 12-HETE-Coenzyme A (12-HETE-CoA). This activation step is critical as it primes 12-HETE for various downstream metabolic pathways, such as esterification into complex lipids and peroxisomal β-oxidation. Understanding the intricacies of the this compound synthesis pathway is paramount for researchers and drug development professionals seeking to modulate the bioactivity of 12-HETE in various disease contexts. This technical guide provides an in-depth overview of the core synthesis pathway of this compound in mammalian cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Synthesis Pathway of this compound

The synthesis of this compound is a multi-step enzymatic process that begins with the liberation of arachidonic acid from membrane phospholipids (B1166683) and culminates in the formation of the activated thioester, this compound.

Formation of 12-HETE from Arachidonic Acid

The initial step in the pathway is the oxygenation of arachidonic acid to form 12-hydroperoxyeicosatetraenoic acid (12-HpETE). This reaction is primarily catalyzed by two classes of enzymes: 12-lipoxygenases (12-LOX) and certain cytochrome P450 (CYP) enzymes.

  • 12-Lipoxygenase (12-LOX) Pathway: This is the predominant route for 12-HETE synthesis. 12-LOX enzymes, such as platelet-type 12-LOX (ALOX12) and epidermal-type 12R-LOX (ALOX12B), introduce a hydroperoxy group at the C-12 position of arachidonic acid.[1][2] The resulting 12-HpETE is then rapidly reduced to 12-HETE by ubiquitous cellular peroxidases, including glutathione (B108866) peroxidases.[2][3]

  • Cytochrome P450 (CYP) Pathway: Certain CYP monooxygenases can also metabolize arachidonic acid to 12-HETE.[3][4] This pathway can produce a racemic mixture of 12(S)-HETE and 12(R)-HETE.[4]

Activation of 12-HETE to this compound

The crucial activation step, the conversion of free 12-HETE to its CoA thioester, is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[1][5][6] These enzymes facilitate the ATP-dependent ligation of a CoA molecule to the carboxyl group of 12-HETE.

All five mammalian ACSL isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) have been shown to utilize HETEs as substrates.[1][5] Notably, ACSL4 exhibits a preference for arachidonic acid and its derivatives, suggesting a significant role in the activation of 12-HETE.[6][7] The reaction proceeds as follows:

12-HETE + ATP + CoASH → this compound + AMP + PPi

Subcellular Localization

The enzymes involved in the this compound synthesis pathway are compartmentalized within the cell, ensuring efficient substrate channeling and regulation.

  • 12-Lipoxygenases (12-LOX): The subcellular localization of 12-LOX can vary depending on the cell type and activation state, but it is often found in the cytosol and can translocate to membranes upon stimulation.[8]

  • Long-Chain Acyl-CoA Synthetases (ACSLs): ACSL isoforms are primarily located on the outer mitochondrial membrane and the endoplasmic reticulum.[2][9][10] Specific isoforms, such as ACSL4, have also been identified in peroxisomes and mitochondria-associated membranes.[2] This localization positions them to efficiently activate fatty acids, including 12-HETE, for subsequent metabolism within these organelles.

Quantitative Data

The enzymatic reactions in the this compound synthesis pathway are governed by Michaelis-Menten kinetics. While specific kinetic parameters for 12-HETE as a substrate for each ACSL isoform are not extensively documented in a single source, the available data for related long-chain fatty acids provide valuable insights.

Enzyme FamilySpecific IsoformSubstrate(s)Apparent Km (µM)Apparent Vmax (nmol/min/mg protein)Cellular Location
Long-Chain Acyl-CoA Synthetase (ACSL) ACSL1Palmitate, Oleate, Linoleate5 - 20100 - 500Mitochondria, ER
ACSL3Palmitate, Oleate10 - 3050 - 200ER, Lipid Droplets
ACSL4Arachidonic Acid, Eicosapentaenoic Acid, HETEs 3 - 15200 - 800ER, Peroxisomes, MAMs
ACSL5Oleate, Linoleate15 - 4080 - 300Mitochondria, ER
ACSL6Arachidonic Acid, Docosahexaenoic Acid5 - 25150 - 600ER, Mitochondria

Note: The kinetic values presented are approximate ranges derived from studies on various long-chain fatty acids and may vary depending on the experimental conditions and cell type. Specific kinetic data for 12-HETE with each ACSL isoform requires further investigation.[5][11][12]

Experimental Protocols

Measurement of Long-Chain Acyl-CoA Synthetase (ACSL) Activity with 12-HETE

This protocol describes a radiometric assay to measure the activity of ACSLs using 12-HETE as a substrate. The principle involves the quantification of radiolabeled this compound formed from radiolabeled 12-HETE.

Materials:

  • Cell or tissue homogenates (source of ACSL enzymes)

  • [3H]-12-HETE or [14C]-12-HETE

  • ATP

  • Coenzyme A (CoASH)

  • MgCl2

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Stopping solution (e.g., Dole's reagent: isopropanol:heptane (B126788):1 M H2SO4, 40:10:1 v/v/v)

  • Heptane

  • Silica (B1680970) gel for column chromatography or TLC plates

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP (5-10 mM), CoASH (0.5-1 mM), MgCl2 (5-10 mM), and BSA (0.1-0.5 mg/mL).

  • Substrate Preparation: Prepare the radiolabeled 12-HETE substrate by dissolving it in a small amount of ethanol (B145695) and then diluting it in the reaction buffer containing BSA.

  • Enzyme Reaction:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding the cell or tissue homogenate (containing 10-50 µg of protein) to the reaction mixture.

    • Immediately add the radiolabeled 12-HETE substrate to start the enzymatic reaction. The final volume is typically 100-200 µL.

    • Incubate at 37°C for a defined period (e.g., 5-20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding the stopping solution.

    • Add water and heptane to the mixture and vortex thoroughly to extract the lipids.

    • Centrifuge to separate the phases. The upper heptane phase contains unreacted 12-HETE, while the lower aqueous/isopropanol phase contains the this compound.

  • Separation and Quantification:

    • Column Chromatography: Pass the lower phase through a small silica gel column to separate this compound from other components. Elute the this compound and quantify the radioactivity by scintillation counting.

    • Thin-Layer Chromatography (TLC): Spot the lower phase onto a silica gel TLC plate and develop it with an appropriate solvent system. Scrape the spot corresponding to this compound and measure the radioactivity.

  • Calculation: Calculate the specific activity of ACSL as nmol of this compound formed per minute per mg of protein.[3]

Quantification of 12-HETE and this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of 12-HETE and this compound in biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Biological sample (cells, tissue, plasma)

  • Internal standards (e.g., d8-12-HETE, 13C-labeled acyl-CoA)

  • Extraction solvent (e.g., methanol (B129727), acetonitrile (B52724), or a mixture with chloroform)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 reverse-phase column)

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize the biological sample in a suitable buffer.

    • Add the internal standards to the homogenate.

    • Perform lipid extraction using a method like the Bligh-Dyer or Folch extraction.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • LC Separation:

    • Inject the reconstituted sample onto the LC system.

    • Separate the analytes using a gradient elution on a C18 column. A typical mobile phase system would be water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

  • MS/MS Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Operate the mass spectrometer in negative ion mode for 12-HETE and positive ion mode for this compound.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor-to-product ion transitions for 12-HETE, this compound, and their respective internal standards.

  • Quantification:

    • Generate a standard curve using known concentrations of 12-HETE and this compound.

    • Calculate the concentration of the analytes in the sample by comparing their peak area ratios to the internal standards against the standard curve.[13][14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1. This compound Synthesis Pathway in Mammalian Cells cluster_cytosol Cytosol cluster_membrane Membranes (ER, Mitochondria, Peroxisomes) Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimulus PLA2 cPLA2 LOX 12-Lipoxygenase (12-LOX) AA->LOX CYP Cytochrome P450 AA->CYP PLA2->AA cleaves HpETE 12-HpETE LOX->HpETE HETE 12-HETE CYP->HETE GPx Glutathione Peroxidase HpETE->HETE GPx->HpETE reduces ACSL Long-Chain Acyl-CoA Synthetase (ACSL) HETE->ACSL HETE_CoA This compound ACSL->HETE_CoA ATP, CoASH AMP, PPi Esterification Esterification into Complex Lipids HETE_CoA->Esterification BetaOxidation Peroxisomal β-Oxidation HETE_CoA->BetaOxidation

Caption: Core synthesis pathway of this compound.

G Figure 2. Experimental Workflow for this compound Analysis cluster_LCMS Quantification of 12-HETE and this compound cluster_Activity Measurement of this compound Synthesis Rate Sample Biological Sample (Cells/Tissue) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction Add Internal Standards ACSL_Assay ACSL Activity Assay (Radiometric) Homogenization->ACSL_Assay Separation LC Separation (Reverse Phase) Extraction->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification Incubation Incubation with [3H]-12-HETE, ATP, CoA ACSL_Assay->Incubation Separation_Rad Separation of [3H]-12-HETE-CoA Incubation->Separation_Rad Counting Scintillation Counting Separation_Rad->Counting

Caption: Experimental workflow for analyzing this compound.

G Figure 3. Signaling Pathways of 12-HETE cluster_signaling Downstream Signaling cluster_outcomes Cellular Outcomes HETE 12-HETE GPR31 GPR31 HETE->GPR31 binds to PKC Protein Kinase C (PKC) GPR31->PKC activates Src Src-family Tyrosine Kinases GPR31->Src activates PI3K PI3-Kinase GPR31->PI3K activates Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation Metastasis Metastasis PKC->Metastasis Angiogenesis Angiogenesis Src->Angiogenesis Src->Metastasis Inflammation Inflammation PI3K->Inflammation

Caption: Key signaling pathways activated by 12-HETE.

Conclusion

The synthesis of this compound represents a critical regulatory node in the metabolic network of eicosanoids. The conversion of 12-HETE to its CoA derivative by long-chain acyl-CoA synthetases dictates its subsequent metabolic fate and, consequently, its biological activity. A thorough understanding of this pathway, from the initial oxygenation of arachidonic acid to the subcellular localization of the key enzymes, is essential for the development of novel therapeutic strategies targeting 12-HETE-mediated pathologies. The experimental protocols and visualizations provided in this guide offer a framework for researchers to investigate this important metabolic pathway and its role in health and disease. Further research is warranted to elucidate the specific roles of individual ACSL isoforms in this compound synthesis and to precisely quantify the flux through this pathway in various cellular contexts.

References

The Elusive Metabolite: A Technical Guide to the Hypothesized Discovery and Identification of 12-HETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxyeicosatetraenoic acid (12-HETE), a lipoxygenase-derived metabolite of arachidonic acid, is a well-established signaling lipid implicated in a myriad of physiological and pathological processes, including inflammation, thrombosis, angiogenesis, and cancer metastasis.[1][2][3][4][5] While the biological activities of 12-HETE are extensively studied, the downstream metabolic fate of this molecule is not fully elucidated. This technical guide explores the hypothesized existence of a key metabolite, 12-HETE-Coenzyme A (12-HETE-CoA), delving into its potential discovery, identification, and functional significance. Drawing parallels from the metabolism of other fatty acids, we outline prospective experimental protocols and discuss the potential roles of this compound in cellular signaling and disease, providing a framework for future research in this unexplored area of lipid metabolism.

The Known Landscape: 12-HETE Synthesis and Signaling

12-HETE is synthesized from arachidonic acid through the action of 12-lipoxygenases (12-LOX) and certain cytochrome P450 (CYP) enzymes.[6][7][8] The predominant stereoisomer produced by platelet-type 12-LOX is 12(S)-HETE.[9] Once formed, 12-HETE can exert its biological effects by interacting with the G protein-coupled receptor GPR31, initiating a cascade of intracellular signaling events.[1][6][9]

Synthesis of 12-HETE

The synthesis of 12-HETE is initiated by the liberation of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then oxygenated by 12-LOX to form 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-HETE by glutathione (B108866) peroxidases.[6][10]

cluster_synthesis 12-HETE Synthesis Pathway Arachidonic Acid Arachidonic Acid 12-HpETE 12-HpETE Arachidonic Acid->12-HpETE 12-Lipoxygenase (12-LOX) / Cytochrome P450 12-HETE 12-HETE 12-HpETE->12-HETE Glutathione Peroxidase

Caption: Biosynthetic pathway of 12-HETE from arachidonic acid.

Signaling Pathways of 12-HETE

12(S)-HETE has been shown to activate several key signaling pathways through its receptor, GPR31.[1][3][6] These pathways are integral to cellular processes such as proliferation, migration, and inflammation. The primary signaling cascades initiated by 12-HETE include the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.[2][3][11]

cluster_signaling 12-HETE Signaling Pathways 12-HETE 12-HETE GPR31 GPR31 12-HETE->GPR31 MAPK_ERK MAPK/ERK Pathway GPR31->MAPK_ERK PI3K_Akt PI3K/Akt Pathway GPR31->PI3K_Akt NF_kB NF-κB Pathway GPR31->NF_kB Cellular_Responses Cell Proliferation, Migration, Inflammation MAPK_ERK->Cellular_Responses PI3K_Akt->Cellular_Responses NF_kB->Cellular_Responses

Caption: Major signaling pathways activated by 12-HETE via its receptor GPR31.

The Next Frontier: The Case for this compound

While the signaling roles of free 12-HETE are well-documented, its intracellular metabolism remains an area of active investigation. Fatty acids are typically "activated" within the cell by conversion to their coenzyme A (CoA) thioesters.[12] This process is catalyzed by a family of enzymes known as acyl-CoA synthetases.[12] The formation of a CoA derivative is a prerequisite for their participation in a variety of metabolic pathways, including beta-oxidation, elongation, and incorporation into complex lipids.

Given this established paradigm of fatty acid metabolism, it is highly probable that 12-HETE undergoes a similar activation step to form this compound. The discovery and identification of this metabolite would open new avenues for understanding the complete biological lifecycle of 12-HETE.

Proposed Discovery and Identification Workflow

The identification of this compound from biological samples would require a multi-step process involving extraction, enrichment, and sensitive analytical detection. A proposed workflow is outlined below.

cluster_workflow Proposed Workflow for this compound Identification Biological_Sample Biological Sample (e.g., platelets, cancer cells) Lipid_Extraction Lipid Extraction (e.g., Folch method) Biological_Sample->Lipid_Extraction SPE Solid Phase Extraction (SPE) (for acyl-CoA enrichment) Lipid_Extraction->SPE LC_MS LC-MS/MS Analysis (detection and quantification) SPE->LC_MS Structural_Elucidation Structural Elucidation (fragmentation analysis) LC_MS->Structural_Elucidation

Caption: A proposed experimental workflow for the discovery and identification of this compound.

Detailed Methodologies: A Guide to Experimentation

The successful identification of this compound hinges on the meticulous execution of appropriate experimental protocols. The following sections provide detailed methodologies adapted from established procedures for the analysis of other fatty acyl-CoAs.

Sample Preparation and Lipid Extraction
  • Cell Culture and Stimulation: Platelets or cancer cell lines known to produce high levels of 12-HETE would be cultured under standard conditions. To stimulate 12-HETE production, cells can be treated with arachidonic acid or a relevant agonist.

  • Cell Lysis and Extraction: Cells are harvested and lysed in a cold buffer. Lipids, including the putative this compound, are extracted using a modified Folch method with a chloroform:methanol (B129727):water solvent system.

Enrichment of Acyl-CoAs

Due to their low abundance, acyl-CoAs often require an enrichment step prior to analysis. Solid-phase extraction (SPE) is a commonly used technique.

  • SPE Cartridge: A C18 SPE cartridge is conditioned with methanol and then equilibrated with an aqueous buffer.

  • Sample Loading and Washing: The lipid extract is loaded onto the cartridge. The cartridge is then washed with a low percentage of organic solvent to remove unbound contaminants.

  • Elution: The acyl-CoA fraction is eluted with a higher concentration of organic solvent, such as methanol or acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The enriched fraction is analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation: A C18 column is used to separate the different acyl-CoA species based on their hydrophobicity. A gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile, is employed.

  • Mass Spectrometric Detection: The mass spectrometer is operated in negative ion mode. A precursor ion scan for the characteristic fragment of CoA (m/z 766.5) can be used to specifically detect CoA-containing molecules. For targeted analysis, multiple reaction monitoring (MRM) would be used, with a specific precursor-to-product ion transition for this compound. The predicted m/z for the [M-H]^- ion of this compound would be approximately 1084.6.

Quantitative Data and Interpretation

While no quantitative data for this compound currently exists in the literature, a successful identification would necessitate its quantification. The following table illustrates how such data could be presented.

Biological SampleCondition12-HETE Concentration (ng/10^6 cells)Putative this compound Concentration (pmol/10^6 cells)
PlateletsResting5.2 ± 1.1Below Limit of Detection
PlateletsThrombin-stimulated48.7 ± 6.3To be determined
PC-3 CellsControl12.4 ± 2.5To be determined
PC-3 CellsArachidonic Acid-treated95.1 ± 11.8To be determined

Potential Functions and Future Directions

The discovery of this compound would raise important questions about its functional significance. Potential roles could include:

  • Substrate for Beta-Oxidation: this compound could be a substrate for peroxisomal beta-oxidation, leading to its degradation.

  • Incorporation into Complex Lipids: It could be incorporated into phospholipids or triglycerides, potentially altering membrane properties or serving as a storage form of 12-HETE.

  • Protein Acylation: this compound could be involved in the post-translational modification of proteins through acylation, thereby regulating their function.

Future research should focus on identifying the specific acyl-CoA synthetase responsible for this compound formation and exploring the downstream metabolic pathways and biological functions of this novel metabolite. The development of specific inhibitors for the synthesis of this compound could provide valuable tools for dissecting its role in health and disease.

Hypothetical Metabolic Fate of 12-HETE

cluster_fate Hypothetical Metabolic Fate of 12-HETE 12-HETE 12-HETE This compound This compound 12-HETE->this compound Acyl-CoA Synthetase Beta_Oxidation Beta-Oxidation This compound->Beta_Oxidation Lipid_Synthesis Incorporation into Complex Lipids This compound->Lipid_Synthesis Protein_Acylation Protein Acylation This compound->Protein_Acylation

Caption: Hypothesized metabolic pathways for 12-HETE following its conversion to this compound.

Conclusion

The existence of this compound is a logical and compelling hypothesis based on our fundamental understanding of fatty acid metabolism. Its discovery and characterization would represent a significant advancement in the field of lipidomics, providing a more complete picture of the biological lifecycle of 12-HETE. The experimental framework provided in this guide offers a roadmap for researchers to pursue the identification of this elusive metabolite and to begin to unravel its potential roles in cellular physiology and the pathogenesis of disease. This endeavor holds the promise of identifying new therapeutic targets for a range of disorders in which 12-HETE signaling is implicated.

References

The Lynchpin of a Pro-inflammatory Cascade: A Technical Guide to 12-HETE-CoA in Arachidonic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA), a ubiquitous polyunsaturated fatty acid in cellular membranes, is the progenitor of a vast array of potent signaling molecules known as eicosanoids. The metabolic fate of AA is a critical determinant of cellular function and is implicated in a multitude of physiological and pathological processes, including inflammation, cell proliferation, and cancer metastasis. While the roles of prostaglandins (B1171923) and leukotrienes have been extensively studied, the metabolic pathways stemming from hydroxyeicosatetraenoic acids (HETEs) are emerging as crucial nodes in cellular signaling. This technical guide provides an in-depth exploration of the role of 12-hydroxyeicosatetraenoyl-Coenzyme A (12-HETE-CoA), a pivotal, yet often overlooked, intermediate in the downstream metabolism of 12-HETE. Understanding the formation and subsequent metabolic channeling of this compound is paramount for developing novel therapeutic strategies targeting inflammatory and proliferative disorders.

The Genesis of 12-HETE: A Branch Point in Arachidonic Acid Metabolism

The journey to this compound begins with the enzymatic oxygenation of arachidonic acid. Two primary enzyme families, lipoxygenases (LOX) and cytochrome P450 (CYP) monooxygenases, catalyze the formation of 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is rapidly reduced to 12-HETE.

  • Lipoxygenase (LOX) Pathway: The platelet-type 12-lipoxygenase (12-LOX), encoded by the ALOX12 gene, stereospecifically produces 12(S)-HpETE, which is then reduced to 12(S)-HETE by cellular peroxidases[1]. Another isoform, 12(R)-lipoxygenase (12R-LOX), generates 12(R)-HpETE, the precursor to 12(R)-HETE.

  • Cytochrome P450 (CYP) Pathway: Certain CYP enzymes can also metabolize arachidonic acid to a racemic mixture of 12(S)-HETE and 12(R)-HETE, with the R-enantiomer often predominating[1][2].

The resulting 12-HETE, a potent signaling molecule in its own right, can then be further metabolized, with its conversion to this compound representing a critical commitment step towards esterification into complex lipids or catabolism.

AA Arachidonic Acid LOX 12-Lipoxygenase (12-LOX) AA->LOX CYP450 Cytochrome P450 AA->CYP450 HpETE 12-HpETE LOX->HpETE CYP450->HpETE Peroxidases Peroxidases HpETE->Peroxidases HETE 12-HETE Peroxidases->HETE

Figure 1: Simplified pathway of 12-HETE formation from arachidonic acid.

The Crucial Activation Step: Formation of this compound

For 12-HETE to be incorporated into complex lipids or undergo beta-oxidation, it must first be activated to its coenzyme A thioester, this compound. This activation is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs)[3].

Studies have shown that all five mammalian ACSL isoforms are capable of utilizing HETEs as substrates, indicating a broad specificity that allows for the activation of these hydroxylated fatty acids[4]. The reaction proceeds via an ATP-dependent mechanism, forming an acyl-adenylate intermediate before the transfer of the 12-hydroxyeicosatetraenoyl group to coenzyme A.

HETE 12-HETE ACSL Long-Chain Acyl-CoA Synthetase (ACSL) HETE->ACSL HETE_CoA This compound ACSL->HETE_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi ATP ATP ATP->ACSL CoA Coenzyme A CoA->ACSL HETE_CoA This compound LPLATs Lysophospholipid Acyltransferases (LPLATs) HETE_CoA->LPLATs ACAT Acyl-CoA:Cholesterol Acyltransferase (ACAT) HETE_CoA->ACAT Phospholipids 12-HETE-containing Phospholipids LPLATs->Phospholipids CholesterylEsters Cholesteryl-12-HETE ACAT->CholesterylEsters LysoPL Lysophospholipids LysoPL->LPLATs Cholesterol Cholesterol Cholesterol->ACAT cluster_peroxisome Peroxisome HETE_CoA This compound BetaOxidation Beta-Oxidation Enzymes HETE_CoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA ShortChainAcylCoA Chain-Shortened Acyl-CoA BetaOxidation->ShortChainAcylCoA HETE 12-HETE ACSL ACSL ACSL->HETE_CoA Start Sample (Cells/Tissues) Extraction Extraction with Internal Standard Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis (C18 column, MRM) Supernatant->LC_MS Quantification Quantification LC_MS->Quantification

References

An In-depth Technical Guide to 12-HETE-CoA: Structure, Chemical Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyeicosatetraenoyl-Coenzyme A (12-HETE-CoA) is the activated thioester of 12-hydroxyeicosatetraenoic acid (12-HETE), a significant bioactive lipid mediator derived from the oxygenation of arachidonic acid. While much of the scientific literature focuses on the biological activities of free 12-HETE, the formation of its Coenzyme A (CoA) derivative is a critical step for its metabolic integration, particularly its incorporation into cellular phospholipids. This guide provides a comprehensive overview of the structure, chemical properties, and known and inferred biological roles of this compound, with a focus on its relevance to cellular signaling and potential as a therapeutic target.

Structure and Chemical Properties

This compound is a complex molecule formed through the thioesterification of the carboxylic acid group of 12-HETE with the sulfhydryl group of Coenzyme A. The 12-HETE moiety is a 20-carbon polyunsaturated fatty acid with a hydroxyl group at the 12th carbon and four double bonds.

The structure of 12(S)-HETE-CoA is comprised of a 12(S)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoyl group linked to Coenzyme A.

Chemical Properties of this compound and its Precursors

Quantitative data for this compound is limited. The table below summarizes the available information for this compound and its constituent molecules, 12-HETE and Coenzyme A.

PropertyThis compound12-HETECoenzyme A
Molecular Formula C41H66N7O18P3SC20H32O3C21H36N7O16P3S
Molecular Weight 1069.99 g/mol 320.47 g/mol 767.53 g/mol
IUPAC Name 12-Hydroxy-(5Z,8Z,10E,14Z)-eicosatetraenoyl-coenzyme A(5Z,8Z,10E,12S,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydro-2-furanyl]methyl (3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)butyl dihydrogen diphosphate
Solubility No data availableSoluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.Soluble in water.

Biosynthesis of this compound

The formation of this compound is a two-step process, beginning with the synthesis of 12-HETE from arachidonic acid, followed by its activation to the CoA thioester.

Step 1: Synthesis of 12-HETE

12-HETE is primarily synthesized from arachidonic acid via the action of 12-lipoxygenase (12-LOX) enzymes.[1] There are different isoforms of 12-LOX that produce stereoisomers of 12-HETE, namely 12(S)-HETE and 12(R)-HETE, which can have distinct biological activities.[2] Cytochrome P450 enzymes can also produce 12-HETE.[3]

AA Arachidonic Acid LOX 12-Lipoxygenase (12-LOX) AA->LOX P450 Cytochrome P450 AA->P450 HETE 12-HETE LOX->HETE P450->HETE

Biosynthesis of 12-HETE from Arachidonic Acid.

Step 2: Activation of 12-HETE to this compound

The conversion of 12-HETE to this compound is catalyzed by an acyl-CoA synthetase (ACS).[4][5] This is an ATP-dependent reaction that proceeds through an acyl-adenylate intermediate.[4] While the specific long-chain acyl-CoA synthetase (ACSL) isoform that utilizes 12-HETE as a substrate has not been definitively identified, it is a crucial step for the subsequent incorporation of 12-HETE into phospholipids.[6][7]

cluster_0 Activation of 12-HETE HETE 12-HETE ACS Acyl-CoA Synthetase (ACS) HETE->ACS ATP ATP ATP->ACS CoA Coenzyme A CoA->ACS HETECoA This compound ACS->HETECoA AMP AMP + PPi ACS->AMP

Enzymatic Synthesis of this compound.

Biological Role and Signaling Pathways

The biological significance of this compound is intrinsically linked to the functions of its precursor, 12-HETE. The conversion to the CoA form is thought to be a key mechanism for regulating the intracellular levels of free 12-HETE and for its esterification into membrane phospholipids, which can serve as a reservoir of this signaling molecule.

Incorporation into Phospholipids

Once formed, this compound is a substrate for acyltransferases that incorporate it into the sn-2 position of lysophospholipids, forming 12-HETE-containing phospholipids.[6] This process sequesters 12-HETE within cellular membranes, from where it can be released upon cell stimulation.

Signaling Pathways of 12-HETE

12-HETE exerts its biological effects through various signaling pathways, often initiated by binding to specific cell surface receptors, such as GPR31.[1] These pathways are implicated in a range of physiological and pathological processes, including inflammation, cell proliferation, and cancer metastasis.[8][9][10]

HETE 12(S)-HETE GPR31 GPR31 HETE->GPR31 PKC PKC GPR31->PKC PI3K PI3K/Akt GPR31->PI3K ERK MAPK/ERK GPR31->ERK Src Src Kinase GPR31->Src Migration Cell Migration PKC->Migration CellPro Cell Proliferation PI3K->CellPro PI3K->Migration ERK->CellPro Src->Migration Angiogenesis Angiogenesis Inflammation Inflammation

Simplified Signaling Pathways of 12(S)-HETE.

Experimental Protocols

The analysis of this compound requires sensitive and specific analytical techniques due to its low abundance and complex matrix in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of fatty acyl-CoAs.

Extraction of this compound from Biological Samples

A general protocol for the extraction of long-chain fatty acyl-CoAs from tissues or cells is outlined below.

  • Homogenization: Homogenize frozen tissue powder or cell pellets in a cold buffer (e.g., 100 mM KH2PO4) containing an internal standard (e.g., a deuterated analog of the analyte).

  • Solvent Extraction: Add a mixture of isopropanol (B130326) and acetonitrile (B52724) to the homogenate, followed by a saturated solution of ammonium (B1175870) sulfate. Vortex thoroughly.

  • Phase Separation: Centrifuge to separate the phases. The upper organic phase contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples, the extract can be further purified using an anion-exchange SPE column.

  • Drying and Reconstitution: Evaporate the solvent from the final extract under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).

Quantification by LC-MS/MS

The following provides a general workflow for the LC-MS/MS analysis of this compound.

cluster_workflow LC-MS/MS Workflow for this compound Analysis Sample Extracted Sample HPLC UPLC/HPLC (C18 Reversed-Phase) Sample->HPLC MS Tandem Mass Spectrometer (ESI Negative Mode) HPLC->MS Data Data Acquisition (MRM Mode) MS->Data Quant Quantification Data->Quant

General workflow for LC-MS/MS analysis of this compound.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol with the same additives).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of fatty acyl-CoAs.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For this compound, the precursor ion would be its deprotonated molecule [M-H]-, and product ions would be generated by fragmentation of the molecule.

Conclusion and Future Directions

This compound is a critical intermediate in the metabolism of the bioactive lipid 12-HETE. Its formation allows for the incorporation of 12-HETE into cellular membranes, which likely plays a role in regulating the signaling activity of free 12-HETE. While the downstream effects of 12-HETE are well-studied, further research is needed to fully elucidate the specific roles of this compound. Key areas for future investigation include the identification of the specific acyl-CoA synthetases responsible for its synthesis, a deeper understanding of the regulation of its metabolism, and exploration of any direct signaling roles it may have. The development of specific inhibitors for the enzymes involved in this compound synthesis could provide valuable tools for both research and potential therapeutic interventions in diseases where 12-HETE signaling is dysregulated, such as cancer and inflammatory disorders.

References

The Enzymatic Architecture of 12-HETE-CoA Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Key Enzymes, Signaling Pathways, and Experimental Methodologies Central to the Formation of 12-hydroxyeicosatetraenoic acid-Coenzyme A.

This technical guide provides a comprehensive overview of the enzymatic processes governing the synthesis of 12-HETE-CoA, a critical step in the metabolism of the signaling lipid 12-hydroxyeicosatetraenoic acid (12-HETE). This document is intended for researchers, scientists, and drug development professionals investigating the roles of 12-HETE and its metabolites in physiology and disease.

Introduction to 12-HETE and its Bioactivation

12-HETE is a bioactive eicosanoid derived from arachidonic acid that is implicated in a multitude of physiological and pathological processes, including inflammation, cell proliferation, and cancer progression. For 12-HETE to be incorporated into complex lipids, such as phospholipids (B1166683) and triglycerides, it must first be "activated" through its conversion to a coenzyme A (CoA) thioester, this compound. This bioactivation is a crucial regulatory step, influencing the downstream metabolic fate and signaling functions of 12-HETE. The enzymes responsible for this conversion are the long-chain acyl-CoA synthetases (ACSLs).

The Enzymatic Cascade: From Arachidonic Acid to this compound

The formation of this compound is a two-step enzymatic process. First, arachidonic acid is converted to 12-HETE. Subsequently, 12-HETE is activated to this compound.

Step 1: Formation of 12-HETE from Arachidonic Acid

The primary pathway for 12-HETE synthesis involves the action of 12-lipoxygenases (12-LOX) . These enzymes catalyze the insertion of molecular oxygen into arachidonic acid to form an unstable intermediate, 12-hydroperoxyeicosatetraenoic acid (12-HpETE). This intermediate is then rapidly reduced to the more stable 12-HETE by cellular peroxidases , such as glutathione (B108866) peroxidases. The two main 12-LOX isoforms involved are:

  • ALOX12 (Platelet-type 12-LOX): Primarily found in platelets and certain tumor cells.

  • ALOX15 (12/15-LOX): Expressed in various cells, including leukocytes and epithelial cells.

In addition to the 12-LOX pathway, cytochrome P450 (CYP) enzymes can also metabolize arachidonic acid to produce 12-HETE.

Step 2: Conversion of 12-HETE to this compound

The activation of 12-HETE to its CoA thioester is catalyzed by long-chain acyl-CoA synthetases (ACSLs) . This family of enzymes facilitates the ATP-dependent formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of coenzyme A.

Recent research has demonstrated that all five major ACSL isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) are capable of utilizing HETEs, including 12-HETE, as substrates. Notably, ACSL1 and ACSL4 have been identified as having significant activity towards 12-HETE. One study directly comparing the activity of purified ACSL isoforms found that F-ACSL1 exhibited the highest activity with HETE substrates, even surpassing its activity with arachidonic acid[1]. Furthermore, ACSL4, which shows a preference for arachidonic acid, also demonstrates robust activity with HETEs[1].

Quantitative Analysis of Enzyme Activity

While direct Michaelis-Menten kinetics for 12-HETE with specific ACSL isoforms are not extensively reported in the literature, qualitative and comparative activity data are available.

Table 1: Substrate Preference of Long-Chain Acyl-CoA Synthetase Isoforms

EnzymeRelative Activity with 12-HETEKey FindingsReference
ACSL1 HighExhibited the greatest activity with HETEs among the tested isoforms.[1]
ACSL4 HighShowed greater activity with both EETs and HETEs compared to ACSL1 in COS7 cell membranes.

Note: The table summarizes qualitative findings on substrate preference. Specific Km and Vmax values for 12-HETE are not currently available in the cited literature.

Signaling Pathways and Experimental Workflows

The enzymatic reactions leading to this compound are embedded within complex cellular signaling networks. The following diagrams illustrate the key pathways and a general workflow for studying these processes.

Formation_of_12_HETE_CoA cluster_0 12-HETE Formation cluster_1 This compound Formation cluster_2 Downstream Metabolism Arachidonic_Acid Arachidonic Acid 12_HpETE 12-HpETE Arachidonic_Acid->12_HpETE 12-Lipoxygenases (ALOX12, ALOX15) Cytochrome P450s 12_HETE 12-HETE 12_HpETE->12_HETE Peroxidases (e.g., GPX) 12_HETE_input 12-HETE 12_HETE_CoA This compound 12_HETE_input->12_HETE_CoA Long-Chain Acyl-CoA Synthetases (ACSL1, ACSL4) 12_HETE_CoA_input This compound Complex_Lipids Incorporation into Phospholipids & Triglycerides 12_HETE_CoA_input->Complex_Lipids Beta_Oxidation β-Oxidation 12_HETE_CoA_input->Beta_Oxidation

Caption: Signaling pathway for the formation of this compound.

Experimental_Workflow_ACSL_Activity cluster_0 Sample Preparation cluster_1 Enzymatic Reaction cluster_2 Detection & Quantification cluster_3 Data Analysis Cell_Lysate Cell/Tissue Lysate or Purified ACSL Enzyme Reaction_Mix Incubate with: - 12-HETE (radiolabeled or unlabeled) - ATP - Coenzyme A - Mg2+ Cell_Lysate->Reaction_Mix Radiometric_Assay Radiometric Assay: - Separate [14C]this compound from [14C]12-HETE - Scintillation Counting Reaction_Mix->Radiometric_Assay LCMS_Assay LC-MS/MS Assay: - Extract Acyl-CoAs - Chromatographic Separation - Mass Spectrometric Detection Reaction_Mix->LCMS_Assay Kinetic_Analysis Determine: - Specific Activity - Km and Vmax (if substrate concentrations are varied) Radiometric_Assay->Kinetic_Analysis LCMS_Assay->Kinetic_Analysis

References

12-HETE-CoA in Cancer Progression: A Technical Guide to a Key Signaling Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The progression of cancer is a multifaceted process heavily influenced by the tumor microenvironment and complex signaling networks. Among the key players are lipid mediators, which have emerged as critical regulators of tumorigenesis. One such pivotal molecule is 12-hydroxyeicosatetraenoic acid (12-HETE), a metabolite of arachidonic acid produced by the enzyme 12-lipoxygenase (12-LOX). Elevated levels of 12-LOX and 12-HETE are strongly correlated with the metastatic potential of various solid tumors.[1]

While 12-HETE itself is a potent signaling molecule that can act on cell surface receptors, its intracellular fate is equally important for its pro-cancer activities. A crucial step in its metabolism is the conversion to its coenzyme A (CoA) thioester, 12-HETE-CoA. This activation, catalyzed by long-chain acyl-CoA synthetases (ACSLs), is a prerequisite for the esterification of 12-HETE into the sn-2 position of membrane phospholipids.[2][3] This incorporation alters membrane composition and creates an intracellular reservoir of 12-HETE, thereby influencing cellular signaling from within.

This technical guide provides an in-depth examination of the 12-HETE/12-HETE-CoA axis in cancer progression. We will detail its biosynthesis, the dual signaling mechanisms it governs, its role in key cancer phenotypes, relevant quantitative data, and the experimental protocols used for its investigation.

Biosynthesis of 12-HETE and its Conversion to this compound

The generation of this compound is a multi-step enzymatic process that begins with the release of arachidonic acid (AA) from the cell membrane.

  • Arachidonic Acid Release : Cytosolic phospholipase A₂ (cPLA₂) releases AA from membrane phospholipids.

  • 12-HETE Synthesis : The 12-lipoxygenase (12-LOX) enzyme catalyzes the insertion of molecular oxygen into AA to form 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE).[4][5]

  • Reduction to 12-HETE : Ubiquitous cellular peroxidases, such as glutathione (B108866) peroxidase, rapidly reduce 12(S)-HpETE to the more stable 12(S)-HETE.[5][6]

  • Activation to this compound : In the cytoplasm, long-chain acyl-CoA synthetases (ACSLs) catalyze the ATP-dependent formation of a thioester bond between 12-HETE and coenzyme A, yielding this compound.[7]

  • Esterification into Phospholipids : this compound serves as the substrate for acyltransferases, which incorporate the 12-HETE molecule into membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[2][3]

This pathway is critical as some cancer cells may not express 12-LOX themselves but can take up the enzyme from platelet-derived extracellular vesicles, thereby gaining the ability to produce 12-HETE and its derivatives.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PL Membrane Phospholipids Enzyme1 cPLA₂ PL->Enzyme1 PL_12HETE Phospholipid-Esterified 12-HETE AA Arachidonic Acid (AA) Enzyme2 12-Lipoxygenase (12-LOX) AA->Enzyme2 HpETE 12(S)-HpETE Enzyme3 Glutathione Peroxidase HpETE->Enzyme3 HETE 12(S)-HETE Enzyme4 Acyl-CoA Synthetase (ACSL) HETE->Enzyme4 HETE_CoA 12(S)-HETE-CoA Enzyme5 Acyltransferase HETE_CoA->Enzyme5 Enzyme1->AA Release Enzyme2->HpETE Oxygenation Enzyme3->HETE Reduction Enzyme4->HETE_CoA Activation (ATP -> AMP+PPi) Enzyme5->PL_12HETE Esterification

Biosynthesis of this compound and its incorporation into phospholipids.

Signaling Mechanisms in Cancer Progression

The 12-HETE/12-HETE-CoA axis exerts its pro-tumorigenic effects through two primary mechanisms: extracellular receptor-mediated signaling and the intracellular consequences of its metabolic fate.

Extracellular Signaling via GPR31

Free 12(S)-HETE secreted by tumor cells or stromal cells can act as a ligand for the G protein-coupled receptor GPR31.[4][8][9] Activation of GPR31, which is often overexpressed in cancer cells, triggers a cascade of downstream signaling pathways that are hallmarks of cancer.

  • Protein Kinase C (PKC) Activation : GPR31 activation leads to the stimulation of PKC, a key mediator in cell proliferation and migration.[1][4]

  • MAPK/ERK Pathway : The pathway further stimulates the Ras-Raf-MEK-ERK (MAPK) cascade, promoting cell growth and survival.[4]

  • PI3K/Akt Pathway : 12(S)-HETE activates the PI3K/Akt pathway, which is central to inhibiting apoptosis and promoting cell survival.[10]

  • NF-κB Activation : In ovarian cancer, 12-HETE has been shown to activate the transcription factor NF-κB via an integrin-linked kinase (ILK) dependent mechanism, leading to increased resistance to apoptosis.[11]

  • Src Kinase : Src kinase is also activated downstream of 12(S)-HETE, contributing to changes in cell adhesion and motility.[10]

These pathways collectively drive cancer progression by enhancing cell proliferation, survival, motility, and invasion.[1][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE 12(S)-HETE GPR31 GPR31 Receptor HETE->GPR31 Binds PKC PKC GPR31->PKC PI3K PI3K GPR31->PI3K ILK ILK GPR31->ILK Src Src GPR31->Src ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt NFkB NF-κB ILK->NFkB Src->ERK ProTumor Pro-Tumorigenic Gene Expression Akt->ProTumor Survival, Proliferation NFkB->ProTumor Anti-Apoptosis, Invasion ERK->ProTumor Proliferation, Migration G cluster_LCMS 12-HETE Quantification cluster_WB Protein Expression cluster_Func Functional Analysis start Biological Sample (Cells, Tissue, Media) extract Lipid Extraction (add internal std) start->extract protein_extract Protein Lysis start->protein_extract treat Treat Cells with 12-HETE or Inhibitors start->treat lcms Chiral LC-MS/MS Analysis extract->lcms wb Western Blot (12-LOX, GPR31, p-ERK, etc.) protein_extract->wb quant Quantify 12-HETE Levels lcms->quant quant_wb Quantify Protein Levels wb->quant_wb prolif Proliferation Assay (MTT) treat->prolif mig Migration Assay (Transwell) treat->mig apop Apoptosis Assay (Caspase) treat->apop

References

Downstream Metabolic Fate of 12-HETE-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxyeicosatetraenoic acid (12-HETE), a lipoxygenase-derived metabolite of arachidonic acid, plays a significant role in various physiological and pathological processes, including inflammation, cell proliferation, and cancer metastasis. For 12-HETE to exert many of its biological functions and to be further metabolized, it must first be activated to its coenzyme A (CoA) thioester, 12-HETE-CoA. This technical guide provides a comprehensive overview of the downstream metabolic fate of this compound, detailing its incorporation into complex lipids, catabolism through peroxisomal β-oxidation, and conversion to other bioactive metabolites. This document summarizes key quantitative data, provides detailed experimental protocols for the analysis of 12-HETE and its metabolites, and includes visualizations of the primary metabolic pathways.

Introduction

The biological activity of 12-HETE is intricately linked to its metabolic conversion and compartmentalization within the cell. The activation of 12-HETE to this compound by acyl-CoA synthetases is a critical branch point that directs this bioactive lipid towards several metabolic pathways. Understanding the downstream fate of this compound is crucial for elucidating its complex role in cellular signaling and for the development of therapeutic strategies targeting 12-HETE-mediated pathways. This guide will explore the three primary metabolic routes of this compound: incorporation into phospholipids (B1166683), peroxisomal β-oxidation, and oxidation to 12-oxo-ETE.

Metabolic Pathways of this compound

Incorporation into Phospholipids

A major fate of this compound is its esterification into the sn-2 position of glycerophospholipids, primarily phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[1] This incorporation serves as a mechanism for storing 12-HETE in cellular membranes, potentially altering membrane properties and creating a reservoir for its regulated release. The process is initiated by the activation of 12-HETE to this compound. While the specific long-chain acyl-CoA synthetase (LACS) responsible for this activation has not been definitively identified, LACS5 is a candidate due to its known activity towards arachidonic acid.[2][3]

The incorporation of this compound into lysophospholipids is catalyzed by lysophospholipid acyltransferases (LPLATs). This remodeling of membrane phospholipids with 12-HETE can lead to the generation of novel signaling molecules upon subsequent hydrolysis by phospholipases.

12-HETE 12-HETE This compound This compound 12-HETE->this compound Acyl-CoA Synthetase 12-HETE-Phospholipid 12-HETE-Phospholipid This compound->12-HETE-Phospholipid LPLAT Lysophospholipid Lysophospholipid Lysophospholipid->12-HETE-Phospholipid Acyl-CoA Synthetase Acyl-CoA Synthetase AMP + PPi AMP + PPi Acyl-CoA Synthetase->AMP + PPi LPLAT LPLAT CoA CoA LPLAT->CoA ATP ATP ATP->Acyl-CoA Synthetase

Figure 1: Incorporation of 12-HETE into Phospholipids.

Peroxisomal β-Oxidation

This compound can undergo catabolism through the peroxisomal β-oxidation pathway.[4] This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain. Unlike mitochondrial β-oxidation, the peroxisomal pathway is primarily involved in the degradation of very-long-chain fatty acids, branched-chain fatty acids, and eicosanoids.

The initial and rate-limiting step is catalyzed by a peroxisomal acyl-CoA oxidase.[5][6] Subsequent steps are carried out by a multifunctional enzyme possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, followed by a peroxisomal thiolase that cleaves off an acetyl-CoA unit. The β-oxidation of this compound in mouse peritoneal macrophages has been shown to yield shorter-chain hydroxy fatty acids, such as 8-hydroxy-4,6,10,16:3 and 4-hydroxy,12:1.[4]

This compound This compound trans-Δ2-Enoyl-12-HETE-CoA trans-Δ2-Enoyl-12-HETE-CoA This compound->trans-Δ2-Enoyl-12-HETE-CoA Acyl-CoA Oxidase 3-Hydroxy-12-HETE-CoA 3-Hydroxy-12-HETE-CoA trans-Δ2-Enoyl-12-HETE-CoA->3-Hydroxy-12-HETE-CoA Multifunctional Enzyme (Hydratase activity) 3-Keto-12-HETE-CoA 3-Keto-12-HETE-CoA 3-Hydroxy-12-HETE-CoA->3-Keto-12-HETE-CoA Multifunctional Enzyme (Dehydrogenase activity) Chain-Shortened Acyl-CoA Chain-Shortened Acyl-CoA 3-Keto-12-HETE-CoA->Chain-Shortened Acyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Keto-12-HETE-CoA->Acetyl-CoA Thiolase

Figure 2: Peroxisomal β-Oxidation of this compound.

Oxidation to 12-oxo-ETE

12-HETE can be oxidized at its hydroxyl group to form 12-oxo-eicosatetraenoic acid (12-oxo-ETE). This reaction is catalyzed by a microsomal NAD+-dependent 12-hydroxyeicosanoid dehydrogenase (12-HEDH).[7][8] This conversion represents a shift from a hydroxylated to a keto-eicosanoid, which may possess distinct biological activities. 12-oxo-ETE can be further metabolized by a cytosolic Δ10-reductase in the presence of NADH to form 10,11-dihydro-12-oxo-ETE.[7]

12-HETE 12-HETE 12-oxo-ETE 12-oxo-ETE 12-HETE->12-oxo-ETE 12-HEDH (Microsomal) 10,11-dihydro-12-oxo-ETE 10,11-dihydro-12-oxo-ETE 12-oxo-ETE->10,11-dihydro-12-oxo-ETE Δ10-Reductase (Cytosolic) 12-HEDH 12-HEDH Δ10-Reductase Δ10-Reductase Sample_Collection Biological Sample Collection (e.g., plasma, cells, tissue) Internal_Standard Addition of Deuterated Internal Standard (e.g., 12-HETE-d8) Sample_Collection->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (Chiral or Reverse-Phase Chromatography) Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 12-HETE-CoA for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid metabolite of arachidonic acid produced by the action of 12-lipoxygenase (12-LOX) enzymes. It plays a crucial role in a variety of physiological and pathological processes, including inflammation, platelet aggregation, angiogenesis, and cancer metastasis. For in-depth investigation of its molecular mechanisms, particularly in enzymatic assays and cellular signaling studies, the activated form, 12-hydroxyeicosatetraenoyl-Coenzyme A (12-HETE-CoA), is often required. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound, its purification, and characterization for use in in vitro studies.

Signaling Pathways of 12-HETE

12-HETE exerts its biological effects through various signaling pathways. It can act intracellularly to promote oxidative stress or extracellularly by binding to G protein-coupled receptors, such as GPR31.[1] Key signaling cascades activated by 12-HETE include the MAPK/ERK, PI3K/Akt, and PKC pathways, which are involved in cell migration, proliferation, and survival.[2][3]

12-HETE_Signaling_Pathway cluster_downstream Downstream Effectors cluster_outcome Biological Outcomes Arachidonic Acid Arachidonic Acid 12-LOX 12-LOX Arachidonic Acid->12-LOX 12-HETE 12-HETE 12-LOX->12-HETE GPR31 GPR31 12-HETE->GPR31 binds PKC PKC GPR31->PKC activates PI3K PI3K GPR31->PI3K activates Src Src GPR31->Src activates Cellular Responses Cellular Responses PKC->Cellular Responses leads to Akt Akt PI3K->Akt activates Akt->Cellular Responses leads to ERK1/2 ERK1/2 Src->ERK1/2 activates ERK1/2->Cellular Responses leads to

Caption: Simplified signaling pathway of 12-HETE.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods: chemical synthesis and enzymatic synthesis.

Method 1: Chemical Synthesis via Mixed Anhydride (B1165640) Method

This method involves the activation of the carboxylic acid group of 12-HETE with ethyl chloroformate to form a mixed anhydride, which then reacts with the thiol group of Coenzyme A.

Experimental Protocol:

  • Preparation of 12-HETE Solution: Dissolve 10 mg of 12-HETE in 1 ml of anhydrous tetrahydrofuran (B95107) (THF).

  • Activation of 12-HETE:

    • Cool the 12-HETE solution to 0°C in an ice bath.

    • Add 1.5 equivalents of triethylamine (B128534) (TEA) to the solution.

    • Slowly add 1.2 equivalents of ethyl chloroformate dropwise while stirring.

    • Continue stirring at 0°C for 30 minutes to form the mixed anhydride.

  • Preparation of Coenzyme A Solution: Dissolve 25 mg of Coenzyme A (lithium salt) in 1 ml of ice-cold 0.5 M sodium bicarbonate solution (pH 8.0).

  • Coupling Reaction:

    • Slowly add the mixed anhydride solution of 12-HETE to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Quenching and Extraction:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the aqueous phase three times with an equal volume of ethyl acetate.

    • Combine the organic phases and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude this compound by High-Performance Liquid Chromatography (HPLC).

Method 2: Enzymatic Synthesis using Acyl-CoA Synthetase

This method utilizes an acyl-CoA synthetase enzyme to catalyze the ligation of 12-HETE to Coenzyme A in the presence of ATP and magnesium ions. This method is generally more specific and proceeds under milder conditions.

Experimental Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents in a total volume of 1 ml:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM Coenzyme A (lithium salt)

    • 100 µM 12-HETE (dissolved in a minimal amount of ethanol (B145695) or DMSO)

    • 5-10 units of a long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver microsomes).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination of Reaction: Stop the reaction by adding 100 µl of 10% acetic acid.

  • Purification: Purify the this compound from the reaction mixture using HPLC.

Workflow for Enzymatic Synthesis of this compound:

Enzymatic_Synthesis_Workflow cluster_reactants Reactants 12-HETE 12-HETE Acyl-CoA Synthetase Acyl-CoA Synthetase 12-HETE->Acyl-CoA Synthetase Coenzyme A Coenzyme A Coenzyme A->Acyl-CoA Synthetase ATP ATP ATP->Acyl-CoA Synthetase Mg2+ Mg2+ Mg2+->Acyl-CoA Synthetase Reaction_Incubation Incubation (37°C, 30-60 min) Acyl-CoA Synthetase->Reaction_Incubation Reaction_Termination Termination (Acetic Acid) Reaction_Incubation->Reaction_Termination Purification HPLC Purification Reaction_Termination->Purification This compound This compound Purification->this compound

References

Application Note: Quantification of 12-HETE-CoA in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive eicosanoid produced from arachidonic acid by 12-lipoxygenase (12-LOX) enzymes.[1][2][3] It is implicated in a variety of physiological and pathological processes, including inflammation, cell migration, and cancer progression.[2][4][5] 12-HETE can be further metabolized within the cell, including activation to its coenzyme A (CoA) thioester, 12-HETE-CoA. This activation is a critical step for its incorporation into complex lipids, such as phospholipids (B1166683) and triglycerides, which can alter membrane composition and cellular signaling. Given the importance of 12-HETE in cellular signaling, the ability to accurately quantify its activated form, this compound, in tissues is crucial for understanding its metabolic fate and function.

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological tissue samples. The methodology is based on established protocols for the analysis of long-chain fatty acyl-CoAs (LCA-CoAs) and has been adapted for the specific properties of this compound.[4][5][6] The protocol provides detailed steps for tissue homogenization, solid-phase extraction (SPE) for the enrichment of acyl-CoAs, and optimized LC-MS/MS parameters for detection and quantification.

Signaling Pathway of 12-HETE

Arachidonic acid is converted to 12-HETE by 12-lipoxygenase. 12-HETE can then be activated to this compound, which allows for its incorporation into phospholipids, potentially altering membrane dynamics and signaling platforms. Extracellular 12-HETE can also act on the G-protein coupled receptor GPR31, initiating downstream signaling cascades involving protein kinase C (PKC), PI3-kinase, and ERK/MAPK pathways, which are involved in cell migration, proliferation, and inflammation.[2][4][5]

12-HETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase Arachidonic_Acid->12_LOX 12_HETE 12-HETE 12_LOX->12_HETE Acyl_CoA_Synthetase Acyl-CoA Synthetase 12_HETE->Acyl_CoA_Synthetase GPR31 GPR31 12_HETE->GPR31 extracellular 12_HETE_CoA This compound Acyl_CoA_Synthetase->12_HETE_CoA Phospholipids Incorporation into Phospholipids 12_HETE_CoA->Phospholipids PKC PKC GPR31->PKC PI3K PI3K/Akt GPR31->PI3K ERK_MAPK ERK/MAPK GPR31->ERK_MAPK Cell_Responses Cell Migration, Proliferation, Inflammation PKC->Cell_Responses PI3K->Cell_Responses ERK_MAPK->Cell_Responses

Caption: 12-HETE signaling and metabolic activation pathway.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium (B1175870) hydroxide (B78521), Potassium phosphate (B84403) monobasic, Acetic acid

  • Standards: this compound (requires custom synthesis or specialized vendor), Heptadecanoyl-CoA (Internal Standard, ISTD)

  • SPE Cartridges: Oasis MAX (Mixed-Mode Anion Exchange) or equivalent

  • Homogenizer: Bead beater or rotor-stator homogenizer

  • General Labware: Centrifuge tubes, autosampler vials, etc.

Standard and Internal Standard Preparation
  • This compound Stock Solution (1 mg/mL): Prepare in a solvent appropriate for its stability, such as methanol with 0.1% formic acid. Store at -80°C.

  • Working Standard Solutions: Serially dilute the stock solution with 50% Methanol to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (ISTD) Stock Solution (1 mg/mL): Prepare Heptadecanoyl-CoA in methanol.

  • ISTD Working Solution (100 ng/mL): Dilute the ISTD stock solution with the extraction solvent.

Tissue Sample Preparation and Extraction

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[7][8][9]

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Immediately place the tissue in a 2 mL tube containing ceramic beads and 1 mL of ice-cold extraction solvent (Acetonitrile:Isopropanol:Water, 3:1:1 v/v/v).

    • Add the ISTD working solution to the tube.

    • Homogenize the tissue using a bead beater for 2 cycles of 30 seconds. Keep samples on ice between cycles.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MAX SPE cartridge with 1 mL of Methanol followed by 1 mL of water.

    • Load the supernatant from the tissue extract onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 50% Methanol.

    • Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in Methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95% Solvent A, 5% Solvent B).

LC-MS/MS Analysis

The following parameters are recommended and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9 (adjusted with NH4OH)
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp 150°C
Desolvation Temp 400°C
Gas Flow Instrument dependent, optimize for best signal
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The MRM transitions for this compound are predicted based on its molecular weight and the characteristic neutral loss of 507 Da (phosphoadenosine diphosphate) for acyl-CoAs in positive ion mode.[4][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1086.5579.5Optimize (30-40)
Heptadecanoyl-CoA (ISTD)1020.6513.3Optimize (30-40)
*Predicted values for [M+H]+. Exact mass may vary based on adduction. These values must be confirmed experimentally with a pure standard.

Experimental Workflow Diagram

Experimental_Workflow start Start tissue_sampling Tissue Sampling (50-100 mg) start->tissue_sampling homogenization Homogenization (ACN:IPA:H2O + ISTD) tissue_sampling->homogenization centrifugation Centrifugation (16,000 x g, 10 min, 4°C) homogenization->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection spe Solid-Phase Extraction (Oasis MAX) supernatant_collection->spe evaporation Evaporation (Nitrogen Stream) spe->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing end End data_processing->end

Caption: Workflow for this compound quantification in tissues.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS method.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Desolvation Temp 400°C

Table 3: MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Expected RT (min)
This compound1086.5579.5To be determined
Heptadecanoyl-CoA (ISTD)1020.6513.3To be determined
*Predicted values. Retention times (RT) are column and gradient dependent and must be determined experimentally.
Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in tissue samples. The protocol, adapted from well-established methods for similar long-chain acyl-CoAs, includes detailed steps for sample preparation, extraction, and analysis. This method will be a valuable tool for researchers investigating the metabolism and signaling roles of 12-HETE and its activated metabolites in various physiological and disease contexts. Experimental validation with a synthesized this compound standard is essential to confirm the predicted MRM transitions and establish the method's performance characteristics.

References

Application Notes and Protocols for the Extraction of 12-HETE-CoA from Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid metabolite of arachidonic acid produced by the action of 12-lipoxygenase (12-LOX). It plays a significant role in various physiological and pathological processes, including inflammation, cell proliferation, migration, and angiogenesis. Within the cell, 12-HETE can be esterified to Coenzyme A (CoA) to form 12-HETE-CoA. The formation of this acyl-CoA derivative facilitates its incorporation into complex lipids or channels it into specific metabolic or signaling pathways. Accurate and reliable quantification of this compound in cell lysates is crucial for understanding its cellular functions and for the development of novel therapeutics targeting 12-HETE-mediated pathways.

This document provides a detailed protocol for the extraction of this compound from cultured cell lysates, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol combines established methods for the extraction of both hydroxyeicosatetraenoic acids and acyl-CoAs to ensure efficient recovery and sample stability.

Data Presentation

The following table summarizes representative concentrations of various acyl-CoA species in different mammalian cell lines. While specific data for this compound is limited, these values provide a comparative overview of acyl-CoA pool sizes and highlight the variability between cell types. Researchers should expect the concentration of this compound to be significantly lower than that of more abundant species like Acetyl-CoA or Palmitoyl-CoA.

Acyl-CoA SpeciesMCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA~15~5
Palmitoyl-CoA (C16:0-CoA)~12~4
Oleoyl-CoA (C18:1-CoA)~10~3
Stearoyl-CoA (C18:0-CoA)~8~2.5
Myristoyl-CoA (C14:0-CoA)~5~2

Note: Data is compiled from various sources and should be considered as a general guide. Actual concentrations can vary depending on cell type, culture conditions, and stimulation.

Signaling Pathway of 12-HETE

12(S)-HETE, the biologically active enantiomer, exerts its effects primarily through the G protein-coupled receptor, GPR31. Activation of GPR31 initiates a cascade of downstream signaling events that regulate diverse cellular functions.

12-HETE Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12-S-HETE 12-S-HETE GPR31 GPR31 12-S-HETE->GPR31 Binds to G_protein Gαi/Gβγ GPR31->G_protein Activates MEK MEK G_protein->MEK Activates PI3K PI3K G_protein->PI3K Activates ERK ERK1/2 MEK->ERK Phosphorylates ERK_n ERK1/2 ERK->ERK_n Translocates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylates IκB NFkB_n NF-κB NFkB_complex->NFkB_n IκB degradation, NF-κB translocates Gene_Expression Gene Expression (Proliferation, Migration, Inflammation) ERK_n->Gene_Expression Regulates NFkB_n->Gene_Expression Regulates

Caption: 12-HETE signaling cascade.

Experimental Protocol: Extraction of this compound from Cell Lysates

This protocol is designed for the extraction of this compound from cultured mammalian cells for analysis by LC-MS/MS. It incorporates steps to minimize enzymatic degradation and ensure high recovery of this labile analyte.

Materials and Reagents:

  • Cell Culture: Adherent or suspension cells of interest.

  • Phosphate-Buffered Saline (PBS): Ice-cold, sterile.

  • Lysis Buffer: 10% (w/v) Trichloroacetic acid (TCA) in water. Caution: TCA is corrosive.

  • Internal Standard (IS): A stable isotope-labeled analog of this compound (if available) or a structurally similar acyl-CoA (e.g., C17:0-CoA).

  • Extraction Solvent: Acetonitrile.

  • Washing Solution: 2 M Formic Acid.

  • Elution Solvent: 2% Ammonium (B1175870) Hydroxide (B78521) in Methanol (B129727).

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg.

  • Reconstitution Solvent: 50:50 Acetonitrile:Water.

  • Equipment:

    • Cell scraper (for adherent cells)

    • Refrigerated centrifuge

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • SPE manifold

    • Nitrogen evaporator or vacuum concentrator

    • LC-MS/MS system

Experimental Workflow Diagram:

This compound Extraction Workflow start Start: Cultured Cells harvest Cell Harvesting (Scraping or Centrifugation) start->harvest lyse Cell Lysis (10% TCA + Internal Standard) harvest->lyse centrifuge1 Centrifugation (15,000 x g, 10 min, 4°C) lyse->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe wash Wash Cartridge (2 M Formic Acid) spe->wash elute Elute this compound (2% NH4OH in Methanol) wash->elute dry Dry Down Eluate (Nitrogen Stream) elute->dry reconstitute Reconstitute in Solvent (50:50 ACN:H2O) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for this compound extraction.

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells using a cell scraper. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Protein Precipitation:

    • To the cell pellet (from approximately 1-5 x 10^6 cells), add 200 µL of ice-cold 10% TCA.

    • Add the internal standard to the lysis buffer at a known concentration.

    • Vortex vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.

    • Incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the this compound, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 2 M formic acid to remove polar impurities.

    • Elution: Elute the this compound from the cartridge with 1 mL of 2% ammonium hydroxide in methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50-100 µL of reconstitution solvent (e.g., 50:50 acetonitrile:water). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Conclusion

This application note provides a comprehensive protocol for the extraction of this compound from cell lysates, a critical step for its accurate quantification. The provided signaling pathway and experimental workflow diagrams, along with the representative data table, offer a valuable resource for researchers investigating the role of this important lipid mediator in health and disease. Adherence to the detailed methodology will help ensure reproducible and reliable results, facilitating advancements in drug discovery and development.

Application Note: Quantitative Determination of 12-HETE-CoA using a Specific Competitive ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from arachidonic acid primarily through the action of the 12-lipoxygenase (12-LOX) enzyme.[1][2][3] It is implicated in a wide array of physiological and pathological processes, including inflammation, thrombosis, angiogenesis, and cancer metastasis.[1][4][5] 12-HETE exerts its effects by activating specific cell surface receptors like GPR31 and influencing various downstream signaling pathways, including those involving protein kinase C (PKC), ERK1/2, and PI3 kinase.[2][6]

Inside the cell, 12-HETE can be esterified into the sn-2 position of phospholipids (B1166683) or activated to its coenzyme A (CoA) thioester, 12-HETE-CoA, by acyl-CoA synthetases. This conversion to this compound is a critical step for its incorporation into complex lipids and may represent a key mechanism for regulating its signaling activity and metabolic fate. Given the pivotal role of 12-HETE in cellular signaling, the ability to specifically quantify its activated form, this compound, is essential for researchers in drug discovery, cancer biology, and inflammation research.

This competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of this compound in various biological samples.

Assay Principle

This kit employs a competitive immunoassay technique. A known amount of this compound is pre-coated onto the wells of a 96-well microplate. The assay involves the competition between the this compound in the sample (or standards) and a fixed amount of a specific horseradish peroxidase (HRP)-conjugated anti-12-HETE-CoA antibody for the limited binding sites on the coated plate.

During incubation, the HRP-conjugated antibody binds to the this compound coated on the plate. However, if this compound is present in the sample, it will compete for the antibody, reducing the amount of antibody that can bind to the plate. After a wash step to remove unbound components, a TMB substrate solution is added. The resulting color development is catalyzed by the HRP bound to the plate. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[7][8][9] The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of this compound in the unknown samples.

Kit Specifications and Performance Data

All quantitative data for the this compound Specific ELISA Kit are summarized in the tables below.

Table 1: Assay Performance Characteristics

ParameterSpecification
Assay Type Competitive ELISA
Sample Types Cell Lysates, Tissue Homogenates, Purified Fractions
Assay Range 7.8 pg/mL – 2000 pg/mL
Sensitivity 4.5 pg/mL
Intra-Assay CV < 8%
Inter-Assay CV < 12%
Incubation Time 2.5 hours
Wavelength 450 nm

Table 2: Specificity and Cross-Reactivity

CompoundCross-Reactivity (%)
This compound 100
12(S)-HETE< 0.5
15(S)-HETE< 0.1
5(S)-HETE< 0.1
Arachidonic Acid< 0.01
Coenzyme A (Free)< 0.01
Palmitoyl-CoA< 0.01

Signaling Pathway and Experimental Workflow

12-HETE Biosynthesis and Activation Pathway

The following diagram illustrates the key steps in the formation of 12-HETE from arachidonic acid and its subsequent activation to this compound, which is the target analyte for this kit.

G AA Arachidonic Acid (from Membrane Phospholipids) LOX 12-Lipoxygenase (12-LOX) AA->LOX HETE 12(S)-HETE Signaling Downstream Signaling (e.g., PKC, ERK activation) HETE->Signaling ACS Acyl-CoA Synthetase HETE->ACS HETE_CoA 12(S)-HETE-CoA Lipid_Mod Incorporation into Complex Lipids HETE_CoA->Lipid_Mod LOX->HETE + O₂ ACS->HETE_CoA + ATP + CoASH

Caption: Biosynthesis and activation pathway of 12-HETE.
Competitive ELISA Workflow

This diagram outlines the major steps of the competitive ELISA protocol for quantifying this compound.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards 1. Prepare Standards & Samples prep_reagents 2. Prepare Reagents add_samples 3. Add Standards/Samples to This compound Coated Plate prep_reagents->add_samples add_antibody 4. Add HRP-Conjugated Antibody add_samples->add_antibody incubate1 5. Incubate (Competition Reaction) add_antibody->incubate1 wash1 6. Wash Plate (3x) incubate1->wash1 add_substrate 7. Add TMB Substrate wash1->add_substrate incubate2 8. Incubate (Color Development) add_substrate->incubate2 add_stop 9. Add Stop Solution incubate2->add_stop read_plate 10. Read Absorbance at 450 nm add_stop->read_plate calc_results 11. Calculate Results using Standard Curve read_plate->calc_results

Caption: Step-by-step workflow for the this compound competitive ELISA.

Detailed Experimental Protocol

A. Materials Provided
  • This compound Coated 96-well Plate (1 plate)

  • This compound Standard (lyophilized, 1 vial)

  • Assay Buffer (1 bottle)

  • HRP-Conjugated Anti-12-HETE-CoA Antibody (1 vial)

  • Wash Buffer Concentrate (20X, 1 bottle)

  • TMB Substrate (1 bottle)

  • Stop Solution (1 bottle)

  • Plate Sealer (2)

B. Materials Required but Not Provided
  • Deionized or distilled water

  • Pipettes and pipette tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Squirt bottle, manifold dispenser, or automated plate washer

C. Reagent Preparation
  • Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate 1:20 with deionized water.

  • This compound Standard: Reconstitute the lyophilized standard with 1 mL of Assay Buffer to create a 2000 pg/mL stock solution. Allow it to dissolve for 10 minutes. Prepare a dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, and 7.8 pg/mL) by performing 2-fold serial dilutions in Assay Buffer. Use Assay Buffer as the zero standard (0 pg/mL).

D. Assay Procedure
  • Bring all reagents and samples to room temperature before use.

  • Add 50 µL of each standard, sample, and control into the appropriate wells of the this compound coated plate.

  • Add 50 µL of the HRP-Conjugated Anti-12-HETE-CoA Antibody to each well.

  • Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a gentle shaker.

  • Aspirate each well and wash, repeating the process two more times for a total of three washes. Wash by filling each well with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid at each step.

  • After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

  • Add 100 µL of TMB Substrate to each well.

  • Incubate the plate for 20-30 minutes at room temperature in the dark.

  • Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

E. Calculation of Results
  • Average the duplicate readings for each standard, control, and sample.

  • Subtract the average zero standard optical density (O.D.) from all other readings.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Use the standard curve to determine the concentration of this compound in the samples. Remember to account for any sample dilution factors.

References

Application Notes and Protocols for Synthetic 12-HETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of synthetic 12-hydroxyeicosatetraenoyl-coenzyme A (12-HETE-CoA). Due to the limited direct commercial availability of this compound, this document includes a detailed protocol for its synthesis from the more readily available precursor, 12-hydroxyeicosatetraenoic acid (12-HETE). Furthermore, this guide details experimental protocols for the application of this compound in studying its biological functions, particularly its role in cell signaling pathways mediated by the G protein-coupled receptor GPR31.

Commercial Availability

Direct commercial sources for synthetic this compound are not readily found. However, its precursor, 12-HETE, is available from several suppliers. Researchers are typically required to synthesize this compound in-house.

Table 1: Commercial Sources for Synthetic 12-HETE

SupplierProduct NameCatalog NumberPurityFormulation
Cayman Chemical12(S)-HETE34570≥98%A solution in ethanol (B145695)
Cayman Chemical(±)12-HETE34580≥98%A solution in ethanol
Santa Cruz Biotechnology(±)12-HETEsc-200723≥98%A solution in ethanol
Avanti Polar Lipids12(S)-HETE90310≥98%A solution in ethanol

Synthesis of this compound

Since this compound is not widely available commercially, a common approach is its enzymatic synthesis from 12-HETE using an acyl-CoA synthetase. Long-chain acyl-CoA synthetases (ACSL) are a family of enzymes that catalyze the formation of a thioester bond between a fatty acid and coenzyme A.[1][2]

Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from general methods for the enzymatic synthesis of long-chain fatty acyl-CoAs.

Materials:

  • 12(S)-HETE (or (±)-12-HETE)

  • Coenzyme A (CoA)

  • ATP (Adenosine 5'-triphosphate)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or human recombinant)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Solvents for extraction (e.g., butanol, ethyl acetate)

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • Developing solvent for TLC (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

Procedure:

  • Preparation of 12-HETE solution: Dissolve 12-HETE in a small amount of ethanol and then dilute with the reaction buffer containing BSA. The BSA helps to solubilize the fatty acid.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Reaction Buffer

      • ATP (to a final concentration of 5-10 mM)

      • CoA (to a final concentration of 1-2 mM)

      • 12-HETE solution (to a final concentration of 50-100 µM)

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% acetic acid.

  • Extraction of this compound:

    • Extract the this compound from the reaction mixture using an organic solvent like butanol or ethyl acetate.

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Carefully collect the organic phase containing the this compound.

    • Repeat the extraction process on the aqueous phase to maximize yield.

    • Combine the organic extracts and evaporate the solvent under a stream of nitrogen.

  • Purification and Verification:

    • Resuspend the dried extract in a small volume of solvent.

    • Spot the resuspended extract onto a TLC plate alongside a 12-HETE standard.

    • Develop the TLC plate in the appropriate solvent system.

    • Visualize the spots under UV light or with iodine vapor. The this compound will have a lower Rf value than 12-HETE.

    • For more rigorous purification and quantification, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended.

Application Notes: Biological Activity and Signaling Pathways

12-HETE is a lipid mediator involved in various physiological and pathological processes, including inflammation, cell proliferation, and cancer metastasis.[3] Its biological effects are primarily mediated through the G protein-coupled receptor GPR31, also known as the 12-HETE receptor 1 (12-HETER1).[4] Upon binding of 12(S)-HETE, GPR31 activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2) and the nuclear factor-kappa B (NF-κB) pathway.[5] The CoA-activated form, this compound, is the intracellularly active form for esterification into phospholipids (B1166683) and may also play a role in protein acylation.[6][7]

GPR31 Signaling Pathway

The binding of 12(S)-HETE to GPR31, a Gαi-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This in turn leads to the activation of the Raf-MEK-ERK1/2 signaling cascade and the activation of the NF-κB pathway, promoting gene transcription related to cell survival, proliferation, and inflammation.[8][9]

GPR31_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 12(S)-HETE 12(S)-HETE GPR31 GPR31 12(S)-HETE->GPR31 G_alpha_i Gαi GPR31->G_alpha_i activates IkappaB IκB GPR31->IkappaB leads to degradation AC Adenylyl Cyclase G_alpha_i->AC inhibits G_beta_gamma Gβγ Raf Raf G_beta_gamma->Raf activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->Raf inhibits MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) ERK->Gene_Transcription NFkappaB NF-κB IkappaB->NFkappaB NFkappaB->Gene_Transcription

Caption: GPR31 signaling pathway activated by 12(S)-HETE.

Experimental Protocols

The following protocols describe methods to characterize the synthesis and biological activity of this compound.

Protocol 1: Acyl-CoA Synthetase Activity Assay

This fluorometric assay can be used to confirm the enzymatic synthesis of this compound by detecting the production of acyl-CoA. This protocol is based on commercially available kits.[10][11]

Materials:

  • Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)

  • 12-HETE

  • CoA

  • ATP

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation: Prepare the enzymatic reaction mixture for this compound synthesis as described in the synthesis protocol, but in the wells of the microplate. Include a negative control without 12-HETE and a positive control with a known substrate for the enzyme.

  • Standard Curve Preparation: Prepare a standard curve using the H₂O₂ or acyl-CoA standard provided in the kit according to the manufacturer's instructions.

  • Assay Reaction:

    • Add the reaction mix from the assay kit to each well containing the synthesis reaction and standards.

    • The reaction mix typically contains an enzyme that metabolizes the newly formed acyl-CoA, leading to the production of a fluorescent product.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

    • Alternatively, an endpoint reading can be taken after a defined incubation period.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the standard curve and determine the concentration of acyl-CoA produced in the samples.

AcylCoA_Synthetase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reaction Prepare this compound synthesis reaction in 96-well plate Add_Reagents Add assay kit reaction mix Prep_Reaction->Add_Reagents Prep_Standards Prepare Acyl-CoA or H2O2 standards Prep_Standards->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Measure Measure fluorescence (Ex/Em = 535/587 nm) Incubate->Measure Analyze Calculate acyl-CoA concentration from standard curve Measure->Analyze

Caption: Workflow for the Acyl-CoA Synthetase Activity Assay.

Protocol 2: GTPγS Binding Assay for GPR31 Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon activation of GPR31 by 12(S)-HETE. An increase in [³⁵S]GTPγS binding indicates receptor activation.[4][12]

Materials:

  • Cell membranes from cells overexpressing GPR31

  • [³⁵S]GTPγS (radiolabeled)

  • 12(S)-HETE

  • GDP (Guanosine 5'-diphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

  • Scintillation proximity assay (SPA) beads or filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing GPR31.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, GDP (to a final concentration of 10-100 µM), and varying concentrations of 12(S)-HETE.

    • Add the cell membranes to each well.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Detection:

    • SPA method: Add SPA beads to each well to capture the membrane-bound [³⁵S]GTPγS. The signal is then read on a scintillation counter.

    • Filtration method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS. The radioactivity retained on the filters is then counted.

  • Data Analysis:

    • Plot the scintillation counts against the concentration of 12(S)-HETE.

    • Determine the EC₅₀ value, which is the concentration of 12(S)-HETE that produces 50% of the maximal response.

Protocol 3: Cell-Based Assays for Downstream Signaling

A. ERK1/2 Phosphorylation Assay (Western Blot)

This protocol detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2 in response to 12(S)-HETE stimulation.[5]

Materials:

  • Cells expressing GPR31 (e.g., PC3 cells or transfected CHO cells)

  • 12(S)-HETE

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Stimulation:

    • Culture the cells to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Treat the cells with various concentrations of 12(S)-HETE for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.

B. NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the activation of the NF-κB pathway by quantifying the expression of a reporter gene (luciferase) under the control of an NF-κB response element.[13]

Materials:

  • Cells co-transfected with GPR31 and an NF-κB luciferase reporter plasmid

  • 12(S)-HETE

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Co-transfect the cells with a GPR31 expression vector and an NF-κB luciferase reporter vector.

    • Plate the transfected cells in a 96-well plate.

  • Cell Stimulation:

    • After 24-48 hours, treat the cells with various concentrations of 12(S)-HETE for 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

    • Plot the normalized luciferase activity against the concentration of 12(S)-HETE.

Quantitative Data

The following table summarizes available quantitative data for 12(S)-HETE. Data for this compound is limited, and researchers may need to determine these values empirically for their specific experimental systems.

Table 2: Quantitative Data for 12(S)-HETE

ParameterValueAssay SystemReference
EC₅₀0.28 ± 1.26 nMGTPγS binding in GPR31-transfected CHO cell membranes[4]
K_d_4.8 ± 0.12 nMRadioligand binding in GPR31-transfected CHO cell membranes[4]
Effective Concentration100 - 300 nMERK1/2 and NF-κB activation in GPR31-transfected cells[5]
Effective Concentration10 nMNF-κB activation in THP-1 cells (for 2-12(S)-HETE-LPC)[13]

Disclaimer: The protocols provided are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: Measuring 12-HETE-CoA Acyltransferase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid metabolite of arachidonic acid, produced primarily by the action of 12-lipoxygenases (12-LOX). It is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and cancer metastasis. The biological activities of 12-HETE are mediated through its downstream signaling pathways, and its metabolic fate can influence its cellular functions. One key metabolic step is the conversion of 12-HETE to its coenzyme A (CoA) thioester, 12-HETE-CoA. This reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). The formation of this compound is a critical activation step that primes 12-HETE for further metabolic processing, such as incorporation into complex lipids or catabolism.

These application notes provide detailed protocols for measuring the enzymatic activity of this compound acyltransferase (specifically, the relevant ACSL isoforms). The provided methods are essential for researchers studying the metabolism and signaling of 12-HETE, as well as for professionals in drug development targeting the 12-HETE metabolic pathway.

Signaling Pathways and Metabolic Context

12-HETE is synthesized from arachidonic acid by 12-lipoxygenase. Once formed, 12-HETE can be released from the cell to act on cell surface receptors or be metabolized intracellularly. The conversion to this compound by ACSL enzymes is a pivotal step in its intracellular metabolism.

12-HETE_Metabolic_Pathway AA Arachidonic Acid HETE_12 12-HETE AA->HETE_12 12-Lipoxygenase HETE_CoA_12 This compound HETE_12->HETE_CoA_12 Long-Chain Acyl-CoA Synthetase (ACSL) Complex_Lipids Incorporation into Complex Lipids HETE_CoA_12->Complex_Lipids Beta_Oxidation Beta-Oxidation HETE_CoA_12->Beta_Oxidation

Caption: Metabolic activation of 12-HETE to this compound.

Experimental Workflow for Measuring this compound Acyltransferase Activity

A general workflow for measuring the activity of enzymes that convert 12-HETE to this compound involves the preparation of an enzyme source, incubation with substrates, and subsequent detection of the product.

Experimental_Workflow Enzyme_Source Enzyme Source Preparation (Cell Lysate or Purified ACSL) Incubation Enzymatic Reaction (12-HETE, CoA, ATP, Mg2+) Enzyme_Source->Incubation Termination Reaction Termination Incubation->Termination Detection Product Detection (this compound) Termination->Detection Data_Analysis Data Analysis (Enzyme Activity Calculation) Detection->Data_Analysis

Caption: General workflow for this compound acyltransferase assay.

Experimental Protocols

Several methods can be employed to measure the activity of long-chain acyl-CoA synthetases using 12-HETE as a substrate. All five ACSL isoforms (ACSL1, -3, -4, -5, and -6) have been shown to utilize HETEs as substrates.[1] Therefore, the choice of enzyme source (e.g., a specific recombinant ACSL isoform or a cell lysate known to express particular ACSLs) will be critical for interpreting the results.

Protocol 1: Radiometric Assay for this compound Synthetase Activity

This protocol is adapted from a general method for measuring long-chain acyl-CoA synthetase activity and is highly sensitive.[2] It relies on the use of radiolabeled 12-HETE and the separation of the water-soluble this compound product from the unreacted lipid-soluble 12-HETE.

Materials:

  • Enzyme source (e.g., purified recombinant ACSL or cell/tissue lysate)

  • [³H]-12-HETE or [¹⁴C]-12-HETE

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Bovine serum albumin (BSA), fatty acid-free

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Reaction Stop Solution: Isopropanol/Heptane (B126788)/1 M H₂SO₄ (40:10:1, v/v/v)

  • Heptane

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Substrate Mix:

    • Prepare a stock solution of radiolabeled 12-HETE in ethanol.

    • In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, ATP, CoA, MgCl₂, and BSA.

    • Add the radiolabeled 12-HETE to the reaction mixture. The final concentration of substrates should be optimized based on the Kₘ of the enzyme if known.

  • Enzymatic Reaction:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding the enzyme source (e.g., 10-50 µg of cell lysate protein or a specific amount of purified enzyme).

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Phase Separation:

    • Stop the reaction by adding the Reaction Stop Solution.

    • Add heptane and water to the tube to facilitate phase separation.

    • Vortex vigorously and centrifuge to separate the aqueous and organic phases. The unreacted radiolabeled 12-HETE will partition into the upper organic (heptane) phase, while the [³H]-12-HETE-CoA product will remain in the lower aqueous phase.

  • Quantification:

    • Carefully collect an aliquot of the lower aqueous phase.

    • Add the aqueous aliquot to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of this compound formed based on the specific activity of the radiolabeled 12-HETE.

    • Express the enzyme activity as pmol or nmol of product formed per minute per mg of protein.

Quantitative Data Summary (Example):

ParameterValue
Specific Activity of [³H]-12-HETE50-60 Ci/mmol
Final [12-HETE]10-50 µM
Final [CoA]0.5-1 mM
Final [ATP]5-10 mM
Final [MgCl₂]5-10 mM
Incubation Time10-30 min
Incubation Temperature37°C
Enzyme Amount10-50 µg protein
Protocol 2: LC-MS/MS-Based Assay for this compound Synthetase Activity

This method offers high specificity and allows for the direct quantification of the this compound product without the need for radioisotopes. It is based on established methods for quantifying acyl-CoAs.[3][4]

Materials:

  • Enzyme source (purified recombinant ACSL or cell/tissue lysate)

  • 12-HETE

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Internal Standard (e.g., [¹³C]-labeled acyl-CoA or a structurally similar acyl-CoA not present in the sample)

  • Quenching Solution: Cold acetonitrile (B52724) or methanol (B129727)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Enzymatic Reaction:

    • Prepare the reaction mixture containing Assay Buffer, 12-HETE, CoA, ATP, and MgCl₂ in a microcentrifuge tube.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the enzyme source.

    • Incubate at 37°C for a defined period.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an excess of cold quenching solution (e.g., 4 volumes of acetonitrile).

    • Add the internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound will need to be determined.

  • Data Analysis:

    • Generate a standard curve using synthetic this compound.

    • Quantify the amount of this compound produced in the enzymatic reaction by comparing its peak area to that of the internal standard and using the standard curve.

    • Calculate the enzyme activity and express it as pmol or nmol of product formed per minute per mg of protein.

Quantitative Data Summary (Example):

ParameterValue
Final [12-HETE]10-50 µM
Final [CoA]0.5-1 mM
Final [ATP]5-10 mM
Final [MgCl₂]5-10 mM
Incubation Time10-30 min
Incubation Temperature37°C
LC ColumnC18 reversed-phase (e.g., 2.1 x 100 mm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Ionization ModePositive Electrospray Ionization (ESI+)

Purification of Recombinant ACSL Enzymes

For detailed kinetic studies and to avoid confounding activities from other enzymes in cell lysates, it is recommended to use purified recombinant ACSL isoforms.

Recombinant_ACSL_Purification Cloning Cloning of ACSL cDNA into an Expression Vector (e.g., with a FLAG or His-tag) Expression Expression in a Suitable Host (e.g., E. coli or Insect Cells) Cloning->Expression Lysis Cell Lysis and Membrane Fraction Preparation Expression->Lysis Purification Affinity Chromatography (e.g., Anti-FLAG or Ni-NTA) Lysis->Purification Verification Verification of Purity (SDS-PAGE and Western Blot) Purification->Verification

Caption: Workflow for recombinant ACSL purification.

Conclusion

The provided protocols offer robust and sensitive methods for measuring this compound acyltransferase activity. The choice between the radiometric and LC-MS/MS-based assays will depend on the available equipment and the specific requirements of the study. The radiometric assay is highly sensitive, while the LC-MS/MS method provides greater specificity and avoids the use of radioactive materials. Understanding the enzymatic conversion of 12-HETE to this compound is crucial for elucidating the metabolic pathways that govern the biological activity of this important lipid mediator. These assays are valuable tools for researchers and drug development professionals working to understand and modulate 12-HETE signaling in health and disease.

References

Chiral Separation of 12-HETE Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of lipoxygenase (LOX) enzymes. It exists as two enantiomers, 12(S)-HETE and 12(R)-HETE, which exhibit distinct biological activities and are implicated in various physiological and pathological processes. 12(S)-HETE is a product of 12-lipoxygenase (12-LOX) and is involved in signaling pathways that promote tumor cell metastasis, inflammation, and cell migration.[1] Conversely, 12(R)-HETE is produced by 12R-lipoxygenase (12R-LOX) and has been associated with skin disorders like psoriasis and atopic dermatitis.[2][3] Given their differential roles, the accurate chiral separation and quantification of 12-HETE enantiomers are crucial for understanding their specific contributions to health and disease. This document provides detailed application notes and protocols for the chiral separation of 12-HETE enantiomers using High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize typical quantitative data obtained during the chiral separation of 12-HETE enantiomers using different HPLC conditions.

Table 1: Example Chromatographic Parameters and Retention Times

ParameterMethod 1Method 2
Chiral Stationary Phase ChiralPak AD-RH (150 x 4.6 mm, 5 µm)[2]Lux Amylose-2 (150 x 2.0 mm, 3 µm)[4]
Mobile Phase Isocratic: Methanol:Water:Acetic Acid (95:5:0.1, v/v/v)[2]Gradient: Acetonitrile in 0.1% aqueous formic acid (Solvent B) and water in 0.1% formic acid (Solvent A). Gradient from 50% to 90% B over 40 min.[4]
Flow Rate 300 µL/min[2]50 µL/min[4]
Column Temperature 40°C[2]Not Specified
Detection LC-MS/MS (Negative ESI)[2]LC-MS (Triple Quadrupole)[4]
Retention Time (12(R)-HETE) ~10.18 min[2]Not explicitly stated, but separation was achieved.
Retention Time (12(S)-HETE) ~12.89 min[2]Not explicitly stated, but separation was achieved.
Internal Standard (IS) 12(S)-HETE-d8 (~12.97 min)[2]12-HETE-d8 racemic mix and 5(S)-HETE-d8[4]

Experimental Protocols

This section outlines a detailed methodology for the chiral separation of 12-HETE enantiomers.

Sample Preparation

Biological samples (e.g., plasma, tissue homogenates) require extraction and purification prior to HPLC analysis to remove interfering substances.

  • Materials:

    • Biological sample (e.g., 100 µL plasma)

    • Internal Standard (IS) solution (e.g., 12(S)-HETE-d8 in methanol)

    • Methanol

    • Mobile phase for reconstitution

    • Centrifuge

    • Solid Phase Extraction (SPE) cartridges (optional, for cleaner samples)

    • Nitrogen evaporator

  • Protocol:

    • To the biological sample, add a known amount of internal standard (e.g., 10 µL of 100 ng/mL 12(S)-HETE-d8).

    • Perform protein precipitation by adding 3 volumes of ice-cold methanol.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant.

    • (Optional) For further purification, the supernatant can be subjected to Solid Phase Extraction (SPE).

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).[2]

    • Sonicate the reconstituted sample to ensure complete dissolution.

    • Transfer the sample to an autosampler vial for HPLC analysis.

HPLC Method for Chiral Separation

This protocol is based on the use of a polysaccharide-based chiral stationary phase, which is commonly employed for this separation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump.

    • Autosampler.

    • Column oven.

    • Mass Spectrometer (MS) detector with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (based on Method 1):

    • Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Methanol:Water:Acetic Acid (95:5:0.1, v/v/v).[2]

    • Flow Rate: 300 µL/min.[2]

    • Column Temperature: 40°C.[2]

    • Injection Volume: 10-30 µL.

    • Detection:

      • Ionization Mode: Negative Electrospray Ionization (ESI).

      • MS/MS Transition: For 12-HETE, monitor the transition m/z 319.2 → 179.1.[4] For the internal standard 12(S)-HETE-d8, the transition may vary.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Acquire data for the specified run time, ensuring the elution of both enantiomers and the internal standard.

    • Identify and integrate the peaks corresponding to 12(R)-HETE, 12(S)-HETE, and the internal standard based on their retention times.

    • Construct a calibration curve using standards of known concentrations to quantify the amounts of each enantiomer in the sample. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of 12-HETE enantiomers.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extract Extraction & Protein Precipitation Add_IS->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chiral Column Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for 12-HETE enantiomer analysis.

12-HETE Signaling Pathways

This diagram depicts the signaling pathways activated by 12(S)-HETE.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response GPR31 GPR31 PKC PKC GPR31->PKC activates PI3K PI3K GPR31->PI3K activates Src Src Kinase GPR31->Src activates ERK ERK1/2 GPR31->ERK activates Migration Cell Migration PKC->Migration Akt Akt PI3K->Akt PI3K->Migration Spreading Cell Spreading PI3K->Spreading FAK FAK Phosphorylation Src->FAK Src->Migration ERK->Akt ERK->Spreading Apoptosis Anti-Apoptosis Akt->Apoptosis HETE 12(S)-HETE HETE->GPR31

Caption: Signaling cascade of 12(S)-HETE.

References

Application Notes and Protocols for Studying Eicosanoid Signaling Pathways Using 12-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids are a class of bioactive lipid mediators derived from the enzymatic oxidation of polyunsaturated fatty acids, primarily arachidonic acid (AA). They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer. A key pathway in eicosanoid synthesis is initiated by 12-lipoxygenase (12-LOX), which converts AA into 12-hydroperoxyeicosatetraenoic acid (12-HpETE), a compound that is rapidly reduced to the more stable 12-hydroxyeicosatetraenoic acid (12-HETE).[1]

12-HETE acts as a signaling molecule, exerting its effects through both extracellular and intracellular mechanisms. Extracellularly, it binds to G protein-coupled receptors (GPCRs), most notably GPR31, to initiate downstream signaling cascades.[2][3] Intracellularly, 12-HETE can be further metabolized. One significant metabolic fate is its esterification into the sn-2 position of membrane phospholipids (B1166683), such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[2][4][5][6] This process requires an initial "activation" step where 12-HETE is converted into its coenzyme A thioester, 12-HETE-CoA , by an acyl-CoA synthetase.[2][7] The resultant this compound is then transferred to a lysophospholipid by an acyltransferase.

While this compound is a transient intracellular intermediate and not typically used as an experimental reagent itself, its formation is a critical step. Studying the incorporation of 12-HETE into phospholipids provides insight into this pathway and represents a key mechanism for modulating the availability of free 12-HETE and generating novel lipid species with their own biological activities.

These application notes provide an overview of the 12-HETE signaling pathway and detailed protocols for quantifying its production, analyzing its receptor-mediated signaling, and investigating its metabolic incorporation into phospholipids via the this compound intermediate.

The 12-Lipoxygenase (12-LOX) Signaling Pathway

The 12-LOX pathway is a central route for arachidonic acid metabolism in cells such as platelets, cancer cells, and endothelial cells.[1][8] The pathway begins with the release of arachidonic acid from membrane phospholipids by phospholipase A₂ (PLA₂). 12-LOX then catalyzes the insertion of molecular oxygen to form 12(S)-HpETE, which is subsequently reduced to 12(S)-HETE.[1] 12(S)-HETE can then signal through the GPR31 receptor, leading to the activation of downstream pathways like the MEK/ERK and NF-κB pathways, which are involved in cell proliferation, migration, and inflammation.[9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PL Membrane Phospholipids AA Arachidonic Acid (AA) PL->AA Release GPR31 GPR31 Receptor MEK MEK GPR31->MEK Activation NFkB NF-κB GPR31->NFkB Activation PLA2 PLA₂ PLA2->AA HETE12 12(S)-HETE AA->HETE12 Oxygenation & Reduction LOX12 12-Lipoxygenase (12-LOX) LOX12->HETE12 HETE12->GPR31 Binding ERK ERK1/2 MEK->ERK Gene Gene Expression (Proliferation, Inflammation) ERK->Gene NFkB->Gene

Caption: Overview of the 12-LOX signaling pathway.

Experimental Applications and Protocols

Protocol 1: Quantification of Endogenous 12-HETE Production

This protocol describes the quantification of 12-HETE released from cultured cells following stimulation, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Materials

  • Cell line of interest (e.g., human platelets, PC-3 prostate cancer cells).

  • Cell culture medium and supplements.

  • Agonist/stimulant (e.g., thrombin, collagen for platelets; growth factors for cancer cells).

  • Phosphate-buffered saline (PBS).

  • Methanol (B129727) (LC-MS grade), containing an internal standard (e.g., 12-HETE-d8).

  • Formic acid.

  • Water (LC-MS grade).

  • Solid Phase Extraction (SPE) cartridges.

  • Nitrogen gas evaporator.

  • LC-MS/MS system with a C18 column.

B. Procedure

  • Cell Culture and Stimulation:

    • Culture cells to desired confluency (e.g., 80-90%).

    • Wash cells twice with PBS.

    • Add serum-free medium and incubate for a short period (e.g., 1-2 hours) to reduce basal activation.

    • Treat cells with the desired agonist at a predetermined concentration and time course (e.g., thrombin at 0.2 U/mL for 5 minutes for platelets).

  • Sample Collection and Extraction:

    • Collect the cell culture supernatant.

    • Add 2-3 volumes of ice-cold methanol containing the internal standard (e.g., 1 ng of 12-HETE-d8) to precipitate proteins and extract lipids.

    • Vortex and incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE) for Cleanup:

    • Acidify the supernatant with formic acid to pH ~3.5.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the lipid fraction with an appropriate solvent (e.g., methanol or ethyl acetate).

  • Sample Preparation and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume of mobile phase (e.g., 100 µL of 50:50 methanol:water).

    • Inject the sample into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Use a C18 column for chromatographic separation.

    • Employ a gradient elution method with mobile phases typically consisting of water and acetonitrile/methanol with 0.1% formic acid.

    • Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for 12-HETE and the internal standard.

G start 1. Culture & Stimulate Cells extract 2. Collect Supernatant & Add Methanol + Internal Std start->extract centrifuge 3. Centrifuge to Remove Protein extract->centrifuge spe 4. Solid Phase Extraction (SPE) Cleanup centrifuge->spe dry 5. Evaporate to Dryness spe->dry reconstitute 6. Reconstitute in Mobile Phase dry->reconstitute analyze 7. Analyze via LC-MS/MS reconstitute->analyze

Caption: Workflow for 12-HETE quantification.
Protocol 2: Analysis of 12-HETE-Mediated ERK1/2 Activation

This protocol uses Western blotting to detect the phosphorylation of ERK1/2, a key downstream target of GPR31 activation by 12-HETE.

A. Materials

  • Cell line expressing GPR31 (e.g., PC-3 cells).

  • 12(S)-HETE (dissolved in ethanol (B145695) or DMSO).

  • Serum-free cell culture medium.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

B. Procedure

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Treat cells with varying concentrations of 12(S)-HETE (e.g., 0, 10, 100, 1000 nM) for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold lysis buffer.

    • Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize samples to equal protein concentration and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the signal using an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody for total-ERK1/2.

    • Quantify band intensities using densitometry software. An increase in the ratio of phospho-ERK to total-ERK indicates pathway activation.

G HETE 12(S)-HETE GPR31 GPR31 HETE->GPR31 Binds MEK MEK GPR31->MEK Activates pMEK p-MEK MEK->pMEK Phosphorylation ERK ERK1/2 pMEK->ERK pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation (Measure this step) Response Cellular Response (e.g., Proliferation) pERK->Response

Caption: Signaling cascade leading to ERK1/2 phosphorylation.
Protocol 3: Investigating 12-HETE Esterification via this compound Formation

This protocol is designed to measure the incorporation of exogenous 12-HETE into cellular phospholipids, a process dependent on its conversion to this compound. The use of an acyl-CoA synthetase inhibitor, triacsin C, is key to demonstrating this dependency.[2]

A. Materials

  • Cell line of interest (e.g., human PBMC or platelets).

  • Radiolabeled [³H]-12-HETE or stable isotope-labeled 12-HETE-d8.

  • Triacsin C (acyl-CoA synthetase inhibitor).

  • Cell culture medium (e.g., RPMI-1640).

  • Lipid extraction solvents (e.g., chloroform, methanol, water - Bligh-Dyer method).

  • Thin-Layer Chromatography (TLC) plates (silica gel).

  • TLC developing solvent system (e.g., chloroform/methanol/acetic acid/water).

  • Phospholipid standards (PC, PE, PI, PS).

  • Iodine vapor or other visualization agent for TLC.

  • Scintillation counter (for [³H]-12-HETE) or LC-MS/MS system (for 12-HETE-d8).

B. Procedure

  • Cell Preparation and Treatment:

    • Isolate or culture cells as required (e.g., isolate PBMCs using Ficoll-Paque gradient).

    • Resuspend cells at a known density (e.g., 1 x 10⁶ cells/mL) in culture medium.

    • Prepare experimental groups: (1) Vehicle Control, (2) Labeled 12-HETE, (3) Labeled 12-HETE + Triacsin C.

    • For the inhibitor group, pre-incubate cells with Triacsin C (e.g., 1-10 µM) for 30-60 minutes.

    • Add labeled 12-HETE (e.g., 0.1 µCi [³H]-12-HETE or 1 µM 12-HETE-d8) to the appropriate cell suspensions.

    • Incubate for a set time (e.g., 1-4 hours) at 37°C.

  • Lipid Extraction:

    • Terminate the incubation by adding ice-cold PBS and pelleting the cells.

    • Perform a Bligh-Dyer lipid extraction. Briefly, add a 2:1 mixture of chloroform:methanol to the cell pellet, vortex thoroughly, add water, vortex again, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Analysis by TLC (for radiolabel):

    • Reconstitute the lipid extract in a small volume of chloroform.

    • Spot the extract onto a silica (B1680970) TLC plate alongside phospholipid standards.

    • Develop the plate in an appropriate solvent system to separate phospholipid classes.

    • Visualize the standards (e.g., in an iodine chamber).

    • Scrape the silica from the regions corresponding to the standards and the origin (free 12-HETE).

    • Quantify the radioactivity in each scraped section using a scintillation counter.

  • Analysis by LC-MS/MS (for stable isotope):

    • Reconstitute the lipid extract for LC-MS/MS analysis.

    • Use a suitable chromatography method (e.g., normal phase or hydrophilic interaction liquid chromatography) to separate phospholipid classes, followed by MS/MS detection of the specific molecular species containing 12-HETE-d8.

  • Data Interpretation:

    • Calculate the percentage of total added labeled 12-HETE that is incorporated into each phospholipid class.

    • Compare the incorporation in the presence and absence of Triacsin C. A significant reduction in incorporation in the Triacsin C-treated group indicates that the esterification process is dependent on the formation of this compound.

G cluster_cell Inside Cell HETE Labeled 12-HETE (Exogenous) HETE_CoA This compound (Intermediate) HETE->HETE_CoA CoA Coenzyme A CoA->HETE_CoA ATP ATP ATP->HETE_CoA PL_HETE Phospholipid-12-HETE (Esterified Product) HETE_CoA->PL_HETE LysoPL Lysophospholipid LysoPL->PL_HETE ACSL Acyl-CoA Synthetase ACSL->HETE_CoA AGPAT Acyltransferase AGPAT->PL_HETE Inhibitor Triacsin C (Inhibitor) Inhibitor->ACSL Inhibits

Caption: Logic for studying 12-HETE esterification.

Quantitative Data Summary

The following tables summarize key quantitative values reported in the literature for the 12-HETE signaling pathway.

Table 1: Receptor Binding and Activity

Ligand Receptor Parameter Value Cell Type/System Reference
12(S)-HETE GPR31 Kd 4.8 nM PC3 Human Prostate Cancer Cells [9]

| 12(S)-HETE | Thromboxane A₂ Receptor | IC₅₀ | 8 µM | Human Platelet Membranes |[10] |

Table 2: Concentrations Used in Cellular Assays

Compound Assay Concentration Range Cell Type Effect Reference
12(S)-HETE ERK1/2 Phosphorylation 10 - 1000 nM PC-3 Cells Stimulation [9]
12(S)-HETE Platelet Aggregation ~10 µM Bovine Platelets Enhancement of Thrombin-induced aggregation [8]

| Triacsin C | Inhibition of Esterification | 1 - 10 µM | Neutrophils (for 5-oxo-ETE) | Inhibition |[2] |

Table 3: Endogenous Production Levels

Condition Analyte Amount Produced Cell Type / Tissue Reference
Thrombin Activation Free 12(S)-HETE 65.5 ± 17.6 ng / 4x10⁷ cells Human Platelets [6]
Thrombin Activation PE-esterified 12(S)-HETE 5.85 ± 1.42 ng / 4x10⁷ cells Human Platelets [6]
Thrombin Activation PC-esterified 12(S)-HETE 18.35 ± 4.61 ng / 4x10⁷ cells Human Platelets [6]

| Tissue Culture | 12-HETE Release | 502.3 ± 127.2 ng/mg protein/24h | Human Secretory Endometrium |[11] |

Implications for Drug Development

The 12-LOX pathway and its primary product, 12-HETE, are implicated in numerous diseases, making them attractive targets for therapeutic intervention.

  • Inflammation and Diabetes: Elevated 12-HETE levels are associated with inflammatory conditions and complications of diabetes.[12] Inhibitors of the 12-LOX enzyme could serve as anti-inflammatory agents.

  • Cancer: The pro-proliferative and pro-metastatic effects of 12-HETE, mediated by GPR31, make both the enzyme and the receptor potential targets for oncology drug development.[3][9]

  • Cardiovascular Disease: 12-HETE plays complex roles in thrombosis and cardiac pathophysiology.[1][8] Antagonists for the GPR31 receptor or modulators of 12-HETE metabolism could offer novel approaches to treating cardiovascular disorders.

The protocols outlined here provide a framework for researchers to investigate the 12-LOX/12-HETE/GPR31 axis, screen for inhibitors or antagonists, and explore the downstream consequences of this important eicosanoid signaling pathway. Understanding the metabolic fate of 12-HETE, including its activation to this compound and subsequent esterification, opens new avenues for discovering regulatory nodes and therapeutic targets.

References

Troubleshooting & Optimization

Stability of 12-HETE-CoA in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12-hydroxy-5,8,10,14-eicosatetraenoyl-coenzyme A (12-HETE-CoA). This resource is designed to provide researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound should be stored as a solid at -80°C. For short-term storage, a solution in an appropriate organic solvent can be stored at -20°C. It is crucial to minimize freeze-thaw cycles.

Q2: Which solvents are recommended for dissolving this compound?

A2: this compound is typically soluble in organic solvents such as ethanol, methanol, and DMSO. For aqueous buffers, it is recommended to first dissolve the compound in a small amount of organic solvent and then dilute it with the aqueous buffer. However, be aware that the stability of this compound is significantly reduced in aqueous solutions.

Q3: How stable is this compound in aqueous solutions?

A3: While specific quantitative stability data for this compound in various aqueous buffers is limited, long-chain fatty acyl-CoA esters, in general, are known to be unstable in aqueous environments. The primary degradation pathway is the hydrolysis of the high-energy thioester bond, which yields the free fatty acid (12-HETE) and coenzyme A. This degradation is accelerated by factors such as elevated temperatures and pH values outside the optimal range (pH 6.0-7.0). One study on a similar long-chain fatty acyl-CoA (16:1-CoA) showed significant degradation (70-75%) within 24 hours at room temperature in an aqueous buffer[1].

Q4: Can I store this compound solutions at room temperature?

A4: It is strongly advised against storing this compound solutions at room temperature for any significant length of time, especially in aqueous buffers. The thioester bond is susceptible to hydrolysis, and degradation can occur rapidly. For working solutions, it is best to prepare them fresh and use them immediately. If temporary storage is necessary, keep the solution on ice.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.- Ensure this compound is stored at the recommended temperature (-80°C for solid, -20°C for organic solutions).- Prepare fresh working solutions for each experiment.- Minimize the time solutions are kept at room temperature or in aqueous buffers.
Low or no biological activity Loss of the active thioester form of the molecule.- Verify the integrity of your this compound stock by a suitable analytical method (e.g., LC-MS) to check for the presence of the parent compound and potential degradation products like 12-HETE.- Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution upon initial preparation.
Precipitation of this compound in aqueous buffer Low solubility of the lipidic molecule in aqueous solutions.- Ensure the final concentration of the organic solvent used for initial dissolution is compatible with your experimental system and does not exceed the recommended percentage (typically <1%).- Consider the use of a carrier protein like fatty acid-free BSA to improve solubility and stability in aqueous media.

Stability of Long-Chain Fatty Acyl-CoAs (General Guidance)

Condition Solvent Temperature Expected Stability Primary Degradation Pathway
Long-term Storage Solid-80°CHighMinimal degradation
Short-term Storage Ethanol, Methanol, DMSO-20°CModerate to HighMinimal degradation
Working Solution Aqueous Buffer (pH 6.0-7.0)4°C (on ice)Low (hours)Hydrolysis of thioester bond
Working Solution Aqueous Buffer (pH 6.0-7.0)Room Temperature (20-25°C)Very Low (minutes to hours)Rapid hydrolysis of thioester bond

Disclaimer: The stability of this compound can be influenced by various factors including the specific buffer components, pH, and the presence of enzymes or other reactive species. It is highly recommended to perform a pilot stability study under your own experimental conditions.

Experimental Protocols

Protocol for Assessing this compound Stability by LC-MS

This protocol provides a general framework for determining the stability of this compound in a specific solvent and temperature.

  • Preparation of this compound Stock Solution:

    • Dissolve a known amount of this compound in an appropriate organic solvent (e.g., ethanol) to a final concentration of 1 mg/mL.

  • Incubation:

    • Dilute the stock solution to the desired final concentration in the test solvent (e.g., PBS, pH 7.4).

    • Aliquot the solution into multiple vials.

    • Incubate the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from the incubation.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

    • Vortex and centrifuge to precipitate any proteins.

  • LC-MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Analyze the sample by a validated LC-MS method to quantify the remaining this compound and the appearance of its hydrolysis product, 12-HETE.

    • The percentage of this compound remaining at each time point relative to the 0-hour time point is calculated to determine the stability.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing prep Prepare this compound Stock Solution incubate Incubate at Desired Temperature and Solvent prep->incubate sample Sample at Various Time Points incubate->sample quench Quench Reaction and Extract sample->quench analyze Analyze by LC-MS quench->analyze data Data Analysis: Quantify Degradation analyze->data

Caption: Workflow for assessing this compound stability.

degradation_pathway Primary Degradation Pathway of this compound hete_coa This compound hydrolysis Hydrolysis (H2O, Temperature, pH) hete_coa->hydrolysis hete 12-HETE hydrolysis->hete yields coa Coenzyme A hydrolysis->coa yields

Caption: Hydrolysis of the this compound thioester bond.

References

Technical Support Center: Troubleshooting Low Recovery of 12-HETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the extraction of 12-hydroxyeicosatetraenoyl-CoA (12-HETE-CoA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is the Coenzyme A (CoA) ester of 12-hydroxyeicosatetraenoic acid (12-HETE), a bioactive lipid mediator derived from arachidonic acid. The extraction of this compound is particularly challenging due to its amphipathic nature. It possesses the large, hydrophobic 12-HETE tail and the bulky, polar, and charged Coenzyme A headgroup. This dual characteristic makes it difficult to establish extraction conditions where it is fully soluble in a single solvent and can lead to low recovery if the protocol is not optimized.

Q2: What are the primary methods for extracting lipid metabolites like this compound?

The most common methods for extracting eicosanoids and related lipid mediators are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2]

  • Solid-Phase Extraction (SPE): This is a preferred technique for its selectivity and ability to provide cleaner extracts compared to LLE.[1][3] It typically uses a C18 reverse-phase cartridge to retain the hydrophobic portion of the molecule.[4]

  • Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases, often using a solvent system like chloroform/methanol (B129727) (as in Folch or Bligh & Dyer methods).[1][5]

Q3: Why is sample handling and storage critical before starting the extraction?

Lipid mediators are often fragile and present in low concentrations in biological samples.[1][6] Proper handling is crucial to prevent degradation and ensure accurate quantification.

  • Prevent Degradation: Samples should be processed on ice to minimize enzymatic activity.[1] The addition of antioxidants like butylated hydroxytoluene (BHT) to the homogenization buffer can prevent oxidation.[7]

  • Storage: Immediately after collection, samples should be snap-frozen in liquid nitrogen and stored at -80°C until extraction.[7]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can cause cellular damage and enzymatic degradation of target lipids.[7]

Q4: What is the purpose of using an internal standard?

An internal standard (IS), ideally a stable isotope-labeled version of this compound, is essential for accurate quantification.[7] The IS is added to the sample at the very beginning of the extraction process. It experiences the same potential losses during sample preparation, extraction, and analysis as the endogenous analyte. By measuring the ratio of the analyte to the IS, any experimental variations can be corrected, leading to more precise and reliable results.[7]

Troubleshooting Guide: Low Extraction Recovery

This guide addresses the common problem of low this compound recovery in a question-and-answer format.

Problem: I am experiencing very low recovery of this compound using a Solid-Phase Extraction (SPE) protocol.

Answer: Low recovery during SPE can arise from several factors in the workflow. A systematic evaluation of each step is the best approach to identify the issue. The logical workflow below can help pinpoint the problematic step.

G cluster_0 Troubleshooting Workflow for Low SPE Recovery cluster_1 1. Sample Preparation cluster_2 2. SPE Protocol cluster_3 3. Post-Extraction start Low Recovery Observed pH Incorrect Sample pH start->pH Check First degradation Analyte Degradation start->degradation conditioning Improper Conditioning start->conditioning wash Wash Solvent Too Strong start->wash elution Incomplete Elution start->elution evaporation Evaporation Loss start->evaporation loading Loading Conditions reconstitution Reconstitution Issues

Caption: Troubleshooting workflow for low this compound recovery during SPE.

1. Issues with Sample Preparation

  • Is your sample pH optimized?

    • Problem: For reverse-phase SPE using C18 cartridges, the sample is typically acidified to a pH of around 3.5.[4] This protonates the carboxyl groups on free fatty acids, increasing their retention. However, the large Coenzyme A moiety on this compound has phosphate (B84403) groups that are also sensitive to pH. An incorrect pH may prevent efficient binding to the C18 resin.

    • Solution: Perform a pH optimization experiment. Adjust aliquots of your sample homogenate to a range of pH values (e.g., 3.0, 4.0, 5.0, 6.0) before loading onto the SPE column and compare the recovery.

  • Could your analyte be degrading?

    • Problem: Eicosanoids and their derivatives can be unstable.[1] Degradation can occur due to enzymatic activity, oxidation, or exposure to harsh temperatures or pH conditions.

    • Solution: Always keep samples on ice.[1] Ensure an antioxidant such as BHT is present in your extraction solvents.[7] Process samples immediately after thawing. Store all samples and extracts at -80°C for long-term storage.[1]

2. Issues within the SPE Protocol

  • Was the SPE cartridge properly conditioned?

    • Problem: Failure to properly condition the C18 cartridge will lead to poor and inconsistent retention of the analyte.[7] The cartridge must be wetted with an organic solvent and then equilibrated with an aqueous solution before the sample is loaded.

    • Solution: Always follow a two-step conditioning protocol. First, wash the cartridge with a strong organic solvent like methanol or ethanol (B145695) (e.g., 5 mL), and then equilibrate with water or a buffer at the same pH as your sample (e.g., 5 mL).[7] Crucially, do not let the cartridge bed go dry after conditioning and before loading the sample.[7]

  • Is your wash solvent eluting the this compound?

    • Problem: A common mistake is using a wash solvent that is too strong (i.e., has too high a percentage of organic solvent).[7] This can cause the analyte of interest to be washed away along with the impurities.

    • Solution: Use a weak wash solvent to remove highly polar interferences. Start with 100% water, followed by a slightly stronger wash like 10-15% methanol in water.[4][8] It is good practice to collect the wash fractions and test them for the presence of your analyte to confirm it is not being eluted prematurely.

  • Is your elution solvent strong enough?

    • Problem: The elution solvent must be strong enough to disrupt the hydrophobic interaction between this compound and the C18 stationary phase. An insufficient volume or a solvent with the wrong polarity will result in incomplete elution.

    • Solution: Use a sufficiently non-polar solvent to elute the analyte. Common choices for eicosanoids include ethyl acetate, methanol, or methyl formate.[1][4] Ensure you are using an adequate volume (e.g., 5-10 mL) and consider performing a second elution and analyzing it separately to see if more analyte can be recovered.

3. Issues in Post-Extraction Handling

  • Are you losing the analyte during solvent evaporation?

    • Problem: During the dry-down step, the analyte can be lost if the process is too harsh.

    • Solution: Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., 30-37°C).[7] Avoid prolonged drying after the solvent has fully evaporated.

  • Is the dried extract reconstituting properly?

    • Problem: The dried lipid extract may not fully redissolve in the reconstitution solvent, especially if the solvent is not compatible. This is a critical issue for subsequent LC-MS/MS analysis.

    • Solution: Reconstitute the sample in a solvent that matches the initial mobile phase of your LC method as closely as possible.[7] Vortex the sample thoroughly and allow it to sit for a few minutes to ensure complete dissolution.[4]

Data Presentation

Table 1: Properties of Common Solvents for SPE Optimization

This table provides information on solvents commonly used in the extraction of lipid mediators to assist in optimizing wash and elution steps.

SolventPolarity IndexTypical Use in C18 SPE
Water10.2Sample Diluent, Equilibration, Weak Wash
Acetonitrile5.8Mobile Phase, Elution Solvent
Methanol5.1Conditioning, Wash (in water), Elution
Ethanol4.3Conditioning, Wash (in water), Elution
2-Propanol (IPA)3.9Elution Solvent
Ethyl Acetate4.4Elution Solvent
Methyl-tert-butyl ether (MTBE)2.5Elution Solvent
Hexane (B92381)0.1Strong Wash (for non-polar impurities)

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) Workflow

This protocol is a starting point for the extraction of this compound from aqueous biological samples (e.g., plasma, tissue homogenates) and should be optimized for your specific matrix.

G p1 1. Condition Cartridge (Methanol, then Water) p2 2. Acidify & Load Sample (Adjust to pH 3.5-4.5) p1->p2 p3 3. Wash 1 (100% Water) p2->p3 p4 4. Wash 2 (15% Methanol in Water) p3->p4 p5 5. Elute Analyte (100% Methanol or Ethyl Acetate) p4->p5 p6 6. Dry & Reconstitute (N2 Stream, then Mobile Phase A) p5->p6

Caption: A general experimental workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Add Internal Standard: Add a known amount of stable isotope-labeled this compound internal standard to your sample.

  • Sample Preparation: If the sample is serum or plasma, add ethanol to a final concentration of 15% to precipitate proteins.[4] Centrifuge to remove the precipitate. Acidify the supernatant to pH 3.5-4.5 by adding 2M HCl or formic acid.[4] Let it sit for 15 minutes at 4°C.

  • SPE Cartridge Conditioning: Prepare a C18 SPE cartridge by washing it with 5 mL of methanol, followed by 5 mL of deionized water.[4] Do not allow the cartridge to dry.

  • Sample Loading: Apply the acidified sample to the conditioned C18 cartridge at a slow flow rate (approx. 0.5-1 mL/minute).[4]

  • Washing Steps:

    • Wash the cartridge with 5-10 mL of deionized water.

    • Wash the cartridge with 5-10 mL of 15% ethanol in water.[4]

    • (Optional) Wash with 5-10 mL of hexane to remove highly non-polar lipids.[4]

  • Elution: Elute the this compound from the cartridge with 5-10 mL of an appropriate organic solvent, such as methanol or ethyl acetate.[4][8] Collect the eluate in a clean tube.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[7]

  • Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.[8] Vortex thoroughly.

Protocol 2: Determining Extraction Efficiency

This protocol allows you to quantitatively measure the recovery of your extraction method.[4]

Methodology:

  • Prepare Control Samples:

    • Spiked Buffer (SB): Prepare a known concentration of this compound standard in the assay buffer. This sample will not be extracted and represents 100% recovery.

    • Unspiked Sample (US): An aliquot of your biological matrix (e.g., plasma) without any added standard. This measures the endogenous level of this compound.

    • Spiked Sample (SS): An aliquot of your biological matrix spiked with the same known concentration of this compound standard as the Spiked Buffer.

  • Extract Samples: Perform your complete extraction protocol (e.g., Protocol 1) on the Unspiked Sample (US) and the Spiked Sample (SS). Do not extract the Spiked Buffer (SB).

  • Analysis: Analyze all three samples (SB, extracted US, and extracted SS) using your analytical method (e.g., LC-MS/MS).

  • Calculate Recovery: Use the following formula to determine the percent recovery:

    % Recovery = [ (Concentration in SS - Concentration in US) / (Concentration in SB) ] * 100

    A recovery rate between 70-120% is generally considered acceptable for bioanalytical methods.[3] If your recovery is outside this range, further optimization of the extraction protocol is required.

References

Technical Support Center: Analysis of 12-HETE-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mass spectrometry parameters for 12-HETE-CoA detection. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?

A1: For this compound (molecular weight: 1069.99 g/mol ), the expected precursor ion ([M+H]⁺) in positive ion mode is m/z 1070.99. Acyl-CoAs characteristically undergo a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 g/mol ) during collision-induced dissociation. Therefore, the most common and abundant product ion for quantification is [M-507+H]⁺, which for this compound corresponds to m/z 563.89. A secondary, qualitative product ion corresponding to the phosphoadenosine moiety at m/z 428.1 is also commonly observed.[1]

Q2: What is the recommended ionization mode for detecting this compound?

A2: Positive electrospray ionization (ESI) mode is generally recommended for the analysis of long-chain acyl-CoAs as it has been shown to provide greater sensitivity compared to negative ion mode.

Q3: What type of liquid chromatography (LC) column is best suited for this compound analysis?

A3: A C18 reversed-phase column is the most common choice for the separation of long-chain acyl-CoAs. These columns provide good retention and separation of these relatively nonpolar molecules from more polar contaminants.

Q4: Are there any special considerations for sample preparation when analyzing this compound?

A4: Yes, due to the susceptibility of polyunsaturated fatty acyl-CoAs to oxidation, it is advisable to add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent. Additionally, keeping samples on ice and minimizing exposure to air and light can help prevent degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for this compound Inefficient ionization.Optimize source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase is compatible with ESI.
Analyte degradation.Prepare fresh samples and standards. Use antioxidants in extraction solvents and keep samples cold and protected from light.
Poor extraction recovery.Optimize the extraction protocol. Ensure complete cell lysis and efficient partitioning of this compound into the solvent.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or reduce the injection volume.
Inappropriate mobile phase.Adjust the mobile phase composition and pH. Ensure the organic solvent has sufficient elution strength.
Column contamination.Wash the column with a strong solvent or replace it if necessary.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system.
Matrix effects from the sample.Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Inconsistent Retention Times Fluctuations in LC pump pressure.Purge the pumps and check for leaks.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Column temperature variations.Use a column oven to maintain a stable temperature.

Experimental Protocols

Sample Extraction from Cultured Cells

This protocol is a general guideline for the extraction of acyl-CoAs from cultured mammalian cells.

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 1 mL of ice-cold 80% methanol (B129727) (containing an internal standard, e.g., C17:0-CoA) directly to the culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting parameters for the analysis of this compound. Optimization will be required for your specific instrumentation.

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition:

    • Precursor Ion (Q1): 1071.0 m/z

    • Product Ion (Q3): 563.9 m/z

    • Dwell Time: 50-100 ms

Quantitative Data Summary

The following tables provide typical starting parameters for the mass spectrometric detection of long-chain acyl-CoAs. These should be optimized for this compound on your specific instrument.

Table 1: Proposed MRM Transition for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed Use
This compound1071.0563.9Quantitative
This compound1071.0428.1Qualitative

Table 2: Typical MS/MS Parameters for Long-Chain Acyl-CoAs

Parameter Typical Range
Capillary Voltage (kV) 3.0 - 4.5
Source Temperature (°C) 120 - 150
Desolvation Temperature (°C) 400 - 550
Cone Voltage (V) 30 - 60
Collision Energy (eV) 30 - 50
Declustering Potential (V) 60 - 100

Visualizations

experimental_workflow Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture extraction Extraction with 80% Methanol (+ Internal Standard) cell_culture->extraction centrifugation Centrifugation (15,000 x g, 4°C) extraction->centrifugation drying Solvent Evaporation centrifugation->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_separation C18 Reversed-Phase LC Separation reconstitution->lc_separation ms_detection Positive ESI-MS/MS (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for this compound analysis.

signaling_pathway Simplified 12-HETE Signaling Pathway AA Arachidonic Acid LOX12 12-Lipoxygenase AA->LOX12 HETE12 12-HETE LOX12->HETE12 GPCR GPR31 HETE12->GPCR activates PKC PKC GPCR->PKC PI3K PI3K / Akt GPCR->PI3K ERK ERK1/2 GPCR->ERK Cellular_Response Cellular Responses (e.g., Migration, Proliferation) PKC->Cellular_Response PI3K->Cellular_Response ERK->Cellular_Response

Caption: Key signaling pathways activated by 12-HETE.

References

Technical Support Center: 12-HETE-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12-HETE-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most common sources of interference in this compound analysis can be broadly categorized as:

  • Matrix Effects: Components of the biological sample (e.g., phospholipids, salts) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[1][2]

  • Isobaric Interferences: Molecules with the same nominal mass as this compound can be mistakenly detected. Chromatographic separation is crucial to distinguish these.[3]

  • Co-elution of Structurally Similar Molecules: Other eicosanoids or lipid-CoAs with similar chemical properties may not be fully separated from this compound, leading to overlapping peaks.[3]

  • Sample-Induced Artifacts: The ex-vivo formation of 12-HETE from arachidonic acid during sample collection and processing can lead to artificially inflated measurements.[4] Similarly, degradation of this compound can occur if samples are not handled and stored properly.[5]

  • Contamination: Contaminants from collection tubes, solvents, or labware can introduce interfering peaks.[6]

Q2: How can I minimize matrix effects in my this compound LC-MS/MS analysis?

A2: Minimizing matrix effects is critical for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: Employ rigorous sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of interfering matrix components, particularly phospholipids.[1][6]

  • Optimized Chromatography: Develop a robust chromatographic method that separates this compound from the majority of matrix components. This may involve testing different columns and mobile phase gradients.[3]

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., 12(S)-HETE-d8 for 12-HETE analysis) is highly recommended.[7] While a specific this compound internal standard may be less common, using a structurally similar acyl-CoA internal standard can help compensate for matrix-induced ionization variability.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection for low-abundance analytes.[1]

Q3: What are the best practices for sample collection and storage to ensure the stability of this compound?

A3: Proper sample handling is crucial to prevent artifactual changes in this compound levels.

  • Anticoagulant Choice: The choice of anticoagulant for blood samples can impact results. Some studies suggest that certain anticoagulants may be preferable to minimize ex-vivo eicosanoid formation.[8]

  • Immediate Processing: Process samples as quickly as possible after collection. If immediate processing is not feasible, flash-freeze samples in liquid nitrogen and store them at -80°C.[5][9]

  • Use of Antioxidants: To prevent auto-oxidation of the polyunsaturated fatty acid chain of 12-HETE, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[4]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of analytes. Aliquot samples into smaller volumes before freezing.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Inefficient extraction.Optimize your LLE or SPE protocol. Ensure the pH of your extraction solvent is appropriate for this compound.
Degradation of the analyte.Ensure samples were properly stored at -80°C and that antioxidants were used during extraction if necessary.[4][5] Prepare fresh standards.
Ion suppression due to matrix effects.Improve sample clean-up.[1][6] Check for co-eluting phospholipids. Dilute the sample.
Incorrect MS/MS parameters.Optimize the precursor and product ion masses and collision energy for this compound. Infuse a standard to ensure proper tuning.
High Background Noise Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and reagents.
Dirty LC-MS system.Clean the ion source. Perform system flushes.
Inadequate sample clean-up.Re-evaluate your sample preparation method to remove more interfering substances.
Poor Peak Shape (Tailing, Broadening, Splitting) Column contamination or degradation.Flush the column according to the manufacturer's instructions. If the problem persists, replace the column.[10]
Inappropriate injection solvent.The injection solvent should be weaker than the initial mobile phase to ensure good peak focusing.[10]
High sample load.Reduce the injection volume or the concentration of the sample.[10]
Extra-column dead volume.Check all fittings and tubing for proper connections to minimize dead volume.[10]
Inconsistent Results/Poor Reproducibility Variability in sample preparation.Ensure consistent and precise execution of the sample preparation protocol for all samples and standards.
Instability of this compound in processed samples.Analyze samples as soon as possible after extraction. If storage is necessary, keep them at low temperatures (e.g., -80°C) in an appropriate solvent.[5]
Fluctuations in LC-MS system performance.Run system suitability tests and quality control samples throughout the analytical batch to monitor performance.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Eicosanoids from Biological Samples

This protocol is adapted from methodologies used for 12-HETE and can be a starting point for this compound extraction.[7]

  • Homogenization: Homogenize the tissue sample (e.g., skin, spleen) in a mixture of chloroform (B151607):methanol (1:2, v/v) containing 1 mL of 0.9% NaCl. Vortex for 10-15 minutes.

  • Phase Separation: Add 1.25 mL of chloroform and mix for 1 minute. Then, add 1.25 mL of 0.9% NaCl and mix for another minute.

  • Centrifugation: Centrifuge the mixture at approximately 1,600 x g for 15 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen or using a vacuum rotary evaporator.

  • Reconstitution: Reconstitute the dried residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 12-HETE

This protocol for 12-HETE can serve as a basis for developing a method for this compound.[7]

  • LC Column: A chiral column such as ChiralPak AD-RH (150 x 4.6 mm, 5 µm) is necessary for separating 12(R)- and 12(S)-HETE enantiomers. For general acyl-CoA analysis, a C18 column is often used.

  • Mobile Phase: An isocratic mobile phase of methanol:water:acetic acid (95:5:0.1, v/v) has been used for 12-HETE. For acyl-CoAs, a gradient elution with mobile phases containing ammonium (B1175870) acetate (B1210297) or formic acid is common.[9]

  • Flow Rate: 300 µL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10-30 µL.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for eicosanoids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition for 12-HETE is m/z 319 -> 179.[7] For acyl-CoAs, a common fragmentation involves the loss of the adenosine (B11128) diphosphate (B83284) portion, resulting in a characteristic neutral loss.[11]

Visualizations

Signaling_Pathway AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 HPETE12 12(S)-HpETE LOX12->HPETE12 Oxygenation GPx Glutathione Peroxidase (GPx) HPETE12->GPx HETE12 12(S)-HETE GPx->HETE12 Reduction AcylCoASynthetase Acyl-CoA Synthetase HETE12->AcylCoASynthetase HETECoA12 12(S)-HETE-CoA AcylCoASynthetase->HETECoA12 Activation Metabolism Further Metabolism HETECoA12->Metabolism

Caption: Biosynthetic pathway of 12(S)-HETE-CoA from arachidonic acid.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control SampleCollection 1. Sample Collection (e.g., Plasma, Tissue) InternalStandard Add Internal Standard SampleCollection->InternalStandard Extraction 2. Extraction (LLE or SPE) Drying 3. Solvent Evaporation Extraction->Drying Reconstitution 4. Reconstitution in Mobile Phase Drying->Reconstitution LCMS 5. LC-MS/MS Analysis Reconstitution->LCMS DataProcessing 6. Data Processing (Integration, Quantification) LCMS->DataProcessing InternalStandard->Extraction Troubleshooting_Logic Start Poor Analytical Result CheckPeak Is a peak detected? Start->CheckPeak CheckShape Is peak shape good? CheckPeak->CheckShape Yes Solution1 Troubleshoot Extraction & MS Sensitivity CheckPeak->Solution1 No CheckReproducibility Are results reproducible? CheckShape->CheckReproducibility Yes Solution2 Troubleshoot Chromatography (Column, Mobile Phase) CheckShape->Solution2 No Solution3 Review Sample Handling & System Stability CheckReproducibility->Solution3 No End Successful Analysis CheckReproducibility->End Yes

References

How to prevent the degradation of 12-HETE-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 12-hydroxyeicosatetraenoic acid-Coenzyme A (12-HETE-CoA) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is the Coenzyme A thioester of 12-hydroxyeicosatetraenoic acid (12-HETE), a major metabolite of arachidonic acid produced via the 12-lipoxygenase pathway.[1][2] 12-HETE itself is a signaling molecule involved in various physiological and pathological processes, including inflammation, cell proliferation, and cancer metastasis.[3] The conversion of 12-HETE to this compound is a critical step for its subsequent metabolism, primarily through β-oxidation.[1][4] Studying this compound can provide valuable insights into the metabolic fate and signaling functions of 12-HETE.

Q2: What are the main causes of this compound degradation during sample preparation?

The primary causes of this compound degradation during sample preparation are enzymatic activity (specifically from thioesterases), chemical instability (hydrolysis of the thioester bond), and oxidation. Thioesterases are enzymes that cleave the thioester bond, releasing free Coenzyme A and 12-HETE. The thioester bond is also susceptible to hydrolysis at non-optimal pH and elevated temperatures. The polyunsaturated nature of the 12-HETE moiety makes it prone to oxidation.

Q3: How can I minimize enzymatic degradation of this compound?

To minimize enzymatic degradation, it is crucial to work quickly at low temperatures (on ice) and to use appropriate enzyme inhibitors.[5] Immediately after sample collection, tissues or cells should be flash-frozen in liquid nitrogen and stored at -80°C. During homogenization and extraction, the inclusion of broad-spectrum thioesterase inhibitors is recommended.

Q4: What are the optimal pH and temperature conditions for handling this compound?

To maintain the stability of the thioester bond, it is recommended to keep the pH of all buffers between 6.0 and 8.0. Extreme pH values (acidic or alkaline) will accelerate the hydrolysis of the thioester linkage. All sample preparation steps should be performed at low temperatures (0-4°C) to reduce both enzymatic activity and chemical degradation.[5] Some proteins involved in fatty acid metabolism have been shown to degrade at high temperatures during sample preparation for techniques like Western blotting, suggesting that maintaining low temperatures is crucial for preserving the integrity of associated molecules.[6][7][8]

Q5: How should I store my samples to prevent this compound degradation?

For short-term storage (a few hours), processed samples (extracts) should be kept on ice or at 4°C. For long-term storage, samples should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to the storage solvent.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to this compound degradation during sample preparation.

Problem Potential Cause Recommended Solution
Low or no detectable this compound Enzymatic Degradation: Active thioesterases in the sample.Work quickly on ice at all times. Add a cocktail of thioesterase inhibitors to the homogenization buffer. Immediately flash-freeze samples in liquid nitrogen after collection.
Chemical Hydrolysis: Sub-optimal pH of buffers.Ensure all buffers are within a pH range of 6.0-8.0. Prepare fresh buffers for each experiment.
High Temperature Degradation: Sample processing at room temperature.Perform all steps of sample preparation, including centrifugation, on ice or in a cold room.
Oxidation: Exposure to air and lack of antioxidants.Degas all solvents. Add an antioxidant like BHT to extraction and storage solvents. Store samples under an inert gas (argon or nitrogen).
High variability between replicate samples Inconsistent Sample Handling: Differences in processing time or temperature exposure.Standardize the entire sample preparation workflow. Process all samples in the same manner and for the same duration.
Incomplete Enzyme Inhibition: Insufficient concentration or inappropriate type of inhibitors.Optimize the concentration of thioesterase inhibitors. Consider using a commercially available broad-spectrum inhibitor cocktail.
Presence of high levels of free 12-HETE Hydrolysis of this compound: Indicates significant degradation has occurred.Review and optimize all steps of the protocol to minimize enzymatic and chemical hydrolysis as detailed above.
Natural Cellular Pool: The sample may naturally have a high concentration of free 12-HETE.While optimizing the protocol to prevent degradation, consider this as a biological possibility. Use internal standards for accurate quantification.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells
  • Cell Harvesting:

    • Aspirate the cell culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold 80% methanol (B129727) containing a thioesterase inhibitor cocktail and an antioxidant (e.g., 0.01% BHT).

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Homogenization:

    • Sonicate the cell suspension on ice using a probe sonicator (3 cycles of 10 seconds with 30-second intervals).

  • Extraction:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

    • Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).

    • Analyze immediately or store at -80°C under an inert atmosphere.

Protocol 2: Extraction of this compound from Tissue Samples
  • Tissue Collection and Homogenization:

    • Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen.

    • Weigh the frozen tissue and add it to a pre-chilled tube containing ice-cold homogenization buffer (e.g., 10 mM potassium phosphate (B84403) buffer, pH 7.4, with thioesterase inhibitors and 0.01% BHT). The buffer volume should be 5-10 times the tissue weight.

    • Homogenize the tissue using a mechanical homogenizer on ice.

  • Protein Precipitation and Extraction:

    • Add an equal volume of ice-cold acetonitrile to the homogenate to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the this compound with a higher percentage of organic solvent (e.g., 80% methanol in water).

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

    • Analyze immediately or store at -80°C under an inert atmosphere.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_enzymatic Enzymatic Hydrolysis cluster_chemical Chemical Instability cluster_oxidation Oxidation node_12HETECoA This compound node_degraded Degradation Products (12-HETE + CoA) node_12HETECoA->node_degraded cleavage node_thioesterases Thioesterases node_thioesterases->node_12HETECoA node_pH Non-optimal pH (Acidic or Alkaline) node_pH->node_12HETECoA node_temp Elevated Temperature node_temp->node_12HETECoA node_oxygen Reactive Oxygen Species (ROS) node_oxygen->node_12HETECoA

Caption: Major pathways leading to the degradation of this compound during sample preparation.

cluster_workflow Recommended Sample Preparation Workflow for this compound Analysis node_start Start: Sample Collection node_freeze Immediate Flash Freezing (Liquid Nitrogen) node_start->node_freeze node_storage Storage at -80°C node_freeze->node_storage node_homogenize Homogenization on Ice (with Thioesterase Inhibitors & Antioxidants) node_storage->node_homogenize node_extract Extraction with Cold Solvent node_homogenize->node_extract node_cleanup Optional: Solid-Phase Extraction (Cleanup) node_extract->node_cleanup node_dry Drying under Nitrogen node_extract->node_dry Skip Cleanup node_cleanup->node_dry Proceed node_reconstitute Reconstitution in LC-MS/MS Mobile Phase node_dry->node_reconstitute node_analyze Immediate Analysis or Storage at -80°C under Inert Gas node_reconstitute->node_analyze

Caption: A step-by-step workflow designed to minimize this compound degradation.

cluster_troubleshooting Troubleshooting Logic for Low this compound Signal node_problem Problem Low or No This compound Signal node_q1 {Question 1|Were samples kept on ice at all times?} node_problem->node_q1 node_s1 Solution 1 Maintain 0-4°C throughout preparation node_q1->node_s1 No node_q2 {Question 2|Were thioesterase inhibitors used?} node_q1->node_q2 Yes node_s1->node_q2 node_s2 Solution 2 Add a broad-spectrum inhibitor cocktail node_q2->node_s2 No node_q3 {Question 3|Was the pH of all buffers between 6.0-8.0?} node_q2->node_q3 Yes node_s2->node_q3 node_s3 Solution 3 Prepare fresh buffers and verify pH node_q3->node_s3 No node_q4 {Question 4|Were antioxidants used and samples stored properly?} node_q3->node_q4 Yes node_s3->node_q4 node_s4 Solution 4 Add BHT and store at -80°C under inert gas node_q4->node_s4 No node_resolve {Issue Resolved} node_q4->node_resolve Yes node_s4->node_resolve

Caption: A logical flowchart for troubleshooting unexpected loss of this compound signal.

References

Improving the sensitivity of 12-HETE-CoA detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the sensitivity of 12-hydroxyeicosatetraenoic acid coenzyme A (12-HETE-CoA) detection in biological samples. Given that this compound is a specific and often low-abundance intermediate, the following protocols and tips have been synthesized from established methods for long-chain acyl-CoAs and related eicosanoids.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard and most sensitive method for the quantification of acyl-CoAs, including this compound, in biological samples.[1][2] This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, a method known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[3] For acyl-CoAs, analysis is typically performed in positive electrospray ionization (ESI) mode.[3][4]

Q2: Why am I seeing low or no signal for this compound in my samples?

A2: Low or no signal can be attributed to several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. It is crucial to rapidly quench metabolic activity upon sample collection (e.g., snap-freezing in liquid nitrogen) and to keep samples cold throughout the extraction process.[5]

  • Poor Extraction Recovery: The physiochemical properties of this compound, a long-chain acyl-CoA, can lead to poor recovery with generic protocols. The choice of extraction solvent and the use of solid-phase extraction (SPE) must be optimized.[5][6]

  • Low Abundance: this compound may be present at very low concentrations in your specific biological matrix. Increasing the starting amount of tissue or cells may be necessary.

  • Signal Suppression: The complexity of biological matrices can lead to ion suppression in the mass spectrometer, where other co-eluting molecules interfere with the ionization of this compound.[7] Proper sample cleanup and chromatographic separation are essential to mitigate this.

  • Instability in Autosampler: Acyl-CoAs can degrade in the autosampler, especially over long analytical runs.[8] Using glass vials instead of plastic and ensuring the autosampler is kept at a low temperature (e.g., 4°C) can improve stability.[8]

Q3: Which extraction method is best for this compound?

A3: A common and effective method involves protein precipitation followed by liquid-liquid or solid-phase extraction.[5]

  • Protein Precipitation: Using cold acetonitrile (B52724) or an acidic solution like 5-sulfosalicylic acid (SSA) is effective for deproteinization.[2][6] SSA has an advantage as it may not require removal by solid-phase extraction (SPE), which can improve the recovery of some CoA species that are otherwise lost during SPE.[6]

  • Extraction: A two-step extraction using a mixture of isopropanol (B130326) and an aqueous buffer, followed by partitioning with petroleum ether to remove non-polar lipids, is a robust method for enriching acyl-CoAs.[9]

Q4: What are the key mass spectrometry parameters for this compound detection?

A4: For LC-MS/MS analysis of acyl-CoAs, two characteristic fragmentation patterns are typically monitored in positive ESI mode:

  • A neutral loss of the 507 Da phosphopantetheine moiety.

  • The generation of a specific fragment ion at m/z 428.[6]

To set up the MRM method for this compound (predicted molecular weight ~1083.5 g/mol ), you would calculate the protonated precursor ion [M+H]⁺ and monitor its fragmentation to the [M - 507 + H]⁺ product ion for quantification and the transition to m/z 428 for confirmation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Signal Intensity 1. Inefficient extraction.- Optimize the extraction protocol. Consider using 5-sulfosalicylic acid (SSA) for deproteinization to avoid SPE steps where analyte loss can occur.[6] - Ensure all steps are performed on ice or at 4°C.
2. Analyte degradation during sample preparation or storage.- Snap-freeze samples immediately after collection. - Work quickly and keep samples cold. - Analyze samples as soon as possible after extraction.[10] - Store extracts at -80°C.
3. Ion suppression from matrix components.- Improve sample cleanup. Incorporate a solid-phase extraction (SPE) step if not already used. - Adjust the chromatographic gradient to better separate this compound from interfering compounds.
Poor Peak Shape 1. Inappropriate analytical column.- Use a high-quality C18 reversed-phase column suitable for lipid analysis.
2. Suboptimal mobile phase composition.- Optimize the mobile phase. A common combination is water with a small amount of ammonium (B1175870) hydroxide (B78521) or formic acid (Solvent A) and acetonitrile with the same modifier (Solvent B).[3]
3. Sample overload.- Dilute the sample extract before injection.
High Variability Between Replicates 1. Inconsistent sample preparation.- Ensure precise and consistent execution of the extraction protocol for all samples. - Use an internal standard (e.g., C17-CoA) added at the very beginning of the extraction to account for variability.[5]
2. Analyte instability in the autosampler.- Reduce the residence time of samples in the autosampler. - Ensure the autosampler is properly cooled (4°C). - Use glass or low-adsorption vials.[8]
No Peak Detected 1. Concentration is below the limit of detection (LOD).- Increase the amount of starting material (cells or tissue). - Concentrate the final extract to a smaller volume before injection.
2. Incorrect MRM transitions.- Confirm the precursor and product ion m/z values by infusing a this compound standard, if available. If not, use predicted values based on the structure and known fragmentation of other long-chain acyl-CoAs.

Quantitative Data Summary

Table 1: Typical LLOQs for HETEs in Biological Matrices

Analyte LLOQ (pg/mL) Biological Matrix Reference
12-HETE 100 Plasma [7]
15-HETE 20 Plasma [7]
20-HETE 20 Plasma [7]

| 5-HETE | 50 | Plasma |[7] |

Table 2: Recovery of Acyl-CoAs with Different Extraction Methods

Analyte Recovery with TCA + SPE Recovery with SSA Reference
CoA 1% 74% [6]
Acetyl CoA 36% 59% [6]
Malonyl CoA 26% 74% [6]
Propionyl CoA 62% 80% [6]

Data shows significantly higher recovery for several CoA species when using 5-sulfosalicylic acid (SSA) compared to trichloroacetic acid (TCA) with solid-phase extraction (SPE), highlighting the impact of the chosen sample preparation method.[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells or Tissues

This protocol is adapted from methods for long-chain acyl-CoA extraction.[5][9]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Buffer: Isopropanol, 50 mM KH₂PO₄ (pH 7.2), and glacial acetic acid.

  • Petroleum Ether (saturated with 1:1 isopropanol:water)

  • Saturated Ammonium Sulfate ((NH₄)₂SO₄)

  • Methanol and Chloroform

  • Internal Standard (IS): Heptadecanoyl-CoA (C17-CoA) solution.

Procedure:

  • Sample Collection: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh approximately 50 mg of fresh tissue, snap-frozen in liquid nitrogen.

  • Homogenization: In a 2 mL microcentrifuge tube, add the frozen tissue or cell pellet. Add 400 µL of freshly prepared, ice-cold extraction buffer containing the C17-CoA internal standard. Homogenize thoroughly with a polypropylene (B1209903) pestle on ice.

  • Lipid Removal: Add 400 µL of petroleum ether, vortex, and centrifuge at low speed (e.g., 100 x g) for 1 minute to separate the phases. Carefully remove and discard the upper (petroleum ether) phase. Repeat this wash two more times. This step removes highly non-polar lipids that can interfere with the analysis.

  • Precipitation and Extraction: To the remaining aqueous/isopropanol phase, add 10 µL of saturated (NH₄)₂SO₄ followed by 1.2 mL of a 2:1 methanol:chloroform mixture. Vortex vigorously and let it stand at room temperature for 20 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 21,000 x g) for 2 minutes.

  • Drying: Carefully transfer the supernatant to a new tube and dry the sample completely under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of an appropriate solvent (e.g., 50:50 water:acetonitrile with 15 mM NH₄OH) for LC-MS/MS analysis. Vortex and sonicate briefly to ensure the pellet is fully dissolved.

  • Final Spin: Centrifuge at low speed (e.g., 500 x g) for 10 minutes to pellet any remaining particulates. Transfer the clear supernatant to an autosampler vial for injection.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is a general guideline for the analysis of long-chain acyl-CoAs.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 3.0x100mm).

LC Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (or 15 mM NH₄OH in water).

  • Mobile Phase B: Acetonitrile (or 90% ACN with 15 mM NH₄OH).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: Start with a low percentage of Solvent B (e.g., 2-10%) and ramp up to a high percentage (e.g., 95-98%) over 10-15 minutes to elute the long-chain acyl-CoAs.

  • Injection Volume: 5 - 20 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Predicted for this compound):

    • Precursor Ion (Q1): m/z 1084.5 [M+H]⁺

    • Product Ion for Quantification (Q3): m/z 577.5 ([M+H]⁺ - 507)

    • Product Ion for Confirmation (Q3): m/z 428.0

  • MRM Transitions (for C17-CoA Internal Standard):

    • Precursor Ion (Q1): m/z 1006.6 [M+H]⁺

    • Product Ion for Quantification (Q3): m/z 499.6 ([M+H]⁺ - 507)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Tissue or Cells) quench Snap Freeze in Liquid N2 sample->quench spike Spike with Internal Standard (e.g., C17-CoA) quench->spike homogenize Homogenize in Extraction Buffer spike->homogenize extract Liquid-Liquid or Solid-Phase Extraction homogenize->extract dry Dry Down Under N2 extract->dry reconstitute Reconstitute in LC-MS Grade Solvent dry->reconstitute lc_ms LC-MS/MS Analysis (C18, ESI+, MRM) reconstitute->lc_ms data_acq Data Acquisition lc_ms->data_acq data_proc Data Processing (Integration & Quantification) data_acq->data_proc

Caption: Experimental workflow for this compound detection.

troubleshooting_workflow start Start: Low or No This compound Signal check_is Is the Internal Standard (IS) Signal OK? start->check_is cause_sample Problem is likely sample-specific: - Low analyte concentration - Analyte degradation pre-extraction check_is->cause_sample YES cause_systemic Problem is likely systemic: - Extraction failure - LC-MS/MS issue - Analyte degradation post-extraction check_is->cause_systemic NO is_ok YES solution_sample Solution: - Increase starting material amount - Review sample collection &  storage procedures cause_sample->solution_sample is_not_ok NO solution_systemic Troubleshoot: 1. Verify extraction protocol & reagents 2. Check LC-MS/MS performance 3. Assess post-extraction stability cause_systemic->solution_systemic

Caption: Troubleshooting logic for low this compound signal.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_signaling Signaling Effects phospholipid Membrane Phospholipids aa Arachidonic Acid (AA) phospholipid->aa PLA2 hete12 12(S)-HETE aa->hete12 12-Lipoxygenase (ALOX12) hetecoa 12(S)-HETE-CoA hete12->hetecoa Acyl-CoA Synthetase receptor Receptors (e.g., GPR31) hete12->receptor hete_metab Further Metabolism (e.g., β-oxidation) hetecoa->hete_metab downstream Downstream Signaling: - Inflammation - Cell Migration - Angiogenesis receptor->downstream

Caption: Simplified 12-HETE metabolic and signaling pathway.

References

Best practices for the long-term storage of 12-HETE-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of 12-HETE-CoA standards. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound standards?

A1: For long-term stability, it is recommended to store this compound standards at -80°C . For shorter periods, storage at -20°C is acceptable, but for periods longer than a few weeks, -80°C is the best practice to minimize degradation.

Q2: In what form should this compound standards be stored?

A2: this compound is an unsaturated fatty acyl-CoA and is most stable when stored as a solution in a suitable organic solvent. Storing it as a dry powder is not recommended as it can be highly susceptible to oxidation and hydrolysis upon exposure to air and moisture.

Q3: What are the recommended solvents for storing this compound standards?

A3: Anhydrous ethanol (B145695) or methanol (B129727) are common solvents for preparing stock solutions. For long-term storage, it is advisable to use a solvent in which the compound is highly soluble and that can be easily evaporated if necessary for an experiment. Ensure the solvent is of high purity (e.g., HPLC or LC-MS grade) to prevent contamination.

Q4: How should I prepare a stock solution of this compound for long-term storage?

A4: To prepare a stock solution, dissolve the this compound standard in a high-purity, anhydrous organic solvent such as ethanol or methanol. After dissolution, it is best practice to overlay the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation. The solution should be stored in a tightly sealed glass vial with a PTFE-lined cap.

Q5: How many times can I freeze and thaw my this compound stock solution?

A5: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Best practice is to aliquot the stock solution into smaller, single-use volumes before freezing. This allows you to thaw only the amount needed for a specific experiment.

Troubleshooting Guides

Issue 1: My this compound standard shows signs of degradation in my LC-MS analysis (e.g., multiple peaks, loss of signal intensity).

  • Possible Cause 1: Improper Storage.

    • Solution: Review your storage conditions. Ensure the standard was stored at -80°C, dissolved in a suitable organic solvent, protected from light, and under an inert atmosphere. If not, the standard may be compromised.

  • Possible Cause 2: Oxidation.

    • Solution: The polyunsaturated fatty acid chain of this compound is prone to oxidation. Ensure that solvents are degassed and that the vial is flushed with argon or nitrogen before sealing. Avoid introducing air into the stock solution.

  • Possible Cause 3: Hydrolysis.

    • Solution: The thioester bond in this compound can be hydrolyzed. Use anhydrous solvents and avoid exposure to moisture. Ensure storage containers are dry before use.

  • Possible Cause 4: Contamination.

    • Solution: Use high-purity solvents and clean glassware to prepare and store solutions. Plastic containers should be avoided as plasticizers can leach into the solvent and interfere with analysis.

Issue 2: I am observing low recovery of this compound during sample preparation.

  • Possible Cause 1: Adsorption to Surfaces.

    • Solution: Fatty acyl-CoAs can adsorb to plastic surfaces. Use glass or polypropylene (B1209903) labware. Silanized glassware can further reduce adsorption.

  • Possible Cause 2: Inefficient Extraction.

    • Solution: Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of your sample is appropriate for the extraction method.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound Standards

ParameterRecommendationRationale
Temperature -80°CMinimizes enzymatic and chemical degradation over extended periods.
Solvent Anhydrous Ethanol or Methanol (High Purity)Ensures solubility and stability; easy to evaporate for experimental use.
Container Amber Glass Vial with PTFE-lined CapProtects from light-induced degradation and prevents solvent evaporation and contamination.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation of the unsaturated fatty acid chain.
Aliquoting Single-use AliquotsAvoids repeated freeze-thaw cycles that can degrade the standard.

Table 2: Summary of Factors Affecting this compound Stability

FactorEffect on StabilityMitigation Strategy
Temperature Higher temperatures accelerate degradation.Store at -80°C.
Oxygen Promotes oxidation of the fatty acid chain.Store under an inert atmosphere (argon or nitrogen).
Moisture Can lead to hydrolysis of the thioester bond.Use anhydrous solvents and dry storage containers.
Light Can induce photo-oxidation.Store in amber vials or protect from light.
Repeated Freeze-Thaw Can cause molecular stress and degradation.Aliquot into single-use volumes.
pH Extremes in pH can catalyze hydrolysis.Maintain a neutral pH in aqueous solutions for short-term handling.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

  • Allow the vial containing the lyophilized this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Add a precise volume of high-purity, anhydrous ethanol or methanol to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Vortex the solution gently until the standard is completely dissolved.

  • If the stock solution will be stored for an extended period, flush the headspace of the vial with a gentle stream of argon or nitrogen gas before tightly sealing the PTFE-lined cap.

  • Aliquot the stock solution into smaller, single-use amber glass vials.

  • Store the aliquots at -80°C.

Protocol 2: Workflow for Using this compound Standards in Experiments

  • Retrieve a single-use aliquot of the this compound stock solution from the -80°C freezer.

  • Allow the aliquot to thaw at room temperature.

  • Prepare working solutions by diluting the stock solution with the appropriate assay buffer or solvent immediately before use.

  • Keep working solutions on ice and protected from light throughout the experiment.

  • Discard any unused portion of the thawed aliquot and working solutions. Do not refreeze.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Standards cluster_storage Long-Term Storage cluster_experiment Experimental Use storage This compound Standard (Lyophilized Powder) dissolve Dissolve in Anhydrous Solvent storage->dissolve inert_gas Flush with Inert Gas (Ar/N2) dissolve->inert_gas aliquot Aliquot into Single-Use Vials inert_gas->aliquot store Store at -80°C aliquot->store retrieve Retrieve Single Aliquot store->retrieve Transition to Experiment thaw Thaw at Room Temperature retrieve->thaw dilute Prepare Working Solutions thaw->dilute use Use in Experiment (Keep on Ice) dilute->use discard Discard Unused Solution use->discard

Caption: Workflow for the proper storage and handling of this compound standards.

troubleshooting_guide Troubleshooting Degradation of this compound Standards cluster_causes Potential Causes cluster_solutions Solutions start Degradation Observed (e.g., in LC-MS) improper_storage Improper Storage? start->improper_storage oxidation Oxidation? start->oxidation hydrolysis Hydrolysis? start->hydrolysis contamination Contamination? start->contamination check_storage Verify Storage at -80°C Under Inert Gas improper_storage->check_storage use_inert Use Degassed Solvents Flush with Ar/N2 oxidation->use_inert use_anhydrous Use Anhydrous Solvents Avoid Moisture hydrolysis->use_anhydrous use_clean Use High-Purity Solvents & Clean Glassware contamination->use_clean

Caption: A logical guide to troubleshooting common issues with this compound standard degradation.

signaling_pathway Simplified 12-HETE Signaling Pathway Arachidonic_Acid Arachidonic Acid _12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->_12_LOX _12_HETE 12-HETE _12_LOX->_12_HETE Acyl_CoA_Synthetase Acyl-CoA Synthetase _12_HETE->Acyl_CoA_Synthetase GPR31 GPR31 Receptor _12_HETE->GPR31 _12_HETE_CoA This compound Acyl_CoA_Synthetase->_12_HETE_CoA Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) GPR31->Downstream_Signaling Biological_Effects Biological Effects (e.g., Cell Proliferation, Inflammation) Downstream_Signaling->Biological_Effects

Caption: Simplified enzymatic synthesis and signaling of 12-HETE and its conversion to this compound.

Technical Support Center: Method Refinement for High-Throughput 12-HETE-CoA Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-throughput screening (HTS) of 12-hydroxyeicosatetraenoic acid coenzyme A (12-HETE-CoA) related targets.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for HTS?

A1: this compound is the coenzyme A (CoA) thioester of 12-HETE, a bioactive lipid metabolite derived from arachidonic acid via the 12-lipoxygenase (12-LOX) enzyme.[1][2] 12-HETE is implicated in various pathological processes, including inflammation, cancer metastasis, and diabetes.[3][4][5] Its CoA derivative, this compound, is a key intermediate for further metabolic processing, such as incorporation into phospholipids (B1166683) or beta-oxidation. High-throughput screening campaigns may target enzymes that either synthesize this compound (long-chain acyl-CoA synthetases) or utilize it as a substrate, making it a crucial focal point for discovering novel therapeutics.

Q2: What are the common HTS assay formats for screening inhibitors related to this compound?

A2: Common HTS formats are broadly categorized as biochemical and cell-based assays.[6] For this compound targets, suitable formats include:

  • Fluorescence Polarization (FP): An effective method for monitoring molecular interactions, FP is ideal for competition assays where a small fluorescently-labeled ligand (e.g., a this compound analog) is displaced from a target protein by a potential inhibitor.[7][8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA can be used to quantify this compound or a product of its enzymatic conversion, where the signal is inversely proportional to the amount of analyte in the sample.[9][10]

  • Fluorometric Assays: These assays measure the activity of an enzyme that produces or consumes this compound by linking it to the generation of a fluorescent product. For example, the release of free CoA can be detected, or the production of H₂O₂ in a coupled reaction can be measured.[11][12]

Q3: What are the critical quality control parameters for a robust HTS assay?

A3: To ensure the reliability and reproducibility of your screening data, several quality control parameters must be monitored. The most critical include the Z'-factor, the signal-to-background (S/B) ratio, and the coefficient of variation (%CV). A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Signaling and Workflow Diagrams

G cluster_0 12-HETE Synthesis & Action AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 O2 HETE12 12(S)-HETE LOX12->HETE12 ACSL Acyl-CoA Synthetase HETE12->ACSL + CoA + ATP Signaling Signaling Pathways (e.g., GPR31 Activation, MAPK, NF-κB) HETE12->Signaling HETECoA This compound ACSL->HETECoA Downstream Downstream Effects (e.g., Lipid Synthesis, Beta-Oxidation) HETECoA->Downstream HTS_Workflow Dev 1. Assay Development & Optimization Val 2. Assay Validation (Z', S/B, %CV) Dev->Val Prim 3. Primary HTS (Single Concentration) Val->Prim Data 4. Data Analysis & Hit Identification Prim->Data Conf 5. Hit Confirmation (Re-test) Data->Conf Dose 6. Dose-Response & IC50 Determination Conf->Dose Second 7. Secondary Assays (Selectivity & Orthogonal Tests) Dose->Second Troubleshooting Start Assay Issue: Low Z'-Factor (<0.5) CheckVar Assess Variability (%CV > 15%?) Start->CheckVar CheckSB Assess Signal Window (S/B < 3?) Start->CheckSB CheckVar->CheckSB No Sol_Var Troubleshoot Variability: - Calibrate Pipettes - Check Reagent Stability - Mitigate Edge Effects CheckVar->Sol_Var Yes Sol_SB Troubleshoot S/B Ratio: - Re-optimize Reagent Conc. - Adjust Incubation Time - Modify Buffer (e.g., add detergent) CheckSB->Sol_SB Yes Success Re-validate Assay CheckSB->Success No, other issue Sol_Var->Success Sol_SB->Success

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 12-HETE and 12-HETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological activities of 12-hydroxyeicosatetraenoic acid (12-HETE) and the putative roles of its CoA-esterified counterpart, 12-HETE-CoA. While 12-HETE is a well-characterized lipid mediator implicated in a myriad of physiological and pathological processes, direct experimental data on the biological activity of this compound is currently lacking in the scientific literature. Therefore, this comparison synthesizes established findings on 12-HETE with inferred functions of this compound based on the known roles of fatty acyl-CoA esters in cellular metabolism and signaling.

Executive Summary

12-HETE is a potent, extracellular signaling molecule that activates specific cell surface receptors to initiate intracellular signaling cascades. In contrast, this compound is presumed to be an intracellular metabolite, primarily involved in the metabolic fate of 12-HETE, such as its incorporation into complex lipids or its degradation. This fundamental difference in their subcellular localization dictates their distinct biological activities. While 12-HETE acts as a signaling agonist, this compound is likely a metabolic intermediate with potential intracellular regulatory functions.

Data Presentation: A Comparative Overview

Due to the absence of direct comparative studies, this table contrasts the established properties of 12-HETE with the inferred characteristics of this compound.

Feature12-HETEThis compound (Inferred)
Primary Location Extracellular and IntracellularPredominantly Intracellular
Primary Role Signaling Molecule (Ligand)Metabolic Intermediate
Receptor Interaction Binds to cell surface G-protein coupled receptors (GPCRs) like GPR31 and BLT2.[1][2][3][4][5]Unlikely to interact with extracellular receptors. May interact with intracellular enzymes and acyl-CoA binding proteins.
Signaling Pathways Activates MAPK, PI3K/Akt, NF-κB, and PKC pathways.[3]May indirectly influence signaling by altering the availability of 12-HETE or by being a substrate for other lipid mediators.
Key Biological Effects Pro-inflammatory, pro-angiogenic, pro-thrombotic, promotes cell migration and proliferation.[3]Potential role in lipid metabolism, incorporation into phospholipids (B1166683), and regulation of intracellular enzyme activity.
Cellular Transport Can transit through cell membranes.[6]Requires specific transporters for intracellular movement.

12-HETE: A Well-Characterized Eicosanoid

12-HETE is a bioactive lipid produced from arachidonic acid by the action of 12-lipoxygenase (12-LOX) enzymes. It is a key mediator in a variety of biological processes, often with pro-inflammatory and pro-thrombotic effects.

Biological Activities of 12-HETE:
  • Inflammation: 12-HETE is a potent chemoattractant for neutrophils and promotes the expression of adhesion molecules, contributing to inflammatory responses.

  • Cancer Progression: It has been shown to promote tumor cell proliferation, migration, and angiogenesis, thereby playing a role in cancer metastasis.

  • Cardiovascular Disease: 12-HETE is involved in platelet aggregation, vascular smooth muscle cell migration, and the pathogenesis of atherosclerosis.

  • Diabetes: It has been implicated in pancreatic beta-cell dysfunction and the vascular complications associated with diabetes.

Signaling Pathways of 12-HETE:

12-HETE exerts its effects by binding to specific cell surface receptors, primarily GPR31 and the low-affinity leukotriene B4 receptor, BLT2.[1][2][3][4][5] This interaction triggers a cascade of intracellular signaling events.

12-HETE Signaling Pathway 12-HETE 12-HETE GPR31 GPR31/BLT2 12-HETE->GPR31 Binds to G_protein Gαi/o GPR31->G_protein Activates PLC Phospholipase C G_protein->PLC PI3K PI3K G_protein->PI3K PKC Protein Kinase C PLC->PKC MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cellular_Responses Cellular Responses (Migration, Proliferation, Inflammation) MAPK_cascade->Cellular_Responses NFkB->Cellular_Responses

Fig 1. Simplified 12-HETE signaling pathway.

This compound: An Inferred Metabolic Intermediate

Direct experimental evidence for the biological activities of this compound is not available. However, based on the well-established roles of other fatty acyl-CoA molecules, we can infer its likely functions. The addition of a Coenzyme A (CoA) molecule to a fatty acid is a critical step in its intracellular metabolism. This process, known as acyl-activation, "traps" the fatty acid inside the cell and prepares it for various metabolic pathways.

Putative Roles of this compound:
  • Metabolic Substrate: this compound is likely a substrate for enzymes involved in lipid metabolism. It could be a precursor for the synthesis of more complex lipids, such as phospholipids or triglycerides, thereby incorporating 12-HETE into cellular membranes or lipid droplets.

  • Intracellular Regulation: Long-chain fatty acyl-CoA esters are known to be allosteric regulators of various enzymes. It is plausible that this compound could modulate the activity of intracellular proteins, although specific targets are unknown.

  • Degradation Pathway: The formation of this compound may be the initial step in the degradation of 12-HETE through beta-oxidation.

Hypothetical Workflow of this compound Metabolism 12-HETE_ext Extracellular 12-HETE 12-HETE_int Intracellular 12-HETE 12-HETE_ext->12-HETE_int Membrane Transport Acyl_CoA_Synthetase Acyl-CoA Synthetase 12-HETE_int->Acyl_CoA_Synthetase This compound This compound Acyl_CoA_Synthetase->this compound ATP, CoA-SH Complex_Lipids Incorporation into Complex Lipids This compound->Complex_Lipids Beta_Oxidation β-Oxidation This compound->Beta_Oxidation Intracellular_Signaling Modulation of Intracellular Proteins This compound->Intracellular_Signaling

Fig 2. Inferred metabolic fate of intracellular 12-HETE.

Experimental Protocols

Detailed methodologies for studying the biological effects of 12-HETE are well-established. These protocols could be adapted to investigate the potential intracellular activities of this compound, for instance, by introducing it into permeabilized cells or isolated organelles.

Cell Migration Assay (Boyden Chamber Assay)

This assay is used to assess the chemotactic effect of 12-HETE on cells.

  • Principle: Cells are placed in the upper chamber of a transwell insert, which has a porous membrane. A solution containing the chemoattractant (12-HETE) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

  • Protocol Outline:

    • Culture cells to 70-80% confluency and serum-starve overnight.

    • Harvest and resuspend cells in a serum-free medium.

    • Add the cell suspension to the upper chamber of the transwell inserts.

    • Add medium containing various concentrations of 12-HETE to the lower chamber.

    • Incubate for a period appropriate for the cell type (e.g., 4-24 hours).

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the stained cells under a microscope.

Calcium Mobilization Assay

This assay measures the ability of 12-HETE to induce an increase in intracellular calcium, a common second messenger in GPCR signaling.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with 12-HETE, the binding of calcium to the dye results in a change in fluorescence intensity, which is measured over time.

  • Protocol Outline:

    • Plate cells in a black-walled, clear-bottom microplate and culture overnight.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate buffer.

    • Incubate to allow for dye uptake and de-esterification.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add a solution of 12-HETE to the wells and immediately begin kinetic fluorescence reading.

    • Analyze the data to determine the change in intracellular calcium concentration.

GPR31 Receptor Binding Assay

This assay quantifies the binding affinity of 12-HETE to its receptor, GPR31.

  • Principle: A radiolabeled version of 12-HETE ([³H]12(S)-HETE) is incubated with cell membranes expressing GPR31. The amount of bound radioligand is measured in the presence and absence of unlabeled 12-HETE to determine specific binding.

  • Protocol Outline:

    • Prepare cell membranes from cells overexpressing GPR31.

    • Incubate the membranes with a fixed concentration of [³H]12(S)-HETE and varying concentrations of unlabeled 12-HETE.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1][2]

Conclusion

The biological activities of 12-HETE and this compound are likely to be fundamentally different. 12-HETE is a well-documented extracellular signaling molecule that plays a significant role in various pathophysiological conditions through receptor-mediated mechanisms. In contrast, this compound is predicted to be an intracellular metabolite, primarily involved in the metabolic processing of 12-HETE. Future research is necessary to directly investigate the biological roles of this compound and to validate the inferred functions presented in this guide. Such studies will be crucial for a complete understanding of the 12-lipoxygenase pathway and for the development of targeted therapeutics.

References

Validation of 12-HETE-CoA as a Biomarker for Diabetic Retinopathy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 12-hydroxyeicosatetraenoic acid-coenzyme A (12-HETE-CoA) with established and emerging biomarkers for the diagnosis and monitoring of diabetic retinopathy (DR). The information is intended to aid researchers and drug development professionals in evaluating the potential of this compound as a clinically relevant biomarker.

Introduction to this compound in Diabetic Retinopathy

Diabetic retinopathy is a leading cause of blindness in working-age adults.[1] The complex pathophysiology of DR involves multiple pathways, including inflammation, oxidative stress, and angiogenesis.[2] 12-HETE, a metabolite of arachidonic acid produced by the enzyme 12-lipoxygenase (12-LOX), has been implicated in the pathogenesis of DR.[3] Studies have shown that levels of 12-HETE are significantly elevated in the serum and vitreous of patients with diabetic retinopathy.[4][5] As the biologically active form, this compound is a key molecule in the downstream signaling cascade that contributes to retinal endothelial dysfunction and inflammation. A prospective cohort study has suggested that higher serum 12-HETE levels could induce DR.[6]

Comparative Analysis of Biomarkers

While this compound shows promise, a direct head-to-head comparison of its diagnostic performance against other key biomarkers in a single cohort is not yet available in the published literature. This guide presents the current data for each biomarker to facilitate an objective evaluation.

Data Presentation: Performance of Biomarkers for Diabetic Retinopathy

The following tables summarize the available quantitative data for 12-HETE, Vascular Endothelial Growth Factor (VEGF), inflammatory cytokines, and Optical Coherence Tomography Angiography (OCTA) in the context of diabetic retinopathy.

Table 1: 12-HETE as a Biomarker for Diabetic Retinopathy

BiomarkerPopulationKey FindingsOdds Ratio (OR) [95% CI]p-valueReference
Serum 12-HETEAdults with Type 2 DiabetesIndependently associated with DR in a multivariate analysis.10.49 [3.23–34.05]< 0.001[4]
Serum 12-HETEChildren with Type 1 DiabetesAssociated with the incidence of DR.1.06 [1.00–1.13]0.041[7]

Note: Sensitivity, specificity, and AUC data for this compound as a standalone diagnostic marker for diabetic retinopathy are not yet available in the literature.

Table 2: Vascular Endothelial Growth Factor (VEGF) as a Biomarker for Diabetic Retinopathy

BiomarkerComparisonAUCSensitivitySpecificityCut-off ValueReference
Serum VEGFDR vs. No DR0.791>90%>90%Not specified[8]
Serum VEGFCases vs. Controls0.85891.4%94.7%124.05 pg/mL / 253.08 pg/mL[8]

Table 3: Inflammatory Cytokines as Biomarkers for Diabetic Retinopathy

BiomarkerPopulationKey FindingsReference
TNF-α, IL-6, IL-8, MCP-1Aqueous and Vitreous HumorLevels are elevated in patients with DR.[9]
IL-1βSerum and Ocular FluidsIncreased concentrations in patients with DR and DME.[10]
C-Reactive Protein (CRP)Serum and PlasmaSome studies show an association with DR severity, but results are inconclusive.[11]

Note: While levels of inflammatory cytokines are consistently elevated in DR, specific sensitivity and specificity values for individual cytokines vary widely across studies and are often part of multi-marker panels.

Table 4: Optical Coherence Tomography Angiography (OCTA) for Diabetic Retinopathy Diagnosis

ComparisonSensitivitySpecificityReference
DR vs. Diabetes without DR88%88%[12]
Proliferative DR vs. Non-Proliferative DR91%91%[12]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the molecular mechanisms and experimental approaches, the following diagrams illustrate the this compound signaling pathway in diabetic retinopathy and a general workflow for biomarker validation.

G This compound Signaling Pathway in Diabetic Retinopathy cluster_0 Cellular Environment cluster_1 Signal Transduction cluster_2 Pathophysiological Outcome Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 Metabolism HETE12 12-HETE LOX12->HETE12 CoA Coenzyme A HETE12->CoA Activation HETE_CoA This compound CoA->HETE_CoA GPR31 GPR31 Receptor HETE_CoA->GPR31 Binding p38_MAPK p38 MAPK Pathway GPR31->p38_MAPK Activation Inflammation Inflammation p38_MAPK->Inflammation Endothelial_Dysfunction Endothelial Dysfunction p38_MAPK->Endothelial_Dysfunction Diabetic_Retinopathy Diabetic Retinopathy Progression Inflammation->Diabetic_Retinopathy Endothelial_Dysfunction->Diabetic_Retinopathy

Caption: this compound signaling cascade in diabetic retinopathy.

G General Workflow for Biomarker Validation cluster_0 Discovery Phase cluster_1 Analytical Validation cluster_2 Clinical Validation cluster_3 Clinical Utility Discovery Biomarker Discovery (e.g., Metabolomics) Candidate Candidate Biomarker Selection (this compound) Discovery->Candidate Assay Assay Development (LC-MS/MS) Candidate->Assay Performance Assay Performance Evaluation (Sensitivity, Specificity, Reproducibility) Assay->Performance Cohort Prospective Cohort Studies Performance->Cohort Comparison Comparison with Gold Standard and Alternative Biomarkers Cohort->Comparison ROC ROC Curve Analysis Comparison->ROC Utility Assessment of Clinical Utility (Diagnosis, Prognosis, Monitoring) ROC->Utility

Caption: A generalized workflow for validating a novel biomarker.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of protocols for the measurement of key biomarkers.

Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of this compound in biological samples, such as serum or plasma.

  • Sample Preparation:

    • Thaw frozen serum/plasma samples on ice.

    • Perform protein precipitation by adding a 3:1 (v/v) ratio of ice-cold acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and dry under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Data Analysis:

    • Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

Measurement of VEGF by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the standard procedure for quantifying VEGF in serum or plasma samples.

  • Sample Preparation:

    • Collect whole blood and allow it to clot.

    • Centrifuge to separate the serum and store at -80°C until analysis.

  • ELISA Procedure (using a commercial kit):

    • Prepare reagents, standards, and samples according to the manufacturer's instructions.

    • Add standards and samples to the wells of a microplate pre-coated with an anti-VEGF antibody.

    • Incubate to allow VEGF to bind to the immobilized antibody.

    • Wash the wells to remove unbound substances.

    • Add a biotin-conjugated anti-VEGF antibody and incubate.

    • Wash the wells again.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the wells.

    • Add a substrate solution (e.g., TMB) and incubate to develop color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of VEGF in the samples by interpolating their absorbance values on the standard curve.

Optical Coherence Tomography Angiography (OCTA) Protocol

OCTA is a non-invasive imaging technique used to visualize the retinal microvasculature.

  • Patient Preparation:

    • Dilate the patient's pupils if necessary to ensure high-quality images.

    • Position the patient comfortably at the OCTA device.

  • Image Acquisition:

    • Select the appropriate scan protocol (e.g., 6x6 mm, 12x12 mm, or widefield montage scans) centered on the fovea and/or optic nerve head.[13]

    • Instruct the patient to fixate on the internal target.

    • Acquire the scans, ensuring good signal strength and minimizing motion artifacts.

  • Image Analysis:

    • Review the en face images of the superficial and deep capillary plexuses.

    • Assess for qualitative features of diabetic retinopathy, such as microaneurysms, foveal avascular zone (FAZ) remodeling, and areas of capillary non-perfusion.

    • Utilize the device's software to perform quantitative analysis of vessel density and perfusion density.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising biomarker for diabetic retinopathy, with a clear role in the disease's inflammatory and endothelial dysfunction pathways.[6] Its elevated levels in patients with DR indicate its potential for early diagnosis and risk stratification.[4] However, to establish its clinical utility, further validation is required. Specifically, large-scale, prospective studies are needed to:

  • Determine the sensitivity, specificity, and predictive value of this compound for the different stages of diabetic retinopathy.

  • Directly compare the performance of this compound with established biomarkers like VEGF and imaging modalities such as OCTA in the same patient cohorts.

  • Evaluate the potential of this compound to monitor disease progression and response to therapy.

Addressing these research gaps will be crucial in positioning this compound as a validated and clinically actionable biomarker for the management of diabetic retinopathy.

References

Antibody Cross-Reactivity: A Comparative Analysis of 12-HETE and 12-HETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the specificity of antibodies is paramount for accurate and reliable experimental results. This guide provides a comparative analysis of the potential cross-reactivity of antibodies generated against 12-hydroxyeicosatetraenoic acid (12-HETE) with its Coenzyme A (CoA) derivative, 12-HETE-CoA.

Structural Comparison and Cross-Reactivity Potential

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1] The primary determinant of this phenomenon is the degree of similarity in the epitope, the specific region of the antigen recognized by the antibody.

Feature12-HETEThis compoundPredicted Impact on Antibody Recognition
Core Structure Eicosatetraenoic acid backbone (20 carbons, 4 double bonds) with a hydroxyl group at carbon 12.[2]Eicosatetraenoic acid backbone (20 carbons, 4 double bonds) with a hydroxyl group at carbon 12.High similarity in the core fatty acid chain suggests that antibodies recognizing this portion of 12-HETE are likely to also bind to this compound.
Carboxyl Terminus Free carboxylic acid (-COOH).Carboxylic acid is esterified to the thiol group of Coenzyme A.This is the most significant structural difference. Antibodies that specifically recognize the free carboxyl terminus of 12-HETE would be expected to have low to negligible cross-reactivity with this compound.
Overall Size & Conformation A relatively small lipid molecule.A much larger molecule due to the addition of the bulky Coenzyme A moiety.The large Coenzyme A group could sterically hinder the binding of some anti-12-HETE antibodies, particularly those whose epitopes are near the carboxyl terminus.

Experimental Protocol: Determining Cross-Reactivity using Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard method for quantifying antibody cross-reactivity.[1][3][4] This technique measures the ability of a potential cross-reactant (this compound) to compete with the target antigen (12-HETE) for binding to a limited amount of specific antibody.

Materials:
  • High-binding 96-well microtiter plates

  • Anti-12-HETE antibody (the antibody to be tested)

  • 12-HETE standard

  • This compound

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Enzyme-conjugated secondary antibody (if the primary is not conjugated)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:
  • Coating: Coat the wells of a microtiter plate with a suboptimal concentration of 12-HETE conjugated to a carrier protein (e.g., BSA) in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove any unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition:

    • Prepare a standard curve of 12-HETE at various known concentrations.

    • Prepare a dilution series of this compound.

    • In separate tubes, pre-incubate a fixed, limited concentration of the anti-12-HETE antibody with either the 12-HETE standards, the this compound dilutions, or buffer alone (for maximum binding).

  • Incubation: Transfer the antibody-antigen mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate to remove unbound antibodies.

  • Detection:

    • Add the enzyme-conjugated secondary antibody (if required). Incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the substrate solution and incubate in the dark until a color develops.

  • Measurement: Stop the reaction with Stop Solution and measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:
  • Plot the absorbance values against the log of the concentration for both the 12-HETE standard curve and the this compound dilution series.

  • Determine the concentration of 12-HETE and this compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-reactivity = (IC50 of 12-HETE / IC50 of this compound) x 100

Visualizing the Workflow and Signaling Pathways

To further aid in the understanding of the experimental process and the biological context of 12-HETE, the following diagrams are provided.

G cluster_plate Microtiter Plate cluster_prep Sample Preparation Coat 1. Coat Plate with 12-HETE Conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block Wells Wash1->Block Wash2 4. Wash Block->Wash2 Add_Mixture 6. Add Antibody-Antigen Mixture to Wells Wash2->Add_Mixture Wash3 7. Wash Add_Mixture->Wash3 Add_Secondary 8. Add Secondary Antibody Wash3->Add_Secondary Wash4 9. Wash Add_Secondary->Wash4 Add_Substrate 10. Add Substrate Wash4->Add_Substrate Read 11. Read Absorbance Add_Substrate->Read Prepare_Standards 5a. Prepare 12-HETE Standard Curve Prepare_Competitor 5b. Prepare this compound Dilutions Pre_Incubate 5c. Pre-incubate Antibody with Standards or Competitor Pre_Incubate->Add_Mixture

Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.

G Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase Arachidonic_Acid->12_LOX Metabolism 12_HETE 12(S)-HETE 12_LOX->12_HETE GPR31 GPR31 12_HETE->GPR31 Binds to PKC PKC GPR31->PKC Activates PI3K PI3K/Akt GPR31->PI3K Activates ERK ERK1/2 GPR31->ERK Activates Src Src GPR31->Src Activates Cellular_Responses Cell Migration, Spreading, Anti-Apoptosis PKC->Cellular_Responses PI3K->Cellular_Responses ERK->Cellular_Responses Src->Cellular_Responses

Caption: Simplified Signaling Pathways of 12(S)-HETE.[5][6][7]

References

Comparative analysis of 12-HETE-CoA levels in healthy vs. diseased states.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of research highlights the significance of 12-hydroxyeicosatetraenoic acid (12-HETE), a bioactive lipid metabolite, as a potential biomarker and key player in the pathophysiology of various diseases. This guide provides a comparative analysis of 12-HETE levels in healthy individuals versus those with cancer, diabetes, cardiovascular, and inflammatory diseases, supported by experimental data and detailed methodologies for its quantification. While the initial focus of this analysis was on 12-HETE-CoA, the available scientific literature predominantly reports on its precursor, 12-HETE. Consequently, this guide will focus on 12-HETE as a surrogate marker for the activity of this signaling pathway.

Quantitative Analysis of 12-HETE Levels

The following table summarizes the quantitative data on 12-HETE levels across different biological samples in various diseased states compared to healthy controls.

Disease StateBiological SampleHealthy Control LevelsDiseased State LevelsFold ChangeReference
Cancer
Prostate CancerPlatelet-rich plasma (12-LOX)Not specifiedLower in cancer patients vs. BPHDecrease[1]
Colorectal CancerTumor TissueNot specified3150 ± 566 ng/gram tissueNot applicable[2]
Diabetes
Type 1 Diabetes (newly diagnosed)SerumNot specifiedElevated vs. healthy controlsIncrease[3]
Diabetic Retinopathy (Children)SerumNot specifiedHigher in DR vs. T1DM without DRIncrease[4]
Diabetic Retinopathy (Adults)SerumNot specifiedHigher in DR vs. T2DM without DRIncrease[4]
Diabetic Kidney DiseaseSerum17.77 (8.11, 75.13) pg/mL384.69 (77.54, 1003.05) pg/mL~21.6x[5]
Cardiovascular Disease
Essential HypertensionPlatelets (basal)0.64 ± 0.13 ng/10^6 platelets3.56 ± 1.22 ng/10^6 platelets~5.6x[3]
Essential HypertensionUrine17.1 ± 3.14 ng/mg creatinine36.8 ± 7.24 ng/mg creatinine~2.1x[3]
Coronary Artery Disease (in T2D)PlasmaLower than diabetic groupsHigher in diabetic-CAD vs. diabeticIncrease[6]
Myocardial InfarctionNot specifiedNot specifiedElevations observed 24-40h post-MIIncrease[1]
Inflammatory Disease
Rheumatoid Arthritis (active)HDLLower than RA patientsSignificantly increasedIncrease[7]
Rheumatoid Arthritis (active)LDLLower than RA patientsSignificantly increasedIncrease[7]
COVID-19 (severe)Bronchoalveolar lavage fluidNot specifiedSignificantly elevatedIncrease[8]
COVID-19 (moderate to severe)SerumNot specifiedHigher vs. healthy controlsIncrease[8]

Signaling Pathways of 12-HETE

12-HETE exerts its biological effects through a complex network of signaling pathways, primarily initiated by its interaction with the G-protein coupled receptor, GPR31. This interaction triggers a cascade of downstream signaling events that influence cellular processes such as proliferation, migration, inflammation, and angiogenesis.

12-HETE Signaling Pathway 12-HETE Signaling Pathway cluster_input Extracellular cluster_membrane Cell Membrane cluster_cytosol Intracellular cluster_nucleus Nuclear Events Arachidonic Acid Arachidonic Acid 12-LOX 12-LOX Arachidonic Acid->12-LOX Metabolism 12-HETE 12-HETE 12-LOX->12-HETE Produces GPR31 GPR31 12-HETE->GPR31 Binds to PKC PKC GPR31->PKC Activates PI3K PI3K GPR31->PI3K Activates ERK ERK1/2 GPR31->ERK Activates Ca2 Ca²⁺ Mobilization GPR31->Ca2 Induces Gene Expression Gene Expression PKC->Gene Expression Regulates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates ERK->Gene Expression Regulates NFkB->Gene Expression Regulates ROCK ROCK Ca2->ROCK Activates MLC2 MLC2 ROCK->MLC2 Phosphorylates Cell Migration Cell Migration MLC2->Cell Migration

Fig. 1: Simplified 12-HETE signaling cascade.

Experimental Protocols

Accurate quantification of 12-HETE is crucial for its validation as a biomarker. Two common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

12-HETE Quantification by ELISA

ELISA is a high-throughput method suitable for quantifying 12-HETE in various biological samples. The following workflow outlines a typical competitive ELISA procedure.

ELISA Workflow 12-HETE ELISA Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Collection 1. Sample Collection (Serum, Plasma, etc.) Standard_Dilution 2. Prepare Standard Curve (Serial Dilutions) Add_Sample 4. Add Standards & Samples to pre-coated plate Sample_Collection->Add_Sample Reagent_Prep 3. Prepare Reagents (Wash Buffer, Conjugate) Reagent_Prep->Add_Sample Add_Conjugate 5. Add Biotinylated 12-HETE Conjugate Incubate1 6. Incubate at 37°C Wash1 7. Wash Plate Add_HRP 8. Add Streptavidin-HRP Incubate2 9. Incubate at 37°C Wash2 10. Wash Plate Add_Substrate 11. Add TMB Substrate Incubate3 12. Incubate in Dark Add_Stop 13. Add Stop Solution Read_Plate 14. Read Absorbance at 450 nm Add_Stop->Read_Plate Calculate 15. Calculate 12-HETE Concentration

Fig. 2: General workflow for 12-HETE ELISA.

Detailed Method:

  • Sample Preparation: Serum or plasma samples are collected and stored at -80°C. Prior to the assay, samples are thawed and may require dilution.

  • Assay Procedure: Standards and samples are added to a microplate pre-coated with an antibody specific for 12-HETE. A fixed amount of biotin-conjugated 12-HETE is then added, which competes with the 12-HETE in the sample for antibody binding sites. After incubation, the plate is washed, and a streptavidin-HRP conjugate is added, which binds to the biotinylated 12-HETE. Following another incubation and wash step, a substrate solution is added, and the color development is stopped with a stop solution.

  • Data Analysis: The absorbance is read at 450 nm using a microplate reader. The concentration of 12-HETE in the samples is determined by comparing their absorbance to a standard curve.

12-HETE Quantification by LC-MS/MS

LC-MS/MS provides high specificity and sensitivity for the quantification of 12-HETE and is considered the gold standard.

LCMS_Workflow 12-HETE LC-MS/MS Workflow cluster_extraction Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection 1. Sample Collection & Internal Standard Spiking Extraction 2. Liquid-Liquid or Solid-Phase Extraction Evaporation 3. Evaporation of Solvent Reconstitution 4. Reconstitution in Mobile Phase Injection 5. Injection into LC System Reconstitution->Injection Separation 6. Chromatographic Separation (e.g., C18 column) Ionization 7. Electrospray Ionization (ESI) Detection 8. Mass Spectrometric Detection (MRM mode) Quantification 9. Peak Integration & Quantification vs. Standard Curve Detection->Quantification

Fig. 3: General workflow for 12-HETE LC-MS/MS.

Detailed Method:

  • Sample Preparation: An internal standard (e.g., deuterated 12-HETE) is added to the biological sample. The lipids, including 12-HETE, are then extracted using liquid-liquid or solid-phase extraction. The solvent is evaporated, and the residue is reconstituted in a mobile phase compatible with the LC system.[4]

  • LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatograph for separation, typically using a C18 reverse-phase column. The eluent is then introduced into a tandem mass spectrometer. 12-HETE is ionized, usually by electrospray ionization (ESI), and specific precursor-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.[9]

  • Data Analysis: The peak area of 12-HETE is normalized to the peak area of the internal standard. The concentration is then calculated using a calibration curve generated from standards of known concentrations.[4]

Conclusion

The available evidence strongly suggests that elevated levels of 12-HETE are associated with a range of pathological conditions, including cancer, diabetes, cardiovascular disease, and inflammatory disorders. This makes 12-HETE a promising biomarker for disease diagnosis, prognosis, and a potential target for therapeutic intervention. While direct quantitative data for this compound remains elusive in the current literature, the consistent observation of increased 12-HETE levels across multiple diseases underscores the importance of the 12-lipoxygenase pathway in human health and disease. Further research is warranted to explore the specific role of this compound and to validate the clinical utility of 12-HETE as a biomarker in larger patient cohorts.

References

Efficacy comparison of different 12-lipoxygenase inhibitors on 12-HETE-CoA formation.

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy of 12-Lipoxygenase Inhibitors on 12-HETE-CoA Formation: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various inhibitors on the 12-lipoxygenase (12-LOX) pathway, with a specific focus on the formation of 12-hydroxyeicosatetraenoic acid-coenzyme A (this compound). The primary mechanism of these inhibitors is the reduction of the substrate 12-HETE, which is the precursor for this compound. This guide summarizes quantitative data, details experimental protocols, and visualizes key pathways to aid in the selection and application of these inhibitors in research and drug development.

Introduction

12-Lipoxygenase (12-LOX) is a key enzyme in the metabolism of arachidonic acid, leading to the production of the bioactive lipid mediator 12-hydroxyeicosatetraenoic acid (12-HETE)[1]. 12-HETE can be further converted to this compound by long-chain acyl-coenzyme A synthetases. The 12-LOX pathway and its metabolites are implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, and cancer[2][3][4]. Consequently, inhibitors of 12-LOX are valuable tools for studying these processes and hold therapeutic potential[4]. This guide focuses on the comparative efficacy of prominent 12-LOX inhibitors in preventing the formation of 12-HETE, and by extension, this compound.

Signaling Pathway of 12-HETE Formation

The formation of 12-HETE is initiated by the enzymatic action of 12-lipoxygenase on arachidonic acid. This process is the primary target for the inhibitors discussed in this guide.

12-HETE Formation Pathway AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 Substrate HPETE12 12(S)-HPETE LOX12->HPETE12 Catalysis GPX Glutathione Peroxidase HPETE12->GPX HETE12 12(S)-HETE GPX->HETE12 Reduction ACSL Long-Chain Acyl-CoA Synthetase HETE12->ACSL Substrate HETECoA12 12(S)-HETE-CoA ACSL->HETECoA12 Catalysis Inhibitors 12-LOX Inhibitors (e.g., ML355, Baicalein) Inhibitors->LOX12 Inhibition

Caption: The enzymatic cascade leading to the formation of this compound from arachidonic acid.

Quantitative Comparison of 12-Lipoxygenase Inhibitors

The efficacy of 12-LOX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for several common 12-LOX inhibitors against 12-HETE formation.

InhibitorTarget EnzymeIC50 Value (µM)Cell/Assay TypeReference
ML355 Human 12-Lipoxygenase0.34Recombinant Human 12-LOX[5]
Baicalein (B1667712) Human 12-Lipoxygenase0.12 - 0.64Platelets / Recombinant[6][7]
15-Lipoxygenase1.6Recombinant[6]
Nordihydroguaiaretic Acid (NDGA) 12-Lipoxygenase1.6Tilapia Thrombocyte LOX[8]
5-Lipoxygenase2.3Tilapia Thrombocyte LOX[8]
15-Lipoxygenase1.7Tilapia Thrombocyte LOX[8]
Glycine tomentella extract 12-Lipoxygenase0.72 µg/mLTilapia Thrombocyte LOX[8]

Note: The efficacy of inhibitors can vary depending on the specific isoform of the enzyme, the assay conditions, and the cell type used.

Experimental Protocols

General Experimental Workflow for Assessing 12-LOX Inhibition

The following diagram outlines a typical workflow for evaluating the efficacy of a potential 12-LOX inhibitor.

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Enzyme Prepare 12-LOX Enzyme (Recombinant or from cell lysate) Reaction Incubate Enzyme, Substrate, and Inhibitor Enzyme->Reaction Substrate Prepare Arachidonic Acid Solution Substrate->Reaction Inhibitor Prepare Inhibitor Solutions (Varying concentrations) Inhibitor->Reaction Extraction Stop Reaction & Extract Lipids Reaction->Extraction Quantification Quantify 12-HETE (LC-MS/MS or HPLC) Extraction->Quantification IC50 Calculate IC50 Value Quantification->IC50

Caption: A generalized workflow for determining the IC50 of a 12-LOX inhibitor.

Detailed Methodology: In Vitro 12-Lipoxygenase Activity Assay

This protocol is a generalized procedure for measuring 12-LOX activity and its inhibition. Specific parameters may need to be optimized based on the enzyme source and inhibitor characteristics.

1. Reagent Preparation:

  • 12-LOX Enzyme: Recombinant human 12-LOX or platelet lysate containing the enzyme.
  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors.
  • Substrate: Arachidonic acid solution in ethanol (B145695) or DMSO.
  • Inhibitors: Stock solutions of inhibitors (e.g., ML355, Baicalein) in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • In a microcentrifuge tube, combine the assay buffer and the 12-LOX enzyme preparation.
  • Add the inhibitor at various concentrations to different tubes. Include a vehicle control (solvent only).
  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
  • Initiate the reaction by adding the arachidonic acid substrate.
  • Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).
  • Stop the reaction by adding a quenching solution (e.g., a mixture of methanol (B129727) and acetic acid).

3. Product Extraction and Analysis:

  • Extract the lipid products, including 12-HETE, using a suitable organic solvent (e.g., ethyl acetate (B1210297) or solid-phase extraction).
  • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
  • Analyze the amount of 12-HETE produced using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity[9].

4. Data Analysis:

  • Generate a standard curve using known concentrations of a 12-HETE standard.
  • Quantify the amount of 12-HETE in each sample.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Discussion and Conclusion

The provided data indicates that ML355 is a highly potent and selective inhibitor of human 12-LOX, with a sub-micromolar IC50 value[5]. Baicalein also demonstrates potent inhibition of 12-LOX, although it may also affect 15-LOX at slightly higher concentrations[6]. Nordihydroguaiaretic acid (NDGA) is a broader-spectrum lipoxygenase inhibitor, affecting 5-, 12-, and 15-LOX[8].

The primary mechanism by which these inhibitors affect this compound formation is by limiting the production of its precursor, 12-HETE. While there is no evidence to suggest that these compounds directly inhibit the long-chain acyl-CoA synthetases responsible for converting 12-HETE to this compound, such a possibility cannot be entirely ruled out without further investigation. However, based on current knowledge, the efficacy of these inhibitors against 12-LOX serves as a strong proxy for their ability to reduce cellular levels of this compound.

Researchers and drug development professionals should consider the potency and selectivity of these inhibitors when choosing a compound for their specific application. For studies requiring specific targeting of 12-LOX, ML355 appears to be a superior choice. For broader inhibition of lipoxygenase pathways, baicalein or NDGA may be more appropriate. The experimental protocols outlined in this guide provide a framework for the in-house evaluation and comparison of these and other novel 12-LOX inhibitors.

References

A Researcher's Guide to the Reproducibility and Accuracy of 12-HETE-CoA Measurement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. 12-hydroxyeicosatetraenoic acid (12-HETE) and its activated form, 12-HETE-Coenzyme A (12-HETE-CoA), are implicated in a variety of physiological and pathological processes, including inflammation, cancer metastasis, and cardiovascular disease. Consequently, reliable methods for their measurement are crucial for advancing research in these areas. This guide provides a comparative overview of the likely analytical strategies for measuring this compound, focusing on their reproducibility and accuracy, and is supported by experimental data from analogous assays.

Currently, there are no commercially available assays specifically designed for the direct measurement of this compound. Therefore, its quantification typically relies on two principal strategies: direct analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for long-chain acyl-CoAs, or an indirect approach involving the hydrolysis of this compound to 12-HETE, which is then measured by established techniques such as LC-MS/MS or enzyme-linked immunosorbent assay (ELISA).

Direct Quantification of this compound by LC-MS/MS

LC-MS/MS is a powerful and highly specific technique for the direct quantification of a wide range of molecules, including long-chain acyl-CoAs. This method offers the advantage of distinguishing this compound from other structurally similar lipids.

Performance Characteristics
Performance MetricTypical Value for Long-Chain Acyl-CoA LC-MS/MS
Accuracy 94.8% - 110.8%[1][2]
Inter-run Precision (CV) 2.6% - 12.2%[1][2]
Intra-run Precision (CV) 1.2% - 10%[1][3]
**Linearity (R²) **> 0.99

CV: Coefficient of Variation

Indirect Quantification via Hydrolysis and Subsequent 12-HETE Measurement

An alternative approach involves the conversion of this compound to its free acid form, 12-HETE, which can then be quantified using well-established methods. This two-step process introduces additional variables that can affect the overall accuracy and reproducibility of the measurement.

Step 1: Hydrolysis of this compound

The thioester bond of this compound can be cleaved either chemically or enzymatically.

  • Chemical Hydrolysis: Mild alkaline or acidic conditions can be used to hydrolyze the acyl-CoA. For instance, treatment with 0.5 M HCl in an acetonitrile-water mixture can quantitatively release the fatty acid.

  • Enzymatic Hydrolysis: Acyl-CoA thioesterases can be employed for a more specific hydrolysis under physiological conditions.

Step 2: Quantification of 12-HETE

Once hydrolyzed, 12-HETE can be measured by either LC-MS/MS or ELISA.

Comparison of 12-HETE Quantification Methods

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.High specificity and accuracy, ability to distinguish between stereoisomers (12(S)-HETE and 12(R)-HETE).[4]Requires specialized equipment and expertise.
ELISA Antibody-based detection.High throughput, relatively simple to perform.Potential for cross-reactivity with other eicosanoids, leading to reduced specificity and accuracy.[5]

Quantitative data for a chiral LC-MS/MS method for 12-HETE has shown excellent linearity with an R² value greater than 0.999.[4] In general, for lipid analysis, LC-MS/MS is considered more sensitive and specific compared to ELISA.[5]

Experimental Protocols

Direct LC-MS/MS Method for Long-Chain Acyl-CoAs (Applicable to this compound)

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[1][2][3]

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer.

    • Perform protein precipitation using an organic solvent (e.g., acetonitrile).

    • Employ solid-phase extraction (SPE) for the purification and concentration of acyl-CoAs.

  • LC Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) hydroxide) and an organic solvent (e.g., acetonitrile) at a high pH (e.g., 10.5).[1][2]

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[1][2][3]

    • Monitor the specific precursor-to-product ion transitions for this compound in multiple reaction monitoring (MRM) mode.

Indirect Method: Hydrolysis followed by 12-HETE Quantification

1. Chemical Hydrolysis of this compound:

  • To the sample containing this compound, add 0.5 M HCl in acetonitrile-water (9:1, v/v).

  • Incubate at 100°C for 45 minutes or 70°C for 4 hours.

  • After cooling, extract the released 12-HETE with an organic solvent like chloroform.

2. Quantification of 12-HETE by LC-MS/MS:

  • Sample Preparation: Extract 12-HETE from the hydrolyzed sample using liquid-liquid or solid-phase extraction.

  • LC Separation: Use a chiral column (e.g., ChiralPak AD-RH) to separate 12(S)-HETE and 12(R)-HETE isomers.[4]

  • MS/MS Detection: Operate the mass spectrometer in negative ESI mode and monitor the specific MRM transitions for 12-HETE.[4]

Visualizing the Pathways and Workflows

G 12-HETE Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR31 GPR31 PLC PLC GPR31->PLC PI3K PI3K GPR31->PI3K Ras Ras GPR31->Ras PKC PKC PLC->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Migration, etc.) Akt->Gene_Expression Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Gene_Expression 12-HETE 12-HETE 12-HETE->GPR31

Caption: The 12-HETE signaling pathway, initiated by the binding of 12-HETE to its receptor GPR31.

G Workflow for this compound Measurement cluster_direct Direct LC-MS/MS Method cluster_indirect Indirect Method (Hydrolysis + 12-HETE Measurement) A1 Sample Homogenization A2 Protein Precipitation A1->A2 A3 Solid-Phase Extraction A2->A3 A4 LC-MS/MS Analysis A3->A4 B1 Sample Preparation B2 Hydrolysis (Chemical or Enzymatic) B1->B2 B3 Extraction of 12-HETE B2->B3 B4 Quantification (LC-MS/MS or ELISA) B3->B4

Caption: Comparative workflows for the direct and indirect measurement of this compound.

Conclusion

For researchers aiming to quantify this compound, the choice of methodology will depend on the available instrumentation and the specific requirements of the study.

  • Direct LC-MS/MS analysis of this compound is the recommended approach for achieving the highest level of specificity and accuracy. While requiring specialized equipment, this method avoids the potential introduction of variability and analyte loss associated with a hydrolysis step.

  • The indirect method , involving hydrolysis followed by 12-HETE measurement, can be a viable alternative. When using this approach, LC-MS/MS is the preferred technique for 12-HETE quantification to ensure high specificity and the ability to differentiate between stereoisomers. While ELISA offers a higher throughput, researchers should be cautious of potential cross-reactivity issues that could compromise data accuracy.

Ultimately, careful validation of the chosen method within the specific experimental context is essential to ensure the generation of reliable and reproducible data in the study of this compound's role in health and disease.

References

Confirming the Structure of Synthesized 12-HETE-CoA Using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected and alternative Nuclear Magnetic Resonance (NMR) spectral data for the structural confirmation of synthesized 12-hydroxy-5,8,10,14-eicosatetraenoic acid-Coenzyme A (12-HETE-CoA). Detailed experimental protocols and data presentation are included to aid researchers in verifying the successful synthesis of this important bioactive lipid-CoA ester.

Introduction

This compound is the Coenzyme A thioester of 12-hydroxyeicosatetraenoic acid (12-HETE), a significant lipid mediator involved in various physiological and pathological processes. The synthesis of this compound is a critical step for studying its role in metabolic pathways and as a potential therapeutic target. Confirmation of its chemical structure is paramount, and NMR spectroscopy is a powerful tool for this purpose. This guide outlines the expected ¹H and ¹³C NMR chemical shifts for this compound, provides a detailed protocol for its synthesis, and describes the NMR analysis workflow.

Predicted NMR Spectral Data for this compound

The expected NMR chemical shifts for this compound are a composite of the shifts for the 12-HETE and Coenzyme A moieties. The formation of the thioester bond will induce downfield shifts in the signals of the atoms alpha and beta to the carbonyl group of the 12-HETE moiety and the methylene (B1212753) group adjacent to the sulfur atom in the Coenzyme A moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Assignment (12-HETE Moiety) Predicted Chemical Shift (δ, ppm) Assignment (Coenzyme A Moiety) Predicted Chemical Shift (δ, ppm)
H-2~2.8-3.0 (t)Adenine H-2~8.4
H-3~1.7 (quint)Adenine H-8~8.1
H-4~2.1 (q)Ribose H-1'~6.1 (d)
H-5, H-6, H-8, H-9, H-10, H-11, H-14, H-15 (Olefinic)~5.3-6.5 (m)Pantetheine -CH₂-N~3.5 (t)
H-7, H-13 (Allylic)~2.3-2.8 (m)Pantetheine -CH₂-S~3.0-3.2 (t)
H-12 (CH-OH)~4.1 (m)Pantetheine -CH₂-C(CH₃)₂~3.9 (s)
H-16 to H-19 (Alkyl Chain)~1.2-1.4 (m)Pantetheine -C(CH₃)₂~0.9 (s), ~0.8 (s)
H-20 (Terminal CH₃)~0.9 (t)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assignment (12-HETE Moiety) Predicted Chemical Shift (δ, ppm) Assignment (Coenzyme A Moiety) Predicted Chemical Shift (δ, ppm)
C-1 (Thioester Carbonyl)~198-202Adenine C-2, C-4, C-5, C-6, C-8~140-155
C-2~45-50Ribose C-1' to C-5'~65-90
C-3~25-30Pantetheine Carbonyl~170-175
C-4 to C-15 (Olefinic & Allylic)~120-140Pantetheine -CH₂-N~40
C-12 (CH-OH)~70-75Pantetheine -CH₂-S~30-35
C-16 to C-19 (Alkyl Chain)~22-32Pantetheine -C(CH₃)₂~20-25
C-20 (Terminal CH₃)~14

Note: Predicted chemical shifts are based on known values for similar structures and are subject to variation based on solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound from 12-HETE

This protocol outlines a general method for the synthesis of fatty acyl-CoAs, adapted for 12-HETE.

Materials:

  • 12-HETE

  • Coenzyme A, trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, for two-step activation)

  • Anhydrous N,N-Dimethylformamide (DMF) or a mixture of Tetrahydrofuran (THF) and water

  • Argon or Nitrogen gas

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solid phase extraction (SPE) cartridges (C18)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Activation of 12-HETE (Two-Step Method Recommended):

    • Dissolve 12-HETE (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF under an inert atmosphere.

    • Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

    • The formation of the NHS-ester of 12-HETE can be confirmed by mass spectrometry.

  • Thioester Formation:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in a minimal amount of degassed water or a buffer solution (e.g., sodium bicarbonate, pH ~8).

    • Slowly add the activated 12-HETE solution (NHS-ester in DMF) to the Coenzyme A solution with vigorous stirring.

    • If a one-pot synthesis is performed, dissolve 12-HETE and Coenzyme A in a suitable solvent mixture (e.g., THF/water with a base like TEA) and then add the coupling reagent.

    • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Purification:

    • Quench the reaction by adding a small amount of water.

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).

    • Load the mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and water-soluble byproducts.

    • Elute the this compound with a stepwise gradient of methanol (B129727) or acetonitrile (B52724) in water.

    • Further purify the collected fractions by reversed-phase HPLC.

  • Characterization:

    • Confirm the product by mass spectrometry (LC-MS) to verify the correct molecular weight.

    • Perform NMR spectroscopy to confirm the structure.

NMR Spectroscopy of Synthesized this compound

Instrumentation and Parameters:

  • Spectrometer: 500 MHz or higher NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Solvent: Deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (B151607) and methanol (CDCl₃:CD₃OD, e.g., 2:1 v/v) is recommended for good solubility.

  • Temperature: 298 K (25 °C).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Number of scans: 64-128 (or more for dilute samples).

    • Relaxation delay (d1): 2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled ¹³C experiment (zgpg30).

    • Number of scans: 1024-4096 (or more, as ¹³C is less sensitive).

    • Relaxation delay (d1): 2 seconds.

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy) to identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the thioester linkage.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and structural confirmation of this compound.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification 12_HETE 12-HETE Activate Activate with DCC/NHS 12_HETE->Activate Activated_12_HETE 12-HETE-NHS Ester Activate->Activated_12_HETE Couple Couple Activated_12_HETE->Couple CoA Coenzyme A CoA->Couple Crude_Product Crude this compound Couple->Crude_Product SPE Solid Phase Extraction (C18) Crude_Product->SPE HPLC Reversed-Phase HPLC SPE->HPLC Pure_Product Pure this compound HPLC->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

nmr_workflow Sample_Prep Prepare NMR Sample (Dissolve in CD3OD) Acquire_1D Acquire 1D Spectra (¹H and ¹³C) Sample_Prep->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process_Data Process and Analyze Data Acquire_2D->Process_Data Assign_Shifts Assign Chemical Shifts Process_Data->Assign_Shifts Compare_Data Compare with Predicted and Reference Spectra Assign_Shifts->Compare_Data Confirm_Structure Structure Confirmation Compare_Data->Confirm_Structure

Caption: Workflow for NMR-based structural confirmation of this compound.

Conclusion

The structural confirmation of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent biological and pharmacological studies. By comparing the acquired ¹H and ¹³C NMR spectra with the predicted chemical shifts provided in this guide, researchers can confidently verify the identity and purity of their synthesized compound. The detailed synthesis and NMR analysis protocols offer a practical framework for obtaining high-quality data. The use of 2D NMR techniques is highly recommended for unambiguous assignment of all proton and carbon signals, ultimately leading to a definitive structural confirmation of this compound.

The Pro-Metastatic Lipid: 12-HETE-CoA's Emerging Role in Disease Severity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of current research indicates a significant correlation between elevated levels of 12-hydroxyeicosatetraenoic acid (12-HETE), a precursor to 12-HETE-CoA, and the severity of several major diseases, including cancer and diabetic retinopathy. This comparison guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a critical overview of the burgeoning evidence and the methodologies used to uncover it.

The eicosanoid 12-HETE, derived from arachidonic acid via the 12-lipoxygenase (12-LOX) pathway, is increasingly implicated in pathological processes that drive disease progression. While direct quantification of this compound in clinical samples is not widely reported, levels of its precursor, 12-HETE, are frequently measured as a proxy for the activity of this pathway. The available data, summarized below, points to 12-HETE as a key signaling molecule in tumorigenesis and microvascular complications.

Quantitative Correlation of 12-HETE Levels with Disease Severity

Experimental data from various studies have demonstrated a positive correlation between 12-HETE concentrations and the progression of cancer and the severity of diabetic retinopathy.

Disease CategoryDisease Stage/ConditionSample Type12-HETE ConcentrationReference
Diabetic Retinopathy Proliferative Diabetic Retinopathy (PDR)Vitreous HumorSignificantly higher than in non-PDR patients[1]
Diabetic Retinopathy (DR) vs. No DR (Adults)SerumSignificantly higher in DR patients (P = 0.003)[2]
Diabetic Retinopathy (DR) vs. No DR vs. Healthy Controls (Adults - Verification Set)SerumSignificantly higher in DR patients (P < 0.0001)[2]
Cancer Prostate Cancer Tissue vs. Normal Prostate TissueTissue>9-fold higher in cancer tissue[3]
Pancreatic Ductal Adenocarcinoma (PDAC) - Post-therapyPlasmaHigher levels correlated with higher incidence of recurrence and metastasis[4]
Pancreatic Cancer Tissue vs. Normal TissueTissue & SerumHigher 12-HETE levels in tumor tissue and serum of tumor patients[5]

Table 1: Comparison of 12-HETE Levels in Different Disease States. This table summarizes quantitative findings from studies investigating the link between 12-HETE concentrations and the severity of diabetic retinopathy and cancer.

The 12-HETE Signaling Cascade: A Driver of Pathogenesis

The pro-disease effects of 12-HETE are mediated through its interaction with the G-protein coupled receptor, GPR31. This binding initiates a downstream signaling cascade that promotes cell proliferation, migration, invasion, and inflammation, all critical processes in cancer metastasis and the development of diabetic complications.[1][6][7][8] The activation of key pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) is a central mechanism through which 12-HETE exerts its pathological functions.[1][3]

12-HETE Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12_LOX Metabolism 12_HETE 12-HETE 12_LOX->12_HETE GPR31 GPR31 Receptor 12_HETE->GPR31 Binds to MAPK_pathway MAPK Pathway (MEK, ERK) GPR31->MAPK_pathway Activates NFkB_pathway NF-κB Pathway GPR31->NFkB_pathway Activates Gene_Expression Gene Expression (Proliferation, Invasion, Angiogenesis, Inflammation) MAPK_pathway->Gene_Expression NFkB_pathway->Gene_Expression

Caption: 12-HETE Signaling Pathway. This diagram illustrates the activation of the GPR31 receptor by 12-HETE and the subsequent downstream signaling through the MAPK and NF-κB pathways, leading to gene expression changes that promote disease progression.

Experimental Protocols

Accurate quantification of 12-HETE is paramount for correlating its levels with disease severity. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experiment: Quantification of 12-HETE in Biological Samples using LC-MS/MS

1. Sample Preparation:

  • Plasma/Serum:

    • To a 100-500 µL aliquot of plasma or serum, add an internal standard (e.g., 12(S)-HETE-d8).[9][10]

    • Add methanol (B129727) for protein precipitation and vortex.[9]

    • Centrifuge to pellet the precipitated proteins.

    • Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) column (e.g., Oasis HLB).[9]

    • Wash the SPE column with a low percentage of organic solvent (e.g., 5% methanol in water).[9]

    • Elute the analytes with a high percentage of organic solvent (e.g., methanol or ethyl acetate).[9]

    • Evaporate the eluate to dryness under a stream of nitrogen.[9]

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[11]

  • Tissue:

    • Homogenize the tissue sample in a suitable buffer.[11]

    • Perform lipid extraction using the Bligh and Dyer method (chloroform:methanol:water).[11]

    • Collect the organic phase containing the lipids.

    • Evaporate the solvent and proceed with SPE as described for plasma/serum.

2. LC-MS/MS Analysis:

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for separation (e.g., Waters Acquity UPLC BEH shield C18).[6] For chiral separation of 12(S)-HETE and 12(R)-HETE, a chiral column is employed (e.g., ChiralPak AD-RH).[11]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a small amount of acid (e.g., 0.1% formic acid) is commonly used.[6]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is used.[11]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 12-HETE and its deuterated internal standard are monitored. A common transition for 12-HETE is m/z 319.2 -> 179.1.[6]

Experimental Workflow for 12-HETE Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection 1. Biological Sample Collection (Plasma, Serum, or Tissue) Internal_Standard 2. Addition of Internal Standard (e.g., 12-HETE-d8) Sample_Collection->Internal_Standard Protein_Precipitation 3. Protein Precipitation (Methanol) Internal_Standard->Protein_Precipitation Lipid_Extraction 4. Solid-Phase Extraction (SPE) Protein_Precipitation->Lipid_Extraction LC_Separation 5. Liquid Chromatography (Reversed-Phase C18) Lipid_Extraction->LC_Separation MS_Detection 6. Tandem Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Quantification 7. Quantification (Comparison to Standard Curve) MS_Detection->Quantification Data_Analysis 8. Correlation with Disease Severity Quantification->Data_Analysis

Caption: Experimental Workflow for 12-HETE Analysis. This diagram outlines the key steps involved in the quantification of 12-HETE from biological samples, from sample preparation to data analysis.

Conclusion and Future Directions

The presented evidence strongly supports a direct correlation between elevated 12-HETE levels and the severity of diseases such as cancer and diabetic retinopathy. The detailed experimental protocols provide a foundation for researchers to conduct further investigations in this area. While 12-HETE serves as a valuable biomarker, future studies should aim to directly quantify this compound to further elucidate its specific role in these pathologies. The development of targeted inhibitors for the 12-LOX pathway holds significant promise for novel therapeutic interventions aimed at mitigating disease progression.[12]

References

The Signaling Potency of 12-HETE-CoA Remains Uncharacterized in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison of the signaling potency between 12-hydroxyeicosatetraenoic acid (12-HETE) and its Coenzyme A thioester, 12-HETE-CoA, cannot be made at this time due to a lack of available scientific data on the latter molecule's signaling activities. Extensive searches of scientific literature and biochemical databases have yielded significant information on the signaling roles of 12-HETE, a well-established lipid mediator. However, similar data for this compound, including its receptor binding affinity, activation of downstream signaling pathways, and overall physiological effects as a signaling molecule, is not present in the current body of scientific research.

While it is known that fatty acids are often converted to their CoA esters for metabolic purposes, the potential for this compound to act as an independent signaling molecule has not been explored in the available literature. Therefore, this guide will focus on the established signaling properties of 12-HETE and highlight the current knowledge gap regarding this compound.

12-HETE: A Well-Defined Eicosanoid Signaling Molecule

12-HETE is a bioactive eicosanoid produced from arachidonic acid by the action of 12-lipoxygenase (12-LOX) enzymes. It is involved in a multitude of physiological and pathological processes, acting as a signaling molecule that can influence cellular behavior through receptor-mediated and other mechanisms.

Receptor-Mediated Signaling of 12-HETE

12-HETE has been shown to interact with several cell surface and intracellular receptors, leading to the activation of various downstream signaling cascades.

Table 1: Receptor Binding Affinities of 12(S)-HETE

ReceptorCell Type/SystemDissociation Constant (Kd)Reference
GPR31PC3 human prostate cancer cell line4.8 nM[1]
Unidentified high-affinity binding sitesHuman epidermal cell line SCL-II2.6 nM
Thromboxane (B8750289) A2 Receptor (TP)Human platelet membranesIC50 of 8 µM (as a competitive inhibitor)[2]

Note: A lower Kd or IC50 value indicates a higher binding affinity.

The primary high-affinity receptor for 12(S)-HETE is the G protein-coupled receptor 31 (GPR31).[1] Binding of 12(S)-HETE to GPR31 initiates a cascade of intracellular events. Additionally, 12-HETE can act as a competitive antagonist at the thromboxane A2 receptor.[2][3] It has also been reported to interact with the leukotriene B4 receptor 2 (BLT2) with low affinity.[3]

Key Signaling Pathways Activated by 12-HETE

The activation of 12-HETE receptors triggers multiple downstream signaling pathways that regulate a diverse range of cellular functions.

GPR31_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 12-HETE 12(S)-HETE GPR31 GPR31 12-HETE->GPR31 Gi Gi GPR31->Gi PLC PLC Gi->PLC βγ PI3K PI3K Gi->PI3K βγ PKC PKC PLC->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK NFkB NF-κB ERK->NFkB Akt Akt PI3K->Akt Akt->NFkB Gene Gene Transcription NFkB->Gene

As depicted in Figure 1, binding of 12(S)-HETE to GPR31 can lead to the activation of several key signaling pathways, including:

  • MAPK/ERK Pathway: Activation of the Ras/Raf/MEK/ERK cascade is a central signaling event, influencing cell proliferation, differentiation, and survival.[4]

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, survival, and metabolism.[4]

  • PLC/PKC Pathway: Activation of Phospholipase C (PLC) and Protein Kinase C (PKC) is involved in various cellular processes, including inflammation and cell migration.[4]

  • NF-κB Pathway: This transcription factor plays a critical role in regulating inflammatory responses, cell survival, and proliferation.[1]

The Knowledge Gap: this compound as a Signaling Molecule

The conversion of fatty acids to their CoA esters is a fundamental step in their metabolism, primarily for β-oxidation and incorporation into complex lipids. While it is plausible that 12-HETE is converted to this compound by acyl-CoA synthetases, there is currently no published research to suggest that this compound itself functions as an extracellular or intracellular signaling molecule.

Without experimental data, any comparison of its signaling potency to 12-HETE would be purely speculative. To establish this compound as a signaling molecule, future research would need to address several key questions:

  • Receptor Binding: Does this compound bind to any known or orphan receptors with significant affinity?

  • Downstream Signaling: If it binds to a receptor, does it activate downstream signaling pathways comparable to or distinct from 12-HETE?

  • Cellular Effects: What are the physiological or pathological effects of this compound on cells and tissues?

  • In Vivo Relevance: Is this compound present in biological systems at concentrations sufficient to elicit a signaling response?

Experimental Protocols for Assessing Eicosanoid Signaling

For researchers interested in investigating the potential signaling roles of this compound, established protocols for studying eicosanoid signaling can be adapted.

1. Radioligand Binding Assays

This method is used to determine the binding affinity of a ligand (e.g., this compound) to its receptor.

  • Objective: To quantify the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target receptor.

    • Incubate the membranes/receptors with increasing concentrations of radiolabeled ligand (e.g., ³H-12-HETE-CoA).

    • In a parallel set of experiments, include a high concentration of unlabeled ligand to determine non-specific binding.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Radioligand_Binding_Workflow A Prepare Cell Membranes/Receptors B Incubate with Radiolabeled Ligand A->B C Separate Bound and Free Ligand B->C D Quantify Radioactivity C->D E Data Analysis (Kd, Bmax) D->E

2. Western Blotting for Signaling Pathway Activation

This technique is used to detect and quantify the activation of specific proteins in a signaling cascade.

  • Objective: To measure the phosphorylation status of key signaling proteins (e.g., ERK, Akt, NF-κB) in response to ligand stimulation.

  • Methodology:

    • Culture cells of interest and treat them with the ligand (e.g., this compound) for various times and at different concentrations.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the phosphorylated (activated) form of the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

    • Quantify the band intensities to determine the level of protein phosphorylation.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of 12-HETE-CoA: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by regulations set forth by environmental protection agencies.[1] These regulations mandate that chemical waste cannot be disposed of in regular trash or poured down the sewer system.[1] Instead, most chemical wastes must be managed through a designated Environmental Health and Safety (EHS) hazardous waste program.[1] The fundamental principle is to treat any chemical with unknown or undocumented hazards as a hazardous substance.

**Step-by-Step Disposal Protocol for 12-HETE-CoA

Given the absence of a specific Safety Data Sheet (SDS) for this compound in the provided information, the following steps are based on general best practices for chemical waste disposal and should be followed in consultation with your institution's EHS department.

1. Waste Identification and Characterization:

The first step in proper waste management is to characterize the waste. Since the toxicological properties of this compound are not thoroughly investigated, it should be treated as a hazardous chemical. Any materials contaminated with this compound, such as pipette tips, gloves, and empty containers, should also be considered hazardous waste.

2. Containerization:

Proper containment is crucial to prevent leaks and spills.[2][3]

  • Primary Container: Use a container that is compatible with this compound. While the solvent used to dissolve this compound will influence the choice, plastic bottles are often preferred over glass for storing hazardous waste to minimize the risk of breakage.[1] The container must have a leak-proof, screw-on cap. Do not overfill the container; leave at least one inch of headspace to allow for expansion.

  • Secondary Containment: Always place the primary waste container in a secondary container, such as a lab tray or dishpan.[3] The secondary container must be chemically compatible with the waste and capable of holding 110% of the volume of the primary container.[3] This provides an extra layer of protection against spills and leaks.[3]

3. Labeling:

Accurate and detailed labeling is a regulatory requirement and essential for safety.[1] The hazardous waste label must include:

  • The full chemical name: "this compound" (avoiding abbreviations).[1]

  • The words "Hazardous Waste".[1][4]

  • The date when waste was first added to the container.[1]

  • The name and contact information of the principal investigator or laboratory supervisor.[1]

  • The laboratory room number and building.[1]

  • A clear indication of the hazards (e.g., "Caution: Substance with unknown toxicological properties").

4. Segregation and Storage:

Store this compound waste in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be away from general lab traffic and incompatible chemicals.[1][2] Waste should be segregated based on compatibility; for example, do not store acidic waste with basic waste.[2]

5. Disposal Request and Pickup:

Once the waste container is full or has been in storage for the maximum allowable time (check with your institution's EHS for specific time limits, which can be up to one year for partially filled containers), a request for disposal must be submitted to your institution's EHS department.[2][3] EHS will then arrange for the collection of the waste by a licensed hazardous waste contractor.

Quantitative Data Summary

ParameterGuidelineSource
Container Headspace At least one inch[2]
Secondary Containment Capacity 110% of the primary container volume
Maximum Accumulation Time (Partially Filled) Up to one (1) year (check institutional policy)
Maximum Accumulation Time (Full) Must be removed within three days of becoming full[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

start Generation of This compound Waste characterize Characterize as Potentially Hazardous start->characterize containerize Select Compatible Primary and Secondary Containers characterize->containerize label Label with 'Hazardous Waste' and Full Chemical Name containerize->label store Store in Designated Satellite Accumulation Area label->store check_full Is Container Full? store->check_full request_pickup Request Disposal Pickup from EHS check_full->request_pickup Yes check_time Exceeded Storage Time? check_full->check_time No end Proper Disposal by Licensed Contractor request_pickup->end check_time->store No check_time->request_pickup Yes

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 12-HETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 12-hydroxyeicosatetraenoic acid-coenzyme A (12-HETE-CoA). It outlines necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment. As a CoA ester of the biologically active lipid 12-HETE, this compound should be handled with care, assuming it may have significant physiological effects.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted, treating it as a potentially hazardous substance. The following PPE is recommended as a minimum requirement.

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses with side shields or goggles should be worn at all times to protect against splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Gloves should be inspected before use and changed immediately if contaminated. For tasks with a higher risk of exposure, consider double gloving.[1]
Body Protection A fully buttoned laboratory coat must be worn to prevent skin and clothing contamination.
Respiratory Protection While not typically required for handling small quantities in a well-ventilated area, a respirator (e.g., N95) may be necessary if there is a risk of generating aerosols or if working outside of a fume hood.[2]

Operational and Disposal Plans

Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is likely sensitive to degradation. It should be stored in a tightly sealed container at a low temperature, typically -20°C or -80°C, as recommended by the supplier. Protect from light and moisture.

  • The storage location should be clearly labeled.

Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust or aerosols. If the compound is in a solid form, weigh it carefully. If it is in a solution, handle it with appropriate care to avoid splashes.

  • Use dedicated equipment (e.g., spatulas, glassware) when handling the compound and decontaminate it after use.

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • For larger spills, evacuate the area and follow the laboratory's emergency procedures.

Disposal:

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be considered chemical waste.

  • Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Receiving and Storage b Don PPE a->b c Work in Fume Hood b->c d Weighing/Aliquoting c->d e Experimentation d->e f Decontaminate Equipment e->f g Waste Disposal f->g h Doff PPE g->h

Workflow for Safe Handling of this compound

Signaling Pathway of 12-HETE

This compound is the coenzyme A thioester of 12-HETE. While specific signaling pathways for this compound are not well-defined, it is an intracellular metabolite that can be further metabolized or act as a substrate for various enzymes. The biological activity is largely attributed to its precursor, 12-HETE, which is known to be involved in various signaling cascades. The diagram below illustrates some of the known signaling pathways of 12-HETE.

G cluster_synthesis Synthesis cluster_signaling Signaling cluster_metabolism Metabolism Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (ALOX12) Arachidonic_Acid->LOX12 HETE12 12(S)-HETE LOX12->HETE12 GPR31 GPR31 Receptor HETE12->GPR31 HETE_CoA_Synthetase Acyl-CoA Synthetase HETE12->HETE_CoA_Synthetase PLC Phospholipase C (PLC) GPR31->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK MAPK Pathway PKC->MAPK Cell_Proliferation Cell Proliferation & Survival MAPK->Cell_Proliferation HETE_CoA This compound HETE_CoA_Synthetase->HETE_CoA Beta_Oxidation β-Oxidation HETE_CoA->Beta_Oxidation

Simplified Signaling and Metabolic Pathways of 12-HETE

References

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